molecular formula C25H32Cl2N10O B15543090 LL-K12-18

LL-K12-18

カタログ番号: B15543090
分子量: 559.5 g/mol
InChIキー: OTSBHVNFWKVPMY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

LL-K12-18 is a useful research compound. Its molecular formula is C25H32Cl2N10O and its molecular weight is 559.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C25H32Cl2N10O

分子量

559.5 g/mol

IUPAC名

1-[4-[6-[(5,6-dichloro-1H-benzimidazol-2-yl)methylamino]-9-ethylpurin-2-yl]piperazin-1-yl]-2-(diethylamino)ethanone

InChI

InChI=1S/C25H32Cl2N10O/c1-4-34(5-2)14-21(38)36-7-9-37(10-8-36)25-32-23(22-24(33-25)35(6-3)15-29-22)28-13-20-30-18-11-16(26)17(27)12-19(18)31-20/h11-12,15H,4-10,13-14H2,1-3H3,(H,30,31)(H,28,32,33)

InChIキー

OTSBHVNFWKVPMY-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

The Molecular Target of LL-K12-18: A Dual-Site Molecular Glue for Enhanced Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary

LL-K12-18 is a novel small molecule that functions as a "two-site" or "dual-site" molecular glue. Its primary molecular target is the protein-protein interaction (PPI) between Cyclin-Dependent Kinase 12 (CDK12) and DNA Damage-Binding Protein 1 (DDB1) . By enhancing the formation and stability of the CDK12-DDB1 complex, this compound potently and selectively promotes the degradation of Cyclin K , the regulatory partner of CDK12. This targeted degradation of Cyclin K leads to the inhibition of gene transcription and demonstrates significant anti-proliferative effects in tumor cells, highlighting its potential in cancer therapy.

Quantitative Data Summary

The following tables summarize the key quantitative metrics that define the potency and efficacy of this compound.

ParameterValueCell LineDescription
EC₅₀ (Cyclin K Degradation) 0.37 nM[1][2]MDA-MB-231The half-maximal effective concentration for the degradation of Cyclin K.
DC₅₀ (Cyclin K Degradation) 0.38 nM[3]MDA-MB-231The half-maximal degradation concentration for Cyclin K, confirming potent degradation activity.

Table 1: Potency of this compound in Promoting Cyclin K Degradation. This table outlines the high potency of this compound in inducing the degradation of its target protein, Cyclin K.

Cell LinePotency Improvement vs. SR-4835
MDA-MB-231 88-fold[3][4]
MDA-MB-468 307-fold[3][4]

Table 2: Enhancement of Anti-proliferative Activity. This table showcases the significant improvement in the anti-proliferative effects of this compound in breast cancer cell lines when compared to its precursor compound, SR-4835.

Signaling Pathway and Mechanism of Action

This compound's mechanism of action centers on its ability to act as a molecular glue, stabilizing the interaction between CDK12 and DDB1. This enhanced interaction facilitates the ubiquitination of Cyclin K, marking it for degradation by the proteasome. The degradation of Cyclin K disrupts the function of the CDK12-Cyclin K complex, which is a key regulator of transcriptional elongation. This leads to the downregulation of genes involved in the DNA damage response (DDR) and other critical cellular processes, ultimately resulting in potent anti-proliferative effects in cancer cells.

cluster_0 Mechanism of this compound Action LLK1218 This compound CDK12 CDK12 LLK1218->CDK12 Binds to DDB1 DDB1 LLK1218->DDB1 Binds to CDK12->DDB1 Stabilizes Interaction CyclinK Cyclin K DDB1->CyclinK Promotes Ubiquitination Proteasome Proteasome CyclinK->Proteasome Targeted for Degradation Ub Ubiquitin Ub->CyclinK Degradation Degraded Cyclin K Proteasome->Degradation Transcription Gene Transcription Inhibition Degradation->Transcription Leads to Proliferation Anti-proliferative Effects Transcription->Proliferation

Molecular mechanism of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Western Blot for Cyclin K Degradation

This protocol is used to quantify the levels of Cyclin K and CDK12 in cells following treatment with this compound.

  • Cell Culture and Treatment: Plate MDA-MB-231 cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time points (e.g., 4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Cyclin K, CDK12, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed to quantify the protein band intensities, which are then normalized to the loading control.

Surface Plasmon Resonance (SPR) Assay

This biophysical technique is employed to measure the binding affinity and kinetics of the interaction between CDK12, DDB1, and this compound.

  • Immobilization: Immobilize recombinant Strep-DDB1 onto a sensor chip.

  • Binding Analysis: Inject the CDK12-Cyclin K complex, either alone or pre-incubated with this compound or a control compound, over the sensor chip surface.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of bound protein, in real-time.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association and dissociation rate constants, and to calculate the binding affinity.

Quantitative Proteomics

This experiment is conducted to assess the selectivity of this compound in degrading Cyclin K across the entire proteome.

  • Sample Preparation: Treat MDA-MB-231 cells with this compound or a vehicle control for a specified duration (e.g., 2 hours). Harvest and lyse the cells.

  • Protein Digestion: Digest the proteins into peptides using trypsin.

  • Isobaric Labeling: Label the peptides from each condition with tandem mass tags (TMT) or other isobaric labels.

  • LC-MS/MS Analysis: Combine the labeled peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment conditions. A volcano plot is typically generated to visualize proteins that are significantly up- or downregulated.

Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for evaluating this compound and the logical progression of its cellular effects.

cluster_1 Experimental Workflow for this compound Evaluation Start Start: Treat Cells with this compound WB Western Blot (Cyclin K, CDK12 levels) Start->WB SPR SPR Assay (CDK12-DDB1 Interaction) Start->SPR Proteomics Quantitative Proteomics (Selectivity) Start->Proteomics Viability Cell Viability Assay (Anti-proliferative Effects) Start->Viability Analysis Data Analysis and Interpretation WB->Analysis SPR->Analysis Proteomics->Analysis Viability->Analysis

Experimental workflow for assessing this compound.

cluster_2 Logical Progression of this compound's Cellular Effects LLK1218 This compound Introduction PPI Enhanced CDK12-DDB1 PPI LLK1218->PPI Induces Degradation Selective Cyclin K Degradation PPI->Degradation Leads to Transcription Inhibition of Gene Transcription (e.g., DDR genes) Degradation->Transcription Results in Proliferation Anti-proliferative Effects in Tumor Cells Transcription->Proliferation Causes

Logical relationship of this compound's effects.

References

LL-K12-18: A Dual-Site Molecular Glue for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

LL-K12-18 is a novel, potent, dual-site molecular glue that represents a significant advancement in the field of targeted protein degradation. It functions by enhancing the protein-protein interaction (PPI) between Cyclin-Dependent Kinase 12 (CDK12) and DDB1 (DNA Damage-Binding Protein 1), a component of the CUL4-DDB1 ubiquitin ligase complex. This stabilized interaction leads to the selective ubiquitination and subsequent proteasomal degradation of Cyclin K, a critical partner of CDK12. The degradation of Cyclin K effectively inhibits CDK12's transcriptional regulatory function, resulting in potent anti-proliferative effects in tumor cells. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.

Introduction

Molecular glues are small molecules that induce or stabilize interactions between two proteins that would otherwise not interact or interact weakly. This induced proximity can trigger a variety of cellular events, with targeted protein degradation being a particularly powerful therapeutic modality. This compound has emerged from a rational design strategy to improve upon existing molecular glues by engaging two distinct sites on the protein-protein interface, thereby significantly enhancing the stability of the ternary complex and the efficiency of target degradation.

Mechanism of Action: The Dual-Site Engagement

This compound acts as a molecular bridge between CDK12 and DDB1. Unlike its precursor, SR-4835, which occupies a single pocket at the PPI interface, this compound possesses an additional moiety that extends into a previously unoccupied region, creating a more extensive and stable interaction surface. This "dual-site" binding leads to a more robust and durable CDK12-DDB1 complex, which in turn promotes the efficient recruitment of the ubiquitin ligase machinery and subsequent degradation of Cyclin K.

The signaling pathway initiated by this compound is depicted below:

cluster_0 Cellular Environment CDK12 CDK12 CyclinK Cyclin K CDK12->CyclinK Forms Complex Transcription Gene Transcription CDK12->Transcription Promotes Proteasome Proteasome CyclinK->Proteasome Degradation DDB1 DDB1 DDB1->CDK12 Stabilized Interaction CUL4 CUL4 DDB1->CUL4 Part of E3 Ligase CUL4->CyclinK Ubiquitination Ub Ubiquitin Ub->CUL4 Proliferation Tumor Cell Proliferation Proteasome->Proliferation Inhibition LLK1218 This compound LLK1218->CDK12 Binds LLK1218->DDB1 Binds Transcription->Proliferation Leads to

Caption: this compound enhances the CDK12-DDB1 interaction, leading to Cyclin K degradation and inhibition of tumor cell proliferation.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays. The data highlights its significant potency in promoting Cyclin K degradation and its potent anti-proliferative effects in cancer cell lines.

ParameterValueCell LineDescriptionReference
EC50 (Cyclin K Degradation) 0.37 nM-The half-maximal effective concentration for the degradation of Cyclin K.[1]
DC50 (Cyclin K Degradation) 0.38 nMMDA-MB-231The half-maximal degradation concentration of Cyclin K after a 4-hour treatment.[2]
Anti-Proliferative Potency Improvement vs. SR-4835 88-foldMDA-MB-231The fold-increase in potency for inhibiting cell proliferation compared to its precursor compound.[2][3][4]
Anti-Proliferative Potency Improvement vs. SR-4835 307-foldMDA-MB-468The fold-increase in potency for inhibiting cell proliferation compared to its precursor compound.[2][3][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Western Blot for Cyclin K Degradation

This protocol is used to determine the degradation of Cyclin K in response to this compound treatment.

A 1. Cell Culture and Treatment - Seed MDA-MB-231 cells - Treat with varying concentrations of this compound for 4 hours B 2. Cell Lysis - Wash cells with PBS - Lyse cells in RIPA buffer with protease inhibitors A->B C 3. Protein Quantification - Determine protein concentration using a BCA assay B->C D 4. SDS-PAGE - Load equal amounts of protein onto a polyacrylamide gel - Separate proteins by electrophoresis C->D E 5. Protein Transfer - Transfer separated proteins to a PVDF membrane D->E F 6. Immunoblotting - Block membrane with 5% non-fat milk - Incubate with primary antibodies (anti-Cyclin K, anti-CDK12, anti-GAPDH) - Incubate with HRP-conjugated secondary antibodies E->F G 7. Detection - Visualize protein bands using an enhanced chemiluminescence (ECL) substrate F->G H 8. Quantification - Densitometry analysis to quantify band intensity - Normalize to loading control (GAPDH) G->H

Caption: Workflow for Western blot analysis of this compound-mediated Cyclin K degradation.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is employed to measure the binding affinity and kinetics of the CDK12-DDB1 interaction in the presence of this compound.

A 1. Chip Preparation - Immobilize recombinant Strep-DDB1 onto a sensor chip B 2. Analyte Preparation - Prepare a series of concentrations of the CDK12-Cyclin K complex - Incubate with a fixed concentration of this compound or SR-4835 A->B C 3. Binding Measurement - Inject the analyte solutions over the sensor chip surface - Monitor the change in response units (RU) over time B->C D 4. Data Analysis - Fit the sensorgram data to a suitable binding model - Determine association (ka), dissociation (kd), and equilibrium dissociation (KD) constants C->D

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Quantitative Proteomics for Selectivity Profiling

This method is used to assess the selectivity of this compound in degrading proteins across the proteome.

A 1. Cell Treatment and Lysis - Treat MDA-MB-231 cells with this compound or DMSO for 2 hours - Lyse cells and extract proteins B 2. Protein Digestion - Digest proteins into peptides using trypsin A->B C 3. Tandem Mass Tag (TMT) Labeling - Label peptides from different treatment groups with isobaric TMT reagents B->C D 4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) - Separate labeled peptides by liquid chromatography - Analyze peptides by tandem mass spectrometry C->D E 5. Data Analysis - Identify and quantify proteins using proteomics software - Determine changes in protein abundance upon this compound treatment D->E

References

The Emergence of a Dual-Site Molecular Glue: A Technical Guide to the Discovery and Development of LL-K12-18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of LL-K12-18, a potent dual-site molecular glue. This compound represents a significant advancement in the field of targeted protein degradation, specifically by enhancing the interaction between Cyclin-Dependent Kinase 12 (CDK12) and DNA Damage-Binding Protein 1 (DDB1), leading to the selective degradation of cyclin K. This document outlines the quantitative data supporting its efficacy, detailed experimental protocols for its characterization, and visualizations of its mechanism and experimental workflows.

Discovery and Rationale

This compound was developed from its precursor compound, SR-4835, with the aim of enhancing its molecular glue properties.[1][2] The core concept behind its design is a "dual-site" approach, which targets both the primary protein-protein interaction (PPI) region and its dynamic surroundings to stabilize the CDK12-DDB1 complex more effectively.[1][2] This enhanced stabilization leads to more efficient ubiquitination and subsequent proteasomal degradation of cyclin K, a critical partner of CDK12. The creation of this compound involved the incorporation of a diethylglycine derivative to serve as an additional gluing moiety.[2]

Mechanism of Action

This compound functions as a molecular glue, a small molecule that induces or stabilizes protein-protein interactions. Specifically, it enhances the formation of a ternary complex between CDK12, DDB1 (a component of the CUL4-RBX1 E3 ubiquitin ligase complex), and itself.[1][3] This stabilized complex then facilitates the polyubiquitination of cyclin K, marking it for degradation by the proteasome.[2][4] This targeted degradation of cyclin K leads to the inhibition of gene transcription and potent anti-proliferative effects in tumor cells.[1][5][6][7]

Below is a diagram illustrating the signaling pathway of this compound-mediated cyclin K degradation.

cluster_0 Cellular Environment cluster_1 Mechanism of Action CDK12_CyclinK CDK12-Cyclin K Complex Ternary_Complex CDK12 - this compound - DDB1 Ternary Complex CDK12_CyclinK->Ternary_Complex Binding LL_K12_18 This compound LL_K12_18->Ternary_Complex Induces DDB1_Complex DDB1-CUL4-RBX1 E3 Ligase DDB1_Complex->Ternary_Complex Recruitment Proteasome Proteasome Degraded_CyclinK Degraded Cyclin K (Amino Acids) Proteasome->Degraded_CyclinK Ub Ubiquitin Ub->Ternary_Complex Ub_CyclinK Polyubiquitinated Cyclin K Ternary_Complex->Ub_CyclinK Polyubiquitination Ub_CyclinK->Proteasome Recognition & Degradation

Caption: this compound mediated degradation of Cyclin K.

Quantitative Data Summary

The potency and efficacy of this compound have been quantified through various cellular and biochemical assays. The following tables summarize the key quantitative data.

Parameter Value Cell Line Assay Reference
Cyclin K Degradation (EC50)0.37 nMMDA-MB-231Western Blot[1][6][7]
Cyclin K Degradation (DC50)0.38 nMMDA-MB-231Western Blot[2]
Anti-proliferative Potency Improvement (vs. SR-4835)88-foldMDA-MB-231Proliferation Assay[1][5]
Anti-proliferative Potency Improvement (vs. SR-4835)307-foldMDA-MB-468Proliferation Assay[1][5]
Compound CDK12 Kinase Inhibition (IC50) Cyclin K Degradation (EC50) Reference
This compoundNot explicitly stated, but noted to have reduced kinase inhibition compared to its degradative capability.0.37 nM[2]
SR-483599 nM~19 nM (50-fold less potent than this compound)[2]

Experimental Protocols

The following sections detail the methodologies for key experiments used in the characterization of this compound.

Cyclin K Degradation Assay (Western Blot)

This protocol is designed to quantify the degradation of cyclin K in cells treated with this compound.

  • Cell Culture and Treatment: Plate MDA-MB-231 cells and allow them to adhere overnight. Treat the cells with a dose-response range of this compound or SR-4835 for specified time points (e.g., 4, 6, or 24 hours).[1][2][4]

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against cyclin K overnight at 4°C. Following washes with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the cyclin K signal to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation.

To confirm the degradation is mediated by the ubiquitin-proteasome system, cells can be pre-treated with a proteasome inhibitor (e.g., 1 µM MG132) or a NEDD8-activating enzyme inhibitor (e.g., 10 µM MLN-4924) for 1 hour before adding this compound.[4]

CDK12-DDB1 Protein Interaction Assay (Surface Plasmon Resonance - SPR)

This assay is used to measure the ability of this compound to enhance the binding between CDK12 and DDB1.

  • Protein Preparation: Use purified recombinant CDK12-cyclin K complex and DDB1 protein.

  • SPR Analysis: In a typical experiment, one protein (e.g., DDB1) is immobilized on the surface of a sensor chip. The other protein (CDK12-cyclin K complex) is then injected over the surface in the presence and absence of this compound. The binding is measured in real-time by detecting changes in the refractive index at the sensor surface. A marked increase in the binding signal when the CDK12-cyclin K complex is incubated with this compound indicates the formation of the ternary complex.[1][2]

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay determines the inhibitory effect of this compound on the kinase activity of CDK12.

  • Reaction Setup: The assay is typically performed in a multi-well plate format. The reaction mixture contains the CDK12-cyclin K enzyme complex (e.g., 20 nM), a suitable substrate, ATP, and varying concentrations of the inhibitor (this compound).[1][2]

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a specific period to allow for phosphorylation of the substrate.

  • ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal. The amount of ADP generated is directly proportional to the kinase activity.

  • Data Analysis: The luminescent signal is measured, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated.

Below is a diagram illustrating a general experimental workflow for characterizing a molecular glue like this compound.

cluster_0 Experimental Workflow Start Hypothesis: Dual-site glue enhances protein degradation Synthesis Synthesis of this compound Start->Synthesis Biochemical_Assays Biochemical Assays Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays Synthesis->Cellular_Assays Kinase_Inhibition Kinase Inhibition (ADP-Glo) Biochemical_Assays->Kinase_Inhibition PPI_Assay Protein-Protein Interaction (SPR) Biochemical_Assays->PPI_Assay Degradation_Assay Cyclin K Degradation (Western Blot) Cellular_Assays->Degradation_Assay Proliferation_Assay Anti-Proliferation Assay Cellular_Assays->Proliferation_Assay Proteomics Quantitative Proteomics Cellular_Assays->Proteomics Data_Analysis Data Analysis and Conclusion Kinase_Inhibition->Data_Analysis PPI_Assay->Data_Analysis Degradation_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Proteomics->Data_Analysis

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound is a potent, dual-site molecular glue that exemplifies a rational design approach to enhancing targeted protein degradation. Its ability to efficiently promote the degradation of cyclin K through the stabilization of the CDK12-DDB1 complex highlights its potential as a valuable tool for cancer research and therapeutic development. The methodologies and data presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in this exciting field.

References

The Advent of Dual-Site Molecular Glues: A Technical Deep Dive into LL-K12-18's Stabilization of the CDK12-DDB1 Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of targeted protein degradation, the emergence of dual-site molecular glues represents a significant leap forward. This technical guide delves into the mechanism and experimental validation of LL-K12-18, a novel two-site molecular glue that enhances the protein-protein interaction between Cyclin-Dependent Kinase 12 (CDK12) and DNA Damage-Binding Protein 1 (DDB1). The stabilization of this complex by this compound potently induces the degradation of Cyclin K, a critical partner of CDK12, thereby inhibiting gene transcription and exhibiting profound anti-proliferative effects in tumor cells. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mode of action.

Core Mechanism: A Tale of Two Sites

This compound is a pioneering molecular glue that operates on a "dual-site" principle. Unlike its precursor, SR-4835, which primarily occupies one pocket at the CDK12-DDB1 interface, this compound is designed to engage with both this primary site and an adjacent, dynamic allosteric region.[1][2] This dual engagement creates a more stable ternary complex, effectively "gluing" CDK12 and DDB1 together with higher affinity.[2] The formation of this stable CDK12-DDB1-LL-K12-18 complex is a prerequisite for the subsequent ubiquitination and proteasomal degradation of Cyclin K, which is brought into proximity to the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[3][4]

The enhanced stabilization of the CDK12-DDB1 complex by this compound translates to more efficient and potent degradation of Cyclin K.[1][5] This targeted degradation of Cyclin K disrupts the functional CDK12/Cyclin K complex, which is essential for the phosphorylation of the C-terminal domain of RNA polymerase II and the regulation of transcriptional elongation, particularly of genes involved in the DNA damage response (DDR).[6][7]

cluster_0 Mechanism of this compound Action CDK12 CDK12 CyclinK Cyclin K CDK12->CyclinK forms complex LLK1218 This compound CDK12->LLK1218 binds to Proteasome Proteasome CyclinK->Proteasome targeted to DDB1 DDB1 DDB1->LLK1218 binds to CUL4 CUL4-RBX1 E3 Ligase DDB1->CUL4 recruits LLK1218->DDB1 stabilizes interaction CUL4->CyclinK ubiquitinates Ub Ubiquitin Degradation Degraded Cyclin K Proteasome->Degradation leads to

Caption: Signaling pathway of this compound-mediated Cyclin K degradation.

Quantitative Analysis of this compound's Efficacy

The superior mechanism of this compound is substantiated by robust quantitative data demonstrating its enhanced ability to promote Cyclin K degradation and inhibit tumor cell growth compared to its single-site predecessor, SR-4835.

ParameterMoleculeValueCell Line(s)Reference
Cyclin K Degradation (EC50) This compound0.37 nMNot Specified[5][8]
Cyclin K Degradation (DC50) This compound~10 nMMDA-MB-231[1][2]
SR-4835>100 nMMDA-MB-231[1][2]
Anti-Proliferative Potency Improvement (vs. SR-4835) This compound88-foldMDA-MB-231[1][2][9]
This compound307-foldMDA-MB-468[1][2][9]

Key Experimental Protocols

The characterization of this compound's activity relies on a suite of biochemical and cell-based assays. Below are the detailed methodologies for the pivotal experiments.

Surface Plasmon Resonance (SPR) Assay for CDK12-DDB1 Interaction

This assay quantitatively measures the binding affinity between CDK12 and DDB1 in the presence of a molecular glue.

Objective: To determine if this compound enhances the binding affinity between the CDK12-Cyclin K complex and DDB1.

Methodology:

  • Recombinant DDB1 is immobilized on a sensor chip.

  • The CDK12-Cyclin K complex, either alone or pre-incubated with this compound or SR-4835, is flowed over the chip surface.

  • The association and dissociation of the complex are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Binding kinetics (kon and koff) and affinity (KD) are calculated from the sensorgrams. A marked increase in the binding signal in the presence of the compound indicates a molecular glue effect.[2]

cluster_1 SPR Assay Workflow Immobilize Immobilize DDB1 on Sensor Chip Inject Inject CDK12-Cyclin K over Sensor Chip Immobilize->Inject Prepare Prepare CDK12-Cyclin K with/without this compound Prepare->Inject Measure Measure Association and Dissociation Inject->Measure Analyze Analyze Binding Kinetics (KD) Measure->Analyze

Caption: Workflow for the Surface Plasmon Resonance (SPR) assay.

In Vitro Pull-Down Assay

This qualitative assay provides visual confirmation of the enhanced interaction between CDK12 and DDB1.

Objective: To demonstrate that this compound promotes the formation of the CDK12-DDB1 complex.

Methodology:

  • Overexpressed, tagged CDK12-Cyclin K is incubated with recombinant, tagged DDB1.

  • The incubation is performed in the presence of DMSO (vehicle control), SR-4835, or this compound at a specified concentration (e.g., 1 µM).[1]

  • The tagged CDK12-Cyclin K complex is "pulled down" from the solution using affinity beads that bind to its tag.

  • The pulled-down fraction is washed to remove non-specific binders.

  • The proteins in the pulled-down fraction are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the DDB1 tag. An increased amount of DDB1 in the this compound treated sample indicates enhanced complex formation.[1]

Cellular Cyclin K Degradation Assay (Western Blot)

This assay measures the dose-dependent degradation of Cyclin K in cells treated with this compound.

Objective: To quantify the potency of this compound in inducing Cyclin K degradation in a cellular context.

Methodology:

  • Cancer cell lines (e.g., MDA-MB-231) are treated with a serial dilution of this compound or SR-4835 for a fixed period (e.g., 4 hours).[1][10]

  • Following treatment, cells are lysed, and total protein is quantified.

  • Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies specific for Cyclin K and a loading control (e.g., GAPDH or Vinculin).

  • The bands are visualized using a secondary antibody conjugated to a detection enzyme.

  • The intensity of the Cyclin K band is quantified and normalized to the loading control.

  • The half-maximal degradation concentration (DC50) is calculated by fitting the data to a dose-response curve.[1]

cluster_2 Logical Relationship of this compound's Superiority DualSite Dual-Site Binding of this compound IncreasedAffinity Increased Binding Affinity (Lower Koff) DualSite->IncreasedAffinity StabilizedComplex Highly Stabilized CDK12-DDB1 Complex IncreasedAffinity->StabilizedComplex EfficientDegradation More Efficient Cyclin K Degradation StabilizedComplex->EfficientDegradation PotentActivity Potent Anti-Proliferative Activity EfficientDegradation->PotentActivity

Caption: The logical cascade from dual-site binding to potent anti-cancer activity.

Conclusion and Future Directions

This compound exemplifies a rational, structure-based design approach to creating highly potent molecular glues. By targeting a secondary, allosteric site in addition to the primary binding pocket, this compound achieves a significant enhancement in the stabilization of the CDK12-DDB1 complex. This leads to markedly improved degradation of Cyclin K and superior anti-proliferative effects in cancer cells. The principles demonstrated by the development of this compound offer a promising framework for the design of future molecular glues with enhanced efficacy and specificity for a wide range of previously "undruggable" protein-protein interactions. Further research will likely focus on the in vivo efficacy and safety profile of this compound and the application of the dual-site binding strategy to other therapeutic targets.

References

The Structural Basis of LL-K12-18 Activity: A Dual-Site Molecular Glue Approach for Cyclin K Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural and mechanistic underpinnings of LL-K12-18, a potent dual-site molecular glue that induces the degradation of cyclin K. By enhancing the interaction between Cyclin-Dependent Kinase 12 (CDK12) and DNA Damage-Binding Protein 1 (DDB1), this compound showcases a novel and highly effective strategy for targeted protein degradation, with significant implications for cancer therapeutics.

Core Mechanism: A Molecular Bridge for Protein Degradation

This compound functions as a molecular glue, a small molecule that promotes and stabilizes the interaction between two proteins that would otherwise not interact or do so weakly.[1][2][3][4] In this case, this compound facilitates the formation of a stable ternary complex between CDK12, its partner protein cyclin K, and DDB1, a component of the CUL4-DDB1 ubiquitin ligase complex. This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of cyclin K. The degradation of cyclin K leads to the inhibition of gene transcription and potent anti-proliferative effects in tumor cells.[1][4]

The "dual-site" nature of this compound is a key innovation, targeting both the primary protein-protein interaction (PPI) interface and its dynamic surroundings.[4][5] This approach leads to enhanced degradation kinetics and efficiency compared to its precursor compounds.[4]

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data, highlighting its efficacy in inducing cyclin K degradation and inhibiting cancer cell proliferation.

Table 1: Potency of this compound in Cyclin K Degradation and Anti-Proliferation

ParameterValueCell LineNotes
EC50 (Cyclin K Degradation)0.37 nM-The half-maximal effective concentration for inducing cyclin K degradation.[1][3]
DC50 (Cyclin K Degradation)0.38 nMMDA-MB-231The half-maximal degradation concentration.[4]
Anti-proliferative EC500.37 nMMDA-MB-231Demonstrates potent inhibition of tumor cell growth.[4]

Table 2: Comparative Anti-proliferative Activity

CompoundFold Improvement vs. SR-4835 (MDA-MB-231)Fold Improvement vs. SR-4835 (MDA-MB-468)
This compound88-fold307-fold

This significant improvement in potency underscores the success of the dual-site molecular glue approach.[4][5]

Table 3: Structure-Activity Relationship (SAR) of LL-K12 Analogs

CompoundCDK12 IC50 (nM)Anti-proliferative EC50 (nM) - MDA-MB-231Anti-proliferative EC50 (nM) - MDA-MB-468Cyclin K Degradation (%) at 50 nM
LL-K12-4109.027.423.6893.5
This compound>20000.37->95

A selection of data is presented for comparison. The full SAR table can be found in the source publication.[4] Interestingly, this compound shows reduced direct kinase inhibition (higher IC50) but enhanced cellular anti-proliferative and degradation activity, a characteristic feature of effective molecular glue degraders.[4]

Experimental Protocols

The characterization of this compound involved a series of key experiments to elucidate its mechanism of action. The methodologies for these experiments are detailed below.

Western Blotting for Cyclin K Degradation
  • Objective: To quantify the degradation of cyclin K in response to this compound treatment.

  • Methodology:

    • MDA-MB-231 cells were treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 4 hours).

    • Following treatment, cells were lysed, and total protein was extracted.

    • Protein concentrations were determined using a BCA assay to ensure equal loading.

    • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies specific for cyclin K, CDK12, and a loading control (e.g., GAPDH).

    • After washing, the membrane was incubated with a corresponding secondary antibody.

    • Protein bands were visualized using a chemiluminescence detection system, and band intensities were quantified to determine the extent of protein degradation.[4][6]

Surface Plasmon Resonance (SPR) for Protein-Protein Interaction
  • Objective: To measure the ability of this compound to enhance the binding affinity between CDK12 and DDB1.

  • Methodology:

    • Recombinant DDB1 protein was immobilized on an SPR sensor chip.

    • The CDK12-cyclin K complex was prepared as the analyte.

    • The analyte, in the presence or absence of this compound or a control compound, was flowed over the sensor chip.

    • The binding of the CDK12-cyclin K complex to the immobilized DDB1 was monitored in real-time by detecting changes in the refractive index at the chip surface.

    • A marked increase in the binding signal in the presence of this compound indicates its function as a molecular glue, stabilizing the CDK12-DDB1 interaction.[4]

Quantitative Proteomics for Selectivity Analysis
  • Objective: To assess the selectivity of this compound in degrading cyclin K across the proteome.

  • Methodology:

    • MDA-MB-231 cells were treated with this compound or a vehicle control for a short duration (e.g., 2 hours).

    • Cells were harvested, and proteins were extracted, digested into peptides, and labeled with isobaric tags.

    • The labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The relative abundance of proteins in the treated versus control samples was quantified.

    • A significant decrease in the level of cyclin K with minimal changes to other proteins demonstrates the high selectivity of this compound.[4]

Visualizing the Molecular Action and Workflow

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation.

LL-K12-18_Signaling_Pathway cluster_0 Cellular Environment This compound This compound Ternary_Complex CDK12-CycK :: this compound :: DDB1 Ternary Complex This compound->Ternary_Complex Induces Formation CDK12_CycK CDK12-Cyclin K Complex CDK12_CycK->Ternary_Complex DDB1 DDB1 DDB1->Ternary_Complex Ub_Proteasome Ubiquitin-Proteasome System Ternary_Complex->Ub_Proteasome Recruits Degradation Cyclin K Degradation Ub_Proteasome->Degradation Transcription_Inhibition Transcription Inhibition Degradation->Transcription_Inhibition Leads to Proliferation_Inhibition Anti-Proliferative Effect Transcription_Inhibition->Proliferation_Inhibition

Caption: Mechanism of action of this compound as a molecular glue.

Experimental_Workflow cluster_workflow Evaluation of this compound Activity cluster_assays Assays start Start cell_culture Culture Tumor Cells (e.g., MDA-MB-231) start->cell_culture treatment Treat Cells with This compound cell_culture->treatment western_blot Western Blot (Cyclin K levels) treatment->western_blot spr_assay SPR Assay (CDK12-DDB1 Binding) treatment->spr_assay Compound proteomics Quantitative Proteomics (Selectivity) treatment->proteomics proliferation_assay Proliferation Assay (EC50) treatment->proliferation_assay data_analysis Data Analysis and Quantification western_blot->data_analysis spr_assay->data_analysis proteomics->data_analysis proliferation_assay->data_analysis conclusion Conclusion on Activity and Potency data_analysis->conclusion CDK12_CycK Recombinant CDK12-CycK CDK12_CycK->spr_assay DDB1_protein Recombinant DDB1 DDB1_protein->spr_assay

Caption: Experimental workflow for characterizing this compound.

Structural Insights into the this compound Binding Interface

The efficacy of this compound stems from its ability to simultaneously engage with both CDK12 and DDB1, creating a stable tripartite complex. Structural studies and molecular dynamics simulations have revealed key interactions within the binding pocket.[4][7]

  • Interaction with DDB1: this compound occupies a pocket on the surface of DDB1. The interaction is stabilized by specific contacts, including a crucial cation-π interaction with an arginine residue (Arg928) on DDB1.[7]

  • Interaction with CDK12: A different moiety of the this compound molecule binds to the ATP-binding site of CDK12.[7]

  • Key Interactions: The stability of the ternary complex is maintained by a network of hydrogen bonds and π-cation interactions between this compound and residues from both CDK12 and DDB1.[7]

The following diagram illustrates the logical relationship of these molecular interactions.

Caption: Key molecular interactions of this compound with CDK12 and DDB1.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its dual-site molecular glue mechanism provides a powerful and highly potent method for inducing the selective degradation of cyclin K. The structural and mechanistic insights detailed in this guide provide a foundation for the rational design of next-generation molecular glues with improved therapeutic potential. The impressive anti-proliferative effects in cancer cell lines highlight the promise of this compound as a lead compound in the development of novel cancer therapies.

References

The Impact of LL-K12-18 on Gene Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LL-K12-18 is a novel small molecule that has demonstrated significant potential in the modulation of gene transcription through a unique mechanism of action. It operates as a "two-site" or "dual-site" molecular glue, effectively enhancing the protein-protein interaction between Cyclin-Dependent Kinase 12 (CDK12) and DDB1 (DNA Damage-Binding Protein 1), a component of the CUL4-DDB1 ubiquitin ligase complex.[1][2][3][4] This stabilization of the CDK12-DDB1 complex leads to the subsequent ubiquitination and proteasomal degradation of Cyclin K, the regulatory partner of CDK12. The degradation of Cyclin K results in the potent inhibition of CDK12's kinase activity, which in turn broadly impacts gene transcription, with a pronounced effect on genes involved in the DNA Damage Response (DDR).[4] This technical guide provides an in-depth overview of this compound's mechanism, its quantitative effects on cellular processes, and detailed protocols for key experimental procedures used to characterize its activity.

Mechanism of Action

This compound's primary mechanism involves the induction and stabilization of the CDK12-DDB1 protein complex. By binding to a novel interface between these two proteins, this compound acts as a molecular adhesive, effectively "gluing" them together. This enhanced interaction facilitates the recruitment of the broader CUL4-DDB1 E3 ubiquitin ligase machinery to the CDK12/Cyclin K complex. The proximity induced by this compound leads to the polyubiquitination of Cyclin K, marking it for degradation by the proteasome.

The subsequent loss of Cyclin K inactivates CDK12, a critical kinase involved in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). Specifically, CDK12 is responsible for phosphorylating Serine 2 (Ser2) of the RNAPII CTD, a key step in transcriptional elongation and the co-transcriptional processing of mRNA, particularly for long and complex genes, including a significant number of DDR genes. By inhibiting CDK12-mediated Ser2 phosphorylation, this compound leads to a global disruption of transcriptional elongation and a marked downregulation of DDR gene expression, rendering cancer cells more susceptible to DNA-damaging agents.

Below is a diagram illustrating the signaling pathway of this compound.

LL_K12_18_Pathway cluster_0 Normal State cluster_1 This compound Treatment CDK12 CDK12 RNAPII RNAPII-CTD (Ser2-P) CDK12->RNAPII Phosphorylation CyclinK Cyclin K DDR_Genes DDR Gene Transcription RNAPII->DDR_Genes Elongation LLK1218 This compound DDB1 DDB1 LLK1218->DDB1 CDK12_t CDK12 LLK1218->CDK12_t CUL4 CUL4 E3 Ligase DDB1->CUL4 CyclinK_t Cyclin K CUL4->CyclinK_t Ubiquitination Proteasome Proteasome Degraded_CyclinK Degraded Cyclin K Proteasome->Degraded_CyclinK Blocked_RNAPII RNAPII-CTD (Ser2 unphosphorylated) Inhibited_Transcription Transcription Inhibition Blocked_RNAPII->Inhibited_Transcription CDK12_t->Blocked_RNAPII Inhibition of Phosphorylation CyclinK_t->Proteasome Degradation Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis (RIPA Buffer + Protease/Phosphatase Inhibitors) start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% non-fat milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Cyclin K, anti-CDK12, anti-pSer2-RNAPII) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end SPR_Workflow start Immobilize Ligand (e.g., DDB1) on Sensor Chip analyte_prep Prepare Analyte (CDK12/Cyclin K complex +/- this compound) start->analyte_prep injection Inject Analyte over Sensor Surface analyte_prep->injection association Association Phase (Measure binding) injection->association dissociation Dissociation Phase (Measure unbinding) association->dissociation regeneration Regeneration of Sensor Surface dissociation->regeneration data_analysis Data Analysis (Determine Ka, Kd, KD) dissociation->data_analysis end Binding Kinetics data_analysis->end

References

Preclinical Profile of LL-K12-18: A Dual-Site Molecular Glue Targeting the CDK12-DDB1 Complex for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

LL-K12-18 is a novel, potent, dual-site molecular glue that demonstrates significant anti-tumor activity in preclinical in vitro models. By enhancing the protein-protein interaction between Cyclin-Dependent Kinase 12 (CDK12) and DNA Damage-Binding Protein 1 (DDB1), this compound effectively induces the ubiquitination and subsequent proteasomal degradation of cyclin K. This targeted degradation of cyclin K leads to the inhibition of gene transcription and potent anti-proliferative effects in cancer cells. This document provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative in vitro efficacy, and detailed experimental methodologies, to support further investigation and development of this promising anti-cancer agent.

Introduction

The targeted degradation of oncoproteins represents a paradigm shift in cancer therapy. Molecular glues are small molecules that induce or stabilize interactions between a target protein and an E3 ubiquitin ligase, leading to the target's degradation. This compound is a next-generation, dual-site molecular glue designed to enhance the interaction between the CDK12-cyclin K complex and the DDB1 component of the CUL4-DDB1 E3 ubiquitin ligase. CDK12 is a critical regulator of transcriptional elongation and is implicated in the expression of genes involved in the DNA damage response (DDR). Its dysregulation has been linked to various cancers. This compound offers a novel therapeutic strategy by promoting the degradation of cyclin K, a crucial partner for CDK12's kinase activity, thereby inhibiting CDK12-dependent transcription and exerting potent anti-tumor effects.

Mechanism of Action

This compound functions by binding to both CDK12 and DDB1 at their interface, effectively "gluing" them together. This stabilized ternary complex is recognized by the broader CUL4 E3 ubiquitin ligase machinery, which then polyubiquitinates cyclin K. The polyubiquitinated cyclin K is subsequently targeted for degradation by the proteasome. The degradation of cyclin K disrupts the CDK12-cyclin K complex, leading to the inhibition of CDK12's kinase activity. A key downstream effect of CDK12 inhibition is the reduced phosphorylation of the C-terminal domain of RNA Polymerase II (RNA Pol II) at serine 2 (Ser2), which is essential for transcriptional elongation. This, in turn, leads to the downregulation of genes critical for the DNA damage response, rendering cancer cells more vulnerable to DNA-damaging agents and inducing apoptosis.[1][2] this compound has also been observed to reduce the levels of CDK13, a kinase that also partners with cyclin K.[2]

LL_K12_18_Mechanism_of_Action cluster_0 This compound Action cluster_1 Downstream Effects LL_K12_18 This compound Ternary_Complex CDK12-LL-K12-18-DDB1 Ternary Complex LL_K12_18->Ternary_Complex Binds & Stabilizes CDK12_CCNK CDK12-Cyclin K Complex CDK12_CCNK->Ternary_Complex DDB1 DDB1 DDB1->Ternary_Complex CUL4 CUL4 E3 Ligase Ternary_Complex->CUL4 Recruits Ubiquitination Cyclin K Polyubiquitination CUL4->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Cyclin_K_Degraded Cyclin K Degraded Proteasome->Cyclin_K_Degraded CDK12_Inhibition CDK12 Activity Inhibition Cyclin_K_Degraded->CDK12_Inhibition RNAPolII RNA Pol II Ser2 Phosphorylation↓ CDK12_Inhibition->RNAPolII DDR_Genes DDR Gene Transcription↓ RNAPolII->DDR_Genes Anti_Tumor Anti-Tumor Activity (Proliferation↓, Apoptosis↑) DDR_Genes->Anti_Tumor

Figure 1: Signaling pathway of this compound's anti-tumor activity.

Quantitative In Vitro Efficacy

This compound demonstrates exceptional potency in vitro, with nanomolar to sub-nanomolar activity in promoting cyclin K degradation and inhibiting the proliferation of cancer cell lines.[2]

Cyclin K Degradation and Anti-Proliferative Activity

The efficacy of this compound has been quantified in various assays, showing a significant improvement over its precursor compound, SR-4835.[2]

ParameterCell LineValue (nM)Reference
EC50 (Anti-Proliferation) MDA-MB-2310.37[2]
MDA-MB-4680.03[2]
DC50 (Cyclin K Degradation) MDA-MB-2310.38[2]

Table 1: In Vitro Potency of this compound

Comparative Potency

This compound exhibits a dramatic increase in anti-proliferative potency compared to its parent compound, SR-4835.[2]

Cell LinePotency Improvement vs. SR-4835Reference
MDA-MB-231 88-fold[2]
MDA-MB-468 307-fold[2]

Table 2: Comparative Anti-Proliferative Potency of this compound

Degradation Kinetics

This compound induces rapid and efficient degradation of cyclin K. In MDA-MB-231 cells, treatment with 50 nM of this compound resulted in almost complete degradation of cyclin K within 2 hours.[2]

In Vivo Anti-Tumor Activity

As of the date of this document, a review of the published scientific literature did not yield any studies detailing the in vivo anti-tumor activity of this compound in animal models. Further research is required to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in vivo.

Experimental Protocols

The following sections outline the methodologies employed in the preclinical evaluation of this compound.

Cell Culture
  • Cell Lines: Human triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-468, were utilized.

  • Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM).

  • Supplementation: The medium was supplemented with 10% (v/v) heat-inactivated fetal bovine serum (FBS) and penicillin/streptomycin (100 U/mL each).

  • Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis

Western blotting was used to assess the levels of cyclin K, CDK12, and other proteins of interest following treatment with this compound.

Western_Blot_Workflow start Cancer Cell Culture (e.g., MDA-MB-231) treatment Treatment with this compound or DMSO (Control) start->treatment lysis Cell Lysis & Protein Quantification (BCA Assay) treatment->lysis sds_page SDS-PAGE for Protein Separation lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% non-fat milk or BSA in TBST transfer->blocking primary_ab Incubation with Primary Antibodies (e.g., anti-Cyclin K) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibodies primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Image Acquisition & Data Analysis detection->analysis

Figure 2: General workflow for Western blot analysis.

  • Protocol:

    • Cells were seeded and treated with varying concentrations of this compound or DMSO as a vehicle control for the indicated times.

    • Post-treatment, cells were lysed, and total protein concentration was determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., cyclin K, CDK12, p-RNA Pol II Ser2, GAPDH).

    • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Proteomics

Label-free quantitative proteomics was performed to assess the global effects of this compound on the proteome of MDA-MB-231 cells.

  • Protocol:

    • MDA-MB-231 cells were treated with this compound or DMSO for 2 hours.

    • Cells were harvested, and proteins were extracted, digested (e.g., with trypsin), and peptides were desalted.

    • Peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Protein identification and label-free quantification were performed using specialized software to compare protein abundance between the this compound-treated and control groups.

Surface Plasmon Resonance (SPR) Assay

SPR assays were conducted to measure the binding affinity and kinetics of the interaction between CDK12 and DDB1 in the presence of this compound.

SPR_Assay_Workflow start Immobilize Ligand (e.g., CDK12-Cyclin K) on Sensor Chip analyte_prep Prepare Analyte (DDB1) with or without this compound start->analyte_prep injection Inject Analyte over Sensor Surface analyte_prep->injection association Measure Association (Binding) injection->association dissociation Measure Dissociation (Wash with Buffer) association->dissociation regeneration Regenerate Sensor Chip Surface dissociation->regeneration analysis Data Analysis to Determine Binding Affinity (KD) and Kinetics regeneration->analysis

Figure 3: General workflow for Surface Plasmon Resonance (SPR) assay.

  • Protocol:

    • The CDK12-cyclin K complex (ligand) was immobilized on an SPR sensor chip.

    • DDB1 (analyte) was flowed over the chip surface in the presence or absence of this compound or the parent compound SR-4835.

    • The association and dissociation of DDB1 to the immobilized CDK12-cyclin K were measured in real-time by detecting changes in the refractive index at the sensor surface.

    • Kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) were calculated from the sensorgram data. The results indicated that this compound promotes a higher-affinity interaction between DDB1 and CDK12, primarily due to a slower dissociation rate compared to SR-4835.[2]

Conclusion and Future Directions

This compound is a highly potent, dual-site molecular glue that effectively induces the degradation of cyclin K, leading to robust anti-proliferative activity in cancer cell lines. The preclinical data strongly support its mechanism of action through the stabilization of the CDK12-DDB1 complex. While the in vitro profile of this compound is compelling, the lack of publicly available in vivo data highlights a critical next step in its development. Future studies should focus on:

  • In vivo efficacy studies in relevant xenograft and patient-derived xenograft (PDX) models to assess anti-tumor activity.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to determine the drug's absorption, distribution, metabolism, and excretion, and to correlate exposure with target engagement (cyclin K degradation) in vivo.

  • Toxicology studies to establish a safety profile and determine the therapeutic window.

  • Combination studies to explore potential synergies with other anti-cancer agents, particularly DNA-damaging therapies, given this compound's impact on the DDR pathway.

The continued investigation of this compound is warranted to fully elucidate its therapeutic potential as a novel agent for the treatment of cancer.

References

In-Depth Technical Guide to the Pharmacodynamics of LL-K12-18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Introduction: Understanding LL-K12-18

This compound is a pioneering dual-site molecular glue engineered to enhance the protein-protein interaction between Cyclin-Dependent Kinase 12 (CDK12) and DDB1 (DNA Damage-Binding Protein 1). This targeted stabilization of the CDK12-DDB1 complex triggers the subsequent ubiquitination and proteasomal degradation of Cyclin K. The degradation of Cyclin K, a crucial partner for CDK12's kinase activity, leads to potent inhibition of gene transcription and demonstrates significant anti-proliferative effects in tumor cells. This document provides a comprehensive overview of the pharmacodynamics of this compound, including detailed experimental protocols and quantitative data, to facilitate further research and development in oncology.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data characterizing the activity of this compound.

ParameterCell LineValueReference
Cyclin K Degradation (EC50) MDA-MB-2310.37 nM[1][2]
Anti-Proliferative Activity (EC50) MDA-MB-231Not explicitly stated, but 88-fold improvement over SR-4835[3]
Anti-Proliferative Activity (EC50) MDA-MB-468Not explicitly stated, but 307-fold improvement over SR-4835[3]
Cyclin K Degradation (DC50) MDA-MB-2310.38 nM[3]
CompoundCell LineCyclin K Degradation (EC50)Fold Improvement (vs. SR-4835)
This compound MDA-MB-2310.37 nM80
SR-4835 MDA-MB-231~29.6 nM (inferred)1

Signaling Pathway and Mechanism of Action

This compound functions as a molecular glue, a small molecule that induces or stabilizes protein-protein interactions. Its mechanism involves a dual-site binding approach to the CDK12-DDB1 interface.

LL-K12-18_Mechanism_of_Action cluster_0 Cellular Environment CDK12 CDK12 CDK12_CyclinK CDK12-Cyclin K Complex CDK12->CDK12_CyclinK CyclinK Cyclin K CyclinK->CDK12_CyclinK DDB1 DDB1 Ternary_Complex CDK12-LL-K12-18-DDB1 Ternary Complex DDB1->Ternary_Complex LLK1218 This compound LLK1218->Ternary_Complex Ub Ubiquitin Ub_CyclinK Ubiquitinated Cyclin K Ub->Ub_CyclinK Proteasome 26S Proteasome Degraded_CyclinK Degraded Cyclin K Proteasome->Degraded_CyclinK CDK12_CyclinK->Ternary_Complex Interaction Stabilized by This compound Ternary_Complex->Ub_CyclinK Recruits E3 Ligase Ub_CyclinK->Proteasome Targeted for Degradation

Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound are provided below.

Cell Culture
  • Cell Lines: MDA-MB-231 (human breast adenocarcinoma) and MDA-MB-468 (human breast adenocarcinoma) were utilized.

  • Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere containing 5% CO2.

Western Blotting for Cyclin K Degradation

This protocol was used to determine the degradation of Cyclin K and other relevant proteins following treatment with this compound.

Western_Blot_Workflow start Seed MDA-MB-231 cells treatment Treat with this compound (various concentrations and time points) start->treatment lysis Lyse cells in RIPA buffer with protease and phosphatase inhibitors treatment->lysis quantification Determine protein concentration (BCA assay) lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane with 5% non-fat milk in TBST for 1 hour at RT transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-Cyclin K, anti-CDK12, anti-GAPDH) overnight at 4°C blocking->primary_ab wash1 Wash 3x with TBST primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody for 1 hour at RT wash1->secondary_ab wash2 Wash 3x with TBST secondary_ab->wash2 detection Detect signal using ECL substrate and imaging system wash2->detection analysis Quantify band intensity detection->analysis

Workflow for Western Blotting.
  • Reagents:

    • RIPA Lysis Buffer

    • Protease and Phosphatase Inhibitor Cocktails

    • BCA Protein Assay Kit

    • Primary Antibodies: Specific antibodies for Cyclin K, CDK12, and a loading control (e.g., GAPDH).

    • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

    • ECL Western Blotting Substrate

Surface Plasmon Resonance (SPR) Assay

SPR was employed to measure the binding affinity and kinetics of the ternary complex formation between CDK12, DDB1, and this compound.[3]

SPR_Assay_Workflow start Immobilize biotinylated CDK12-Cyclin K on a streptavidin-coated sensor chip injection1 Inject DDB1 with or without this compound (or SR-4835) over the sensor surface start->injection1 association Monitor association phase (change in response units) injection1->association dissociation Inject running buffer to monitor dissociation phase association->dissociation regeneration Regenerate sensor chip surface dissociation->regeneration analysis Fit data to a binding model to determine KD, ka, and kd regeneration->analysis

Workflow for SPR Assay.
  • Instrumentation: Biacore T200 or similar SPR instrument.

  • Sensor Chip: Streptavidin-coated sensor chip.

  • Proteins and Compounds:

    • Biotinylated CDK12-Cyclin K complex (ligand).

    • DDB1 (analyte).

    • This compound and SR-4835.

  • Running Buffer: HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

  • Procedure: The CDK12-Cyclin K complex was immobilized on the sensor chip. A series of DDB1 concentrations, in the presence or absence of a fixed concentration of this compound or SR-4835, were injected over the surface. The association and dissociation phases were monitored in real-time.

Quantitative Proteomics

A quantitative proteomics approach was used to assess the selectivity of this compound-induced protein degradation across the proteome.[3]

  • Sample Preparation:

    • MDA-MB-231 cells were treated with either DMSO (control) or this compound for 2 hours.

    • Cells were harvested and lysed.

    • Proteins were extracted, reduced, alkylated, and digested with trypsin.

    • Peptides were labeled with tandem mass tags (TMT) for relative quantification.

  • LC-MS/MS Analysis:

    • Labeled peptides were separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos).

    • Data-dependent acquisition was used to select precursor ions for fragmentation.

  • Data Analysis:

    • Raw data was processed using a software suite like Proteome Discoverer.

    • Peptides and proteins were identified by searching against a human protein database.

    • TMT reporter ion intensities were used to calculate the relative abundance of proteins between the this compound-treated and control samples.

Cell Proliferation Assay

The anti-proliferative effects of this compound were determined using a cell viability assay.

  • Procedure:

    • MDA-MB-231 and MDA-MB-468 cells were seeded in 96-well plates.

    • After 24 hours, cells were treated with a serial dilution of this compound or a vehicle control.

    • Cells were incubated for 72 hours.

    • Cell viability was assessed using a luminescent cell viability assay (e.g., CellTiter-Glo).

    • Luminescence was measured using a plate reader.

  • Data Analysis: The EC50 values were calculated by fitting the dose-response curves to a four-parameter logistic model using graphing software.

In Vivo Xenograft Study

The in vivo efficacy of this compound was evaluated in a mouse xenograft model of triple-negative breast cancer.

  • Animal Model: Female immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor Implantation: MDA-MB-231 cells were subcutaneously injected into the flank of each mouse.

  • Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group received a vehicle.

  • Monitoring: Tumor volume and body weight were measured regularly.

  • Endpoint: At the end of the study, tumors were excised, weighed, and may be used for further analysis (e.g., Western blotting or immunohistochemistry).

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its dual-site molecular glue mechanism provides a highly potent and selective means of degrading Cyclin K, leading to promising anti-tumor activity. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further investigate and develop this and similar next-generation cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols: Co-immunoprecipitation (Co-IP) for Studying LL-K12-18-Mediated Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[1][2][3] This method utilizes an antibody to specifically isolate a target protein ("bait") from a cell lysate, thereby also capturing its interacting partners ("prey").[4][5] Subsequent analysis of the immunoprecipitated complex, typically by western blotting or mass spectrometry, can confirm known interactions or identify novel binding partners.[6][7]

These application notes provide a detailed protocol for using Co-IP to investigate the effects of LL-K12-18. This compound is a two-site molecular glue that enhances the interaction between Cyclin-Dependent Kinase 12 (CDK12) and Damage-Specific DNA Binding Protein 1 (DDB1), components of an E3 ubiquitin ligase complex.[8][9][10] This stabilization of the CDK12-DDB1 complex promotes the degradation of Cyclin K.[8][9] The following protocol is designed to enable researchers to effectively use Co-IP to study the this compound-induced formation of the CDK12-DDB1-Cyclin K ternary complex.[11]

Experimental Protocols

I. Cell Culture and Treatment
  • Cell Seeding: Plate an appropriate number of cells (typically 1-5 x 10^7 cells per 15 cm dish) and allow them to adhere and grow to 80-90% confluency. The exact cell number may need to be optimized depending on the cell line and expression levels of the target proteins.[12]

  • This compound Treatment: Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO). The incubation time should be optimized based on the specific experimental goals.

  • Cell Harvesting: Following treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1][6] Aspirate the PBS completely.

II. Cell Lysate Preparation
  • Lysis: Add 1 mL of ice-cold Co-IP lysis buffer to each 15 cm dish.[11] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[2][6]

    • Note: The choice of lysis buffer is critical for preserving protein-protein interactions.[13][14] A common non-denaturing lysis buffer is suitable for many Co-IP experiments. However, for less soluble protein complexes, buffers containing non-ionic detergents like NP-40 or Triton X-100 may be necessary.[13]

  • Incubation: Incubate the lysate on a rotator for 30 minutes at 4°C to ensure complete lysis.[11]

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2][11]

  • Supernatant Transfer: Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Input Sample: Reserve a small aliquot (e.g., 50 µL) of the lysate to serve as an "input" control for later analysis by western blotting.[11][12]

III. Immunoprecipitation
  • Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20-30 µL of Protein A/G magnetic beads to the clarified lysate.[13][15] Incubate on a rotator for 1 hour at 4°C. Place the tube on a magnetic rack and transfer the supernatant to a new tube.

  • Antibody Incubation: Add the primary antibody specific to the "bait" protein (e.g., anti-CDK12 or anti-DDB1) to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a starting point of 1-10 µg is common.[12] Incubate on a rotator for 4 hours to overnight at 4°C.[11]

    • Antibody Selection: The success of a Co-IP experiment is highly dependent on the quality of the antibody.[7] It is crucial to use an antibody that is validated for IP applications and recognizes the native conformation of the target protein.[7][16]

  • Bead Incubation: Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.[11] Incubate on a rotator for an additional 1-2 hours at 4°C.[11]

IV. Washing and Elution
  • Washing: Place the tubes on a magnetic rack to capture the beads. Carefully aspirate and discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold Co-IP lysis buffer or a designated wash buffer.[6][11] For the final wash, transfer the beads to a fresh tube to minimize background.[11]

  • Elution: After the final wash, remove all residual buffer. Elute the protein complexes from the beads by adding 40 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[11]

  • Sample Collection: Use a magnetic rack to pellet the beads and carefully collect the supernatant, which contains the immunoprecipitated proteins.

V. Analysis
  • Western Blotting: Load the eluted samples and the "input" control onto an SDS-PAGE gel.[11]

  • Electrophoresis and Transfer: Perform electrophoresis to separate the proteins by size, followed by transfer to a PVDF membrane.[11]

  • Probing: Block the membrane and probe with primary antibodies against the bait protein (e.g., CDK12) and the expected prey proteins (e.g., DDB1 and Cyclin K).[11]

  • Detection: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for chemiluminescent detection.[11]

Data Presentation

Table 1: Reagent and Experimental Parameters
ParameterRecommended Value/RangeNotes
Cell Culture
Cell Density1-5 x 10^7 cells per 15 cm dishOptimize based on cell type and protein expression.
This compound ConcentrationTo be determined empiricallyStart with a concentration range based on in vitro assays (e.g., EC50 of 0.37 nM).[8]
Lysis
Lysis Buffer Volume1 mL per 15 cm dishEnsure complete cell coverage.
Lysis Incubation30 minutes at 4°CGentle rotation ensures thorough lysis.
Clarification Centrifugation14,000 x g for 15 minutes at 4°CPellets insoluble cellular debris.
Immunoprecipitation
Primary Antibody1-10 µgTitrate for optimal signal-to-noise ratio.
Antibody Incubation4 hours to overnight at 4°CLonger incubation may increase yield but also background.
Protein A/G Beads30 µL of slurryAmount may need optimization.
Bead Incubation1-2 hours at 4°C
Washing & Elution
Number of Washes3-5 timesIncrease washes for higher stringency.
Elution Buffer Volume40 µLAdjust based on desired final concentration.
Elution Conditions95-100°C for 5-10 minutesEnsures complete dissociation of the complex.
Table 2: Composition of Buffers
BufferComponents
Co-IP Lysis Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease and Phosphatase Inhibitor Cocktails (added fresh).[1][11]
Wash Buffer Can be the same as the lysis buffer or a modified version with different salt/detergent concentrations for desired stringency.
2x Laemmli Sample Buffer 4% SDS, 20% glycerol, 120 mM Tris-HCl (pH 6.8), 0.02% bromophenol blue, 10% β-mercaptoethanol.

Mandatory Visualization

Co_IP_Workflow cluster_preparation Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture 1. Cell Culture & Treatment (e.g., with this compound) cell_lysis 2. Cell Lysis cell_culture->cell_lysis centrifugation 3. Centrifugation cell_lysis->centrifugation clarified_lysate 4. Collect Clarified Lysate centrifugation->clarified_lysate input_control Input Control clarified_lysate->input_control pre_clearing 5. Pre-clearing (Optional) clarified_lysate->pre_clearing antibody_incubation 6. Antibody Incubation (Anti-Bait Protein) pre_clearing->antibody_incubation bead_incubation 7. Bead Incubation (Protein A/G) antibody_incubation->bead_incubation washing 8. Washing bead_incubation->washing elution 9. Elution washing->elution western_blot 10. Western Blot Analysis elution->western_blot

Caption: Experimental workflow for Co-immunoprecipitation (Co-IP).

Signaling_Pathway cluster_complex CRL4 E3 Ubiquitin Ligase Complex DDB1 DDB1 CUL4 CUL4 Ubiquitination Poly-ubiquitination DDB1->Ubiquitination recruits RBX1 RBX1 CDK12 CDK12 CyclinK Cyclin K CDK12->CyclinK binds CyclinK->Ubiquitination LLK1218 This compound LLK1218->DDB1 enhances interaction LLK1218->CDK12 Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: this compound-mediated protein degradation pathway.

References

Application Notes and Protocols for Western Blot Analysis of LL-K12-18-Induced Cyclin K Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LL-K12-18 is a potent, dual-site molecular glue that induces the degradation of Cyclin K.[1][2][3] It functions by enhancing the protein-protein interaction between Cyclin-Dependent Kinase 12 (CDK12) and DNA Damage-Binding Protein 1 (DDB1), a component of the CUL4-RBX1 E3 ubiquitin ligase complex.[1][4][5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, a critical regulator of transcriptional elongation.[4][5] Western blotting is a fundamental technique to quantify the degradation of Cyclin K induced by this compound, enabling the determination of its potency and efficacy in various cell lines. These application notes provide detailed protocols for performing Western blot analysis to assess this compound-mediated Cyclin K degradation.

Principle of the Assay

Western blotting is employed to separate proteins by molecular weight using polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a solid support membrane (e.g., PVDF or nitrocellulose). The membrane is subsequently probed with antibodies specific to the target protein (Cyclin K) and a loading control (e.g., GAPDH or β-actin). The signal from the antibodies is detected, and the band intensities are quantified to determine the relative abundance of the target protein in treated versus untreated cells. This allows for the calculation of key parameters such as the half-maximal degradation concentration (DC50) and the time course of protein degradation.

Data Presentation

The following tables summarize the quantitative data for this compound-induced Cyclin K degradation in different breast cancer cell lines.

Table 1: Potency of this compound in Inducing Cyclin K Degradation and Inhibiting Cell Proliferation

Cell LineCompoundDC50 (nM)EC50 (nM)
MDA-MB-231This compound0.38[1]0.37[1][2][3]
MDA-MB-468This compoundNot explicitly stated, but activity is consistent with MDA-MB-231[1]307-fold improvement over precursor[1][6]

Table 2: Time-Course of this compound-Induced Cyclin K Degradation in MDA-MB-231 Cells

TreatmentConcentration2 hours4 hours
This compound10 nM-Almost complete degradation[1]
This compound50 nMSignificant degradationNear-complete degradation

Table 3: Effect of this compound on CDK12 Protein Levels in MDA-MB-231 Cells

TreatmentConcentrationEffect on CDK12
This compound5 nMLess affected than Cyclin K[1]

Mandatory Visualization

Signaling Pathway of this compound-Induced Cyclin K Degradation

cluster_0 CDK12-Cyclin K Complex cluster_1 CUL4-DDB1 E3 Ubiquitin Ligase CDK12 CDK12 CyclinK Cyclin K CDK12->CyclinK forms complex Proteasome Proteasome CyclinK->Proteasome targeted for degradation LLK1218 This compound LLK1218->CDK12 binds DDB1 DDB1 LLK1218->DDB1 recruits DDB1->CyclinK ubiquitinates CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 Ub Ubiquitin Ub->CyclinK Degraded_CyclinK Degraded Cyclin K Proteasome->Degraded_CyclinK

Caption: Signaling pathway of this compound-induced Cyclin K degradation.

Experimental Workflow for Western Blot Analysis

A 1. Cell Culture (e.g., MDA-MB-231) B 2. Treatment with this compound (Dose-response or time-course) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. Sample Preparation (with Laemmli buffer) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer (PVDF membrane) F->G H 8. Immunoblotting - Blocking - Primary Antibody (anti-Cyclin K, anti-loading control) - Secondary Antibody G->H I 9. Signal Detection (Chemiluminescence) H->I J 10. Data Analysis (Band densitometry) I->J

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Cell Culture
  • Cell Lines: MDA-MB-231 and MDA-MB-468 human breast adenocarcinoma cells.

  • Culture Medium:

    • MDA-MB-231: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • MDA-MB-468: Leibovitz's L-15 Medium supplemented with 10% FBS.

  • Culture Conditions:

    • MDA-MB-231: 37°C in a humidified atmosphere with 5% CO2.

    • MDA-MB-468: 37°C in a CO2-free atmosphere.

  • Passaging: Subculture cells when they reach 80-90% confluency.

Treatment with this compound
  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.

  • For Dose-Response Experiments:

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Replace the culture medium with the medium containing the different concentrations of this compound or vehicle.

    • Incubate for a fixed time point (e.g., 24 hours).

  • For Time-Course Experiments:

    • Treat cells with a fixed concentration of this compound (e.g., 50 nM).

    • Harvest cells at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Include a vehicle control harvested at the final time point.

Cell Lysis and Protein Extraction
  • After treatment, place the culture plates on ice.

  • Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.

  • Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

Sample Preparation for SDS-PAGE
  • To the normalized protein lysates, add 4x Laemmli sample buffer to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Centrifuge the samples briefly to pellet any insoluble material.

SDS-PAGE and Western Blotting
  • Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel. Include a pre-stained protein ladder in one lane.

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody against Cyclin K (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10-15 minutes each with TBST.

  • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Image the blot using a chemiluminescence imaging system.

  • (Optional but recommended) Strip the membrane and re-probe with a primary antibody against a loading control protein (e.g., GAPDH, β-actin).

Data Analysis
  • Quantify the band intensities for Cyclin K and the loading control using image analysis software (e.g., ImageJ).

  • Normalize the Cyclin K band intensity to the corresponding loading control band intensity for each sample.

  • For dose-response experiments, plot the normalized Cyclin K levels against the log of the this compound concentration and fit a dose-response curve to determine the DC50 value.

  • For time-course experiments, plot the normalized Cyclin K levels against the treatment time.

References

Application Notes and Protocols for FRET-based Analysis of CDK12-DDB1 Interaction Modulated by LL-K12-18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer mechanism between two light-sensitive molecules (chromophores). This technique is exquisitely sensitive to the distance between the donor and acceptor chromophores, typically in the range of 1-10 nanometers, making it an ideal tool for studying molecular interactions in real-time. In the context of drug discovery, FRET-based assays are invaluable for quantifying protein-protein interactions (PPIs) and their modulation by small molecules.

This document provides detailed application notes and protocols for utilizing a Time-Resolved FRET (TR-FRET) assay to investigate the interaction between Cyclin-Dependent Kinase 12 (CDK12) and Damage-Specific DNA Binding Protein 1 (DDB1). This interaction is enhanced by the molecular glue, LL-K12-18. The provided protocols are designed to be a comprehensive guide for researchers in academic and industrial settings.

CDK12, in complex with Cyclin K, plays a crucial role in the regulation of transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II.[1] DDB1 is a versatile adaptor protein that is a core component of the CUL4-RING E3 ubiquitin ligase complexes, which are involved in targeting proteins for degradation.[2][3] The small molecule this compound acts as a "molecular glue," a novel class of therapeutic agents that induce or stabilize protein-protein interactions.[4][5][6] this compound enhances the association between CDK12 and DDB1, leading to the ubiquitination and subsequent proteasomal degradation of Cyclin K, a critical partner of CDK12.[4][5][6] This targeted degradation of Cyclin K has significant anti-proliferative effects in tumor cells, making the CDK12-DDB1 interaction an attractive target for cancer therapy.[4][6]

Principle of the TR-FRET Assay

The TR-FRET assay described herein is a homogeneous, proximity-based assay that combines the principles of FRET with time-resolved fluorescence detection. This method utilizes a long-lifetime lanthanide chelate (e.g., Terbium, Tb) as the donor fluorophore and a conventional fluorophore with a shorter fluorescence lifetime (e.g., Alexa Fluor 488) as the acceptor.

In this specific application, DDB1 is labeled with a Terbium (Tb) chelate (donor), and the CDK12-Cyclin K complex is labeled with Alexa Fluor 488 (acceptor). When CDK12 and DDB1 are not interacting, excitation of the Terbium donor results in a long-lived fluorescence emission characteristic of the lanthanide. However, in the presence of this compound, the enhanced interaction between CDK12 and DDB1 brings the donor and acceptor fluorophores into close proximity (typically <10 nm). This allows for FRET to occur, where the excited Terbium donor transfers its energy to the Alexa Fluor 488 acceptor. The acceptor then emits light at its characteristic wavelength.

The use of a time-resolved detection method, where the fluorescence signal is measured after a delay following the initial excitation pulse, significantly reduces background fluorescence from direct excitation of the acceptor or from other fluorescent compounds in the sample. This results in a high signal-to-noise ratio and a robust assay suitable for high-throughput screening.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and the general workflow for the TR-FRET experiment.

G cluster_pathway CDK12-DDB1 Interaction and Cyclin K Degradation Pathway CDK12_CCNK CDK12-Cyclin K Complex TernaryComplex CDK12-Cyclin K-LL-K12-18-DDB1 Ternary Complex CDK12_CCNK->TernaryComplex Interaction Enhanced DDB1 DDB1 DDB1->TernaryComplex LLK1218 This compound (Molecular Glue) LLK1218->TernaryComplex Ubiquitination Cyclin K Ubiquitination TernaryComplex->Ubiquitination Recruits CUL4_RBX1 CUL4-RBX1 E3 Ligase CUL4_RBX1->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Cyclin K Degradation Proteasome->Degradation Transcription Transcriptional Elongation (Inhibited) Degradation->Transcription

Caption: this compound enhances the interaction between CDK12-Cyclin K and DDB1.

G cluster_workflow TR-FRET Experimental Workflow start Start reagents Prepare Reagents: - Tb-labeled DDB1 (Donor) - Alexa488-labeled CDK12-Cyclin K (Acceptor) - this compound dilutions - Assay Buffer start->reagents dispense Dispense Reagents into 384-well Plate reagents->dispense incubation Incubate at Room Temperature dispense->incubation read Read Plate on TR-FRET enabled Plate Reader (Ex: 340 nm, Em: 495 nm & 520 nm) incubation->read analyze Data Analysis: - Calculate TR-FRET Ratio - Plot Dose-Response Curve - Determine EC50 read->analyze end End analyze->end

Caption: General workflow for the TR-FRET assay.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds in the context of the CDK12-DDB1 interaction.

Table 1: Potency of this compound and Related Molecular Glues

CompoundAssay TypeTarget InteractionMeasured ParameterValue (nM)Reference
This compound Cyclin K DegradationDownstream effect of CDK12-DDB1 interactionEC500.37[4][5][6]
SR-4835TR-FRETCDK12-DDB1 Complex FormationEC5016 ± 1[7]
CR8TR-FRETCDK12-DDB1 Complex FormationEC5016 ± 1[7]

Table 2: Suggested Concentrations for TR-FRET Assay Components

ReagentStock ConcentrationFinal Concentration in Assay
Terbium-labeled DDB11 µM5-20 nM
Alexa488-labeled CDK12-Cyclin K1 µM10-50 nM
This compound10 mM in DMSO0.01 nM - 10 µM (serial dilution)

Experimental Protocols

Protocol 1: Labeling of Proteins for TR-FRET Assay

A. Labeling of DDB1 with Terbium Chelate (Donor)

This protocol is a general guideline for labeling DDB1 with an amine-reactive Terbium chelate. Optimization may be required based on the specific chelate used.

  • Materials:

    • Purified DDB1 protein (at least 1 mg/mL in a buffer free of primary amines, e.g., PBS or HEPES)

    • Amine-reactive Terbium (Tb) chelate (e.g., from Thermo Fisher Scientific)

    • Labeling buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)

    • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Procedure:

    • Buffer exchange the purified DDB1 protein into the labeling buffer.

    • Prepare a stock solution of the amine-reactive Tb chelate in anhydrous DMSO.

    • Add the Tb chelate solution to the DDB1 protein solution at a molar excess (e.g., 10-20 fold molar excess of dye to protein).

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

    • Remove the unreacted dye by passing the labeling reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS with 10% glycerol).

    • Determine the concentration of the labeled protein and the degree of labeling by measuring the absorbance at 280 nm (for protein) and the absorbance maximum of the Tb chelate.

B. Labeling of CDK12-Cyclin K with Alexa Fluor 488 (Acceptor)

This protocol provides a general method for labeling the CDK12-Cyclin K complex with an amine-reactive Alexa Fluor 488 dye.

  • Materials:

    • Purified CDK12-Cyclin K complex (at least 1 mg/mL in a buffer free of primary amines)

    • Amine-reactive Alexa Fluor 488 (e.g., from Thermo Fisher Scientific)

    • Labeling buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)

    • Desalting column

  • Procedure:

    • Follow the same procedure as for labeling DDB1, substituting the Tb chelate with the amine-reactive Alexa Fluor 488.

    • Determine the concentration of the labeled protein complex and the degree of labeling by measuring the absorbance at 280 nm and 494 nm (for Alexa Fluor 488).

Protocol 2: TR-FRET Assay for this compound Mediated CDK12-DDB1 Interaction

This protocol is designed for a 384-well plate format and can be adapted for other formats.

  • Materials:

    • Terbium-labeled DDB1 (Tb-DDB1)

    • Alexa Fluor 488-labeled CDK12-Cyclin K (AF488-CDK12-CycK)

    • This compound

    • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20

    • 384-well, low-volume, black assay plates

    • TR-FRET compatible plate reader

  • Procedure:

    • Prepare Reagents:

      • Thaw all protein stocks on ice.

      • Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired concentrations (typically a 12-point, 3-fold serial dilution starting from 10 µM).

      • Prepare working solutions of Tb-DDB1 and AF488-CDK12-CycK in Assay Buffer at 2X the final desired concentration.

    • Assay Plate Setup:

      • Add 5 µL of the this compound dilutions (or DMSO for control wells) to the appropriate wells of the 384-well plate.

      • Add 5 µL of the 2X AF488-CDK12-CycK solution to all wells.

      • Initiate the reaction by adding 10 µL of the 2X Tb-DDB1 solution to all wells. The final assay volume will be 20 µL.

    • Incubation:

      • Briefly centrifuge the plate to ensure all components are mixed.

      • Incubate the plate at room temperature for 60-120 minutes, protected from light. The optimal incubation time should be determined empirically.

    • Data Acquisition:

      • Read the plate using a TR-FRET enabled plate reader with the following general settings (specific settings may vary by instrument):

        • Excitation wavelength: ~340 nm

        • Emission wavelength for Donor (Terbium): ~495 nm

        • Emission wavelength for Acceptor (Alexa Fluor 488): ~520 nm

        • Delay time: 50-100 µs

        • Integration time: 100-400 µs

    • Data Analysis:

      • Calculate the TR-FRET ratio for each well: (Intensity at 520 nm / Intensity at 495 nm) * 10,000.

      • Plot the TR-FRET ratio against the log of the this compound concentration.

      • Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal FRET signal.

Troubleshooting

IssuePossible CauseSuggested Solution
Low FRET signal - Inefficient protein labeling- Incorrect buffer conditions- Low protein concentrations- Instrument settings not optimal- Optimize labeling stoichiometry and purification- Test different pH, salt, and detergent concentrations- Titrate protein concentrations to find the optimal range- Optimize delay and integration times on the plate reader
High background signal - Autofluorescent compounds- Light scattering from precipitated protein or compound- Insufficient delay time- Increase the delay time before reading- Centrifuge plates before reading- Check for compound precipitation at high concentrations
Poor Z' factor - High variability in replicates- Low signal-to-background ratio- Ensure accurate and consistent pipetting- Optimize assay components and incubation time to maximize the signal window- Use high-quality, low-binding plates

Conclusion

The TR-FRET assay is a robust and sensitive method for quantifying the interaction between CDK12 and DDB1, and for characterizing the potency of molecular glues like this compound. The detailed protocols and application notes provided here serve as a comprehensive resource for researchers aiming to establish this assay in their laboratories. By carefully optimizing experimental conditions and adhering to best practices, this FRET-based approach can significantly contribute to the discovery and development of novel therapeutics targeting the CDK12-DDB1 protein-protein interaction.

References

Preparing LL-K12-18 Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LL-K12-18 is a potent, two-site molecular glue that facilitates the degradation of Cyclin K by enhancing the protein-protein interaction between cyclin-dependent kinase 12 (CDK12) and DDB1.[1][2][3][4][5] This mechanism of action gives this compound significant potential in cancer research due to its strong anti-proliferative effects and inhibition of gene transcription in tumor cells.[1][2][3][4] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document provides detailed protocols for the solubilization, storage, and use of this compound in a cell culture setting, ensuring the integrity and activity of the compound.

Chemical Properties and Storage

A thorough understanding of the physicochemical properties of this compound is fundamental to its correct handling and storage.

PropertyValueReference
Molecular Formula C25H32Cl2N10O[1]
Molecular Weight 559.49 g/mol [1][2]
Appearance White to off-white solid[1]
Purity >98%[2]
Solubility 25 mg/mL in DMSO[1]
Storage (Powder) -20°C for up to 3 years; 4°C for up to 2 years[1]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month[1]

Note: It is crucial to avoid repeated freeze-thaw cycles of the stock solution to prevent degradation of the compound.[1][6]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/low-water content Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, amber or light-protecting microcentrifuge tubes

  • Calibrated precision balance

  • Sterile pipette tips

Procedure:

  • Equilibrate: Allow the vial containing the this compound powder to reach room temperature before opening to prevent condensation.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 5.595 mg.

  • Dissolving: Add the appropriate volume of sterile DMSO to the powder. For a 10 mM stock, if you weighed 5.595 mg, add 1 mL of DMSO.

  • Solubilization: Gently vortex or sonicate the solution to ensure complete dissolution. Warming the solution to 60°C can aid in solubilization.[1] It is important to use newly opened DMSO as its hygroscopic nature can impact solubility.[1]

  • Aliquoting: Dispense the stock solution into single-use, sterile, light-protecting microcentrifuge tubes. This minimizes the need for repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution to the final working concentration in cell culture media.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: It is recommended to perform serial dilutions to achieve the desired final concentration. This helps to avoid precipitation of the compound in the aqueous culture medium.

  • Final Dilution: Directly add the appropriate volume of the stock or intermediate dilution to the pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration in 10 mL of media, add 10 µL of the 10 mM stock solution.

  • Mixing: Gently mix the medium to ensure a homogenous concentration of the compound.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples. The final DMSO concentration should ideally be kept below 0.5% to avoid cellular toxicity.[6][7]

  • Immediate Use: Use the prepared working solutions immediately for your cell-based assays.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound acts as a molecular glue to stabilize the interaction between CDK12 and the DDB1 component of the CUL4-DDB1 E3 ubiquitin ligase complex. This enhanced interaction leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, a regulatory partner of CDK12. The degradation of Cyclin K inhibits the transcriptional activity of the CDK12/Cyclin K complex, leading to anti-proliferative effects in tumor cells.

LL_K12_18_Mechanism cluster_0 Normal State cluster_1 With this compound CDK12 CDK12 CyclinK Cyclin K CDK12->CyclinK Forms Complex Transcription Gene Transcription CyclinK->Transcription Promotes DDB1 DDB1 LLK1218 This compound CDK12_2 CDK12 LLK1218->CDK12_2 DDB1_2 DDB1 LLK1218->DDB1_2 Enhances Interaction CyclinK_2 Cyclin K CDK12_2->CyclinK_2 Proteasome Proteasome CyclinK_2->Proteasome Degradation E3_Ligase CUL4-DDB1 E3 Ligase DDB1_2->E3_Ligase E3_Ligase->CyclinK_2 Ubiquitination Ub Ubiquitin Degraded_CyclinK Degraded Cyclin K Proteasome->Degraded_CyclinK Degraded_CyclinK->Transcription Inhibits Proliferation Cell Proliferation Transcription->Proliferation Leads to

Caption: Mechanism of this compound action.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps for preparing this compound stock solutions for use in cell culture experiments.

Stock_Solution_Workflow start Start: this compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Powder Accurately equilibrate->weigh dissolve Dissolve in Sterile DMSO weigh->dissolve vortex Vortex/Sonicate for complete dissolution dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store thaw Thaw Single Aliquot for Use store->thaw dilute Prepare Working Solution in Cell Culture Medium thaw->dilute use Use Immediately in Cell-Based Assay dilute->use end End use->end

Caption: Workflow for this compound stock solution preparation.

References

Application Notes and Protocols: Determining the EC50 of LL-K12-18 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LL-K12-18 is a novel, potent, dual-site molecular glue that has demonstrated significant anti-proliferative effects in tumor cells.[1][2] Its mechanism of action involves enhancing the protein-protein interaction between Cyclin-Dependent Kinase 12 (CDK12) and DNA Damage-Binding Protein 1 (DDB1), a component of the CUL4-RBX1 E3 ubiquitin ligase complex.[1][3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, a critical regulatory partner of CDK12. The degradation of cyclin K disrupts the transcription of genes involved in the DNA damage response (DDR) and cell proliferation, making this compound a promising candidate for cancer therapy.[3]

These application notes provide a comprehensive overview of the currently available data on the half-maximal effective concentration (EC50) of this compound in select cancer cell lines and offer a detailed protocol for determining its EC50 using a luminescence-based cell viability assay.

Quantitative Data Presentation

The following table summarizes the reported EC50 values for the anti-proliferative activity of this compound in two human breast cancer cell lines. This data highlights the potent effects of this compound in these cellular contexts.

Cell LineCancer TypeEC50 (nM)Reference
MDA-MB-231Triple-Negative Breast Cancer0.37[3]
MDA-MB-468Triple-Negative Breast CancerPotent activity reported, consistent with MDA-MB-231[3]

Experimental Protocols

This section outlines a detailed protocol for determining the EC50 of this compound in adherent cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells, providing a robust method for assessing cell viability.[4][5]

Materials and Reagents:

  • Cancer cell line of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound compound

  • Dimethyl Sulfoxide (DMSO), sterile

  • CellTiter-Glo® 2.0 Reagent (Promega, Cat. No. G9241 or similar)

  • Opaque-walled 96-well microplates suitable for luminescence readings

  • Multichannel pipette

  • Luminometer

Protocol:

  • Cell Culture and Seeding:

    • Culture cancer cells in a T-75 flask until they reach approximately 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed the cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations for testing (e.g., 0.01 nM to 1000 nM). A 10-point dilution series is recommended.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.

    • Incubate the plate for a duration sufficient to observe the effects of cyclin K degradation on cell viability (e.g., 72 hours).

  • CellTiter-Glo® Assay:

    • Equilibrate the 96-well plate and the CellTiter-Glo® 2.0 Reagent to room temperature for approximately 30 minutes.[6]

    • Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.[6]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[7]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the average background luminescence from wells containing medium only.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for EC50 determination and the signaling pathway of this compound.

G cluster_workflow Experimental Workflow for EC50 Determination A 1. Seed Cancer Cells in a 96-well Plate B 2. Incubate for 24h for Cell Attachment A->B D 4. Treat Cells with this compound for 72h B->D C 3. Prepare Serial Dilutions of this compound C->D E 5. Add CellTiter-Glo® Reagent D->E F 6. Measure Luminescence E->F G 7. Analyze Data and Calculate EC50 F->G

Caption: Experimental workflow for determining the EC50 of this compound.

G cluster_pathway This compound-Mediated Cyclin K Degradation Pathway cluster_ternary Ternary Complex Formation LLK1218 This compound CDK12 CDK12 LLK1218->CDK12 binds DDB1 DDB1 LLK1218->DDB1 binds CyclinK Cyclin K CDK12->CyclinK forms complex Proteasome Proteasome CyclinK->Proteasome targeted to CUL4 CUL4-RBX1 E3 Ligase DDB1->CUL4 part of Ub Ubiquitin CUL4->Ub recruits Ub->CyclinK polyubiquitinates Degradation Degraded Cyclin K Proteasome->Degradation leads to Transcription Inhibition of Transcription Degradation->Transcription Proliferation Decreased Cell Proliferation Transcription->Proliferation

Caption: this compound-mediated degradation of Cyclin K.

References

Application Notes and Protocols for In-Vivo Administration and Formulation of LL-K12-18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LL-K12-18 is a potent, dual-site molecular glue that promotes the degradation of Cyclin K by enhancing the protein-protein interaction between Cyclin-Dependent Kinase 12 (CDK12) and DDB1, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][2][3] This mechanism leads to the inhibition of gene transcription and demonstrates strong anti-proliferative effects in tumor cells, making this compound a promising candidate for cancer research and therapeutic development.[1][4] These application notes provide a comprehensive overview of the formulation and proposed in-vivo administration of this compound, based on its known properties and general protocols for similar small molecules.

Physicochemical and In-Vitro Biological Properties

This compound is a white to off-white solid with a molecular weight of 559.49 g/mol and the molecular formula C25H32Cl2N10O.[1] It is soluble in dimethyl sulfoxide (DMSO).[1] The potent in-vitro activity of this compound has been demonstrated in various cancer cell lines.

Table 1: In-Vitro Activity of this compound

ParameterValueCell LineReference
EC50 (Cyclin K Degradation) 0.37 nMMDA-MB-231[3]
DC50 (Cyclin K Degradation) 0.38 nMMDA-MB-231[2]
Anti-proliferative EC50 0.37 nMMDA-MB-231[3]
Anti-proliferative EC50 0.03 nMMDA-MB-468[3]

Signaling Pathway of this compound

This compound functions as a molecular glue, stabilizing the interaction between CDK12 and DDB1. This enhanced interaction leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, a key partner of CDK12. The loss of the CDK12-Cyclin K complex disrupts downstream signaling pathways, including the phosphorylation of RNA Polymerase II, which ultimately inhibits gene transcription and leads to apoptosis in susceptible cancer cells.

LL_K12_18_Pathway Signaling Pathway of this compound LL_K12_18 This compound Ternary_Complex CDK12-Cyclin K / this compound / DDB1 Ternary Complex LL_K12_18->Ternary_Complex CDK12_CyclinK CDK12-Cyclin K Complex CDK12_CyclinK->Ternary_Complex DDB1 DDB1 DDB1->Ternary_Complex CUL4_RBX1 CUL4-RBX1 E3 Ligase Ternary_Complex->CUL4_RBX1 recruits Ubiquitination Cyclin K Ubiquitination CUL4_RBX1->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Cyclin K Degradation Proteasome->Degradation Transcription_Inhibition Inhibition of Gene Transcription Degradation->Transcription_Inhibition Apoptosis Tumor Cell Apoptosis Transcription_Inhibition->Apoptosis

Caption: Signaling pathway of the molecular glue this compound.

Proposed In-Vivo Formulation and Administration Protocol

Disclaimer: The following protocol is a proposed methodology based on a generic formulation for small molecules and has not been specifically validated for this compound. Researchers should perform their own optimization and validation studies.

Formulation

A suggested stock solution and formulation for in-vivo use is provided by some commercial suppliers.

Table 2: Proposed In-Vivo Formulation for this compound

ComponentPercentageVolume (for 1 mL)
DMSO5%50 µL
PEG30030%300 µL
Tween 805%50 µL
Saline/PBS60%600 µL

Protocol for Formulation Preparation:

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound in the specified volume of DMSO to create a stock solution. Gentle warming and sonication may be required to fully dissolve the compound.[1]

  • In a separate sterile tube, add the specified volume of PEG300.

  • Add the this compound/DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.

  • Add the specified volume of Tween 80 and mix until the solution is clear.

  • Finally, add the specified volume of sterile saline or PBS and mix thoroughly to obtain the final formulation.

Animal Models

This protocol is designed for use in rodent models, such as mice or rats. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Administration Routes

The choice of administration route will depend on the experimental design and desired pharmacokinetic profile. Common parenteral routes for peptide and small molecule administration include:

  • Intraperitoneal (IP) Injection: Offers systemic exposure and is a common route for preclinical efficacy studies.

  • Intravenous (IV) Injection: Provides immediate and complete bioavailability, suitable for pharmacokinetic studies.

  • Subcutaneous (SC) Injection: May provide a slower absorption and more sustained exposure profile.

Proposed Experimental Workflow for an In-Vivo Efficacy Study

The following workflow outlines a hypothetical initial in-vivo efficacy study of this compound in a tumor xenograft mouse model.

InVivo_Workflow Proposed In-Vivo Efficacy Study Workflow for this compound cluster_preclinical Pre-clinical Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Tumor_Implantation Tumor Cell Implantation (e.g., MDA-MB-231) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Animal Randomization (into treatment groups) Tumor_Growth->Randomization Formulation_Prep This compound Formulation Preparation Randomization->Formulation_Prep Dosing Administration of this compound (e.g., IP, daily) Formulation_Prep->Dosing Monitoring Monitor Tumor Growth and Animal Health Dosing->Monitoring Tumor_Harvest Tumor and Tissue Harvest Monitoring->Tumor_Harvest PK_PD_Analysis Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis Tumor_Harvest->PK_PD_Analysis Toxicity_Assessment Toxicity Assessment Tumor_Harvest->Toxicity_Assessment Data_Analysis Data Analysis and Reporting PK_PD_Analysis->Data_Analysis Toxicity_Assessment->Data_Analysis

Caption: Proposed workflow for an in-vivo efficacy study of this compound.

Detailed Protocol for Intraperitoneal (IP) Injection in Mice

Materials:

  • Sterile this compound formulation

  • Sterile 1 mL syringes

  • Sterile 25-27 G needles

  • 70% ethanol or isopropanol wipes

  • Appropriate animal restraint device

Procedure:

  • Animal Restraint: Gently restrain the mouse, ensuring the abdomen is accessible.

  • Injection Site Identification: Locate the lower right or left abdominal quadrant. Avoid the midline to prevent injury to the bladder or cecum.

  • Aseptic Technique: Wipe the injection site with a 70% alcohol wipe and allow it to dry.

  • Injection: Tilt the mouse slightly with its head downwards. Insert the needle at a 10-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the syringe plunger to ensure no fluid (urine or blood) is aspirated, which would indicate incorrect needle placement.

  • Injection of Formulation: Slowly and steadily inject the prepared this compound formulation.

  • Needle Withdrawal: Withdraw the needle smoothly.

  • Post-Injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.

Safety Precautions

This compound is a research compound, and its full toxicological profile is not yet established. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses when handling the compound and its formulations.

Storage and Stability

This compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[3] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Conclusion

This compound is a novel molecular glue with significant potential as an anti-cancer agent. The information and protocols provided in these application notes are intended to serve as a guide for researchers initiating in-vivo studies with this compound. It is imperative to conduct thorough validation and optimization of formulations and administration protocols to ensure reliable and reproducible experimental outcomes.

References

Application Notes and Protocols for Preclinical Evaluation of LL-K12-18 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LL-K12-18 is a potent, dual-site molecular glue that facilitates the interaction between Cyclin-Dependent Kinase 12 (CDK12) and DDB1 (DNA Damage-Binding Protein 1), thereby promoting the ubiquitination and subsequent degradation of cyclin K.[1][2][3] This targeted degradation of cyclin K leads to the inhibition of gene transcription and exhibits strong anti-proliferative effects in various tumor cells, making this compound a promising candidate for cancer therapy.[1][2][3][4] The reported EC50 for cyclin K degradation is 0.37 nM.[1][2] This document provides a comprehensive experimental design for the preclinical evaluation of this compound using xenograft models, intended for researchers, scientists, and drug development professionals.

Hypothetical Signaling Pathway of this compound

This compound acts as a molecular glue to stabilize the interaction between CDK12 and the DDB1-CUL4-RBX1 (CRL4) E3 ubiquitin ligase complex. This enhanced proximity leads to the polyubiquitination of cyclin K, the regulatory partner of CDK12. The polyubiquitinated cyclin K is then targeted for degradation by the proteasome. The loss of the CDK12/cyclin K complex results in reduced phosphorylation of the C-terminal domain of RNA polymerase II, leading to transcription inhibition, particularly of DNA damage response (DDR) genes, and ultimately, cancer cell death.[4]

LL-K12-18_Signaling_Pathway cluster_0 Cellular Components cluster_1 Cellular Processes This compound This compound CDK12 CDK12 This compound->CDK12 Binds DDB1 DDB1 This compound->DDB1 Binds Cyclin_K Cyclin K CDK12->Cyclin_K Forms Complex CRL4_Complex CRL4 E3 Ligase (DDB1-CUL4-RBX1) CDK12->CRL4_Complex Recruits RNA_Pol_II RNA Polymerase II CDK12->RNA_Pol_II Phosphorylates Proteasome Proteasome Cyclin_K->Proteasome Degraded by DDB1->CRL4_Complex Part of DDB1->CRL4_Complex Recruits CRL4_Complex->Cyclin_K Ubiquitinates Transcription_Inhibition Transcription Inhibition Proteasome->Transcription_Inhibition Leads to DDR_Genes DDR & Survival Genes RNA_Pol_II->DDR_Genes Transcribes Apoptosis Apoptosis Transcription_Inhibition->Apoptosis

Caption: Hypothetical signaling pathway of this compound.

Experimental Design & Protocols

A tiered approach is recommended, starting with in vitro characterization, followed by in vivo efficacy studies in cell line-derived xenograft (CDX) models, and potentially patient-derived xenograft (PDX) models for enhanced clinical relevance.[5][6][7]

Experimental Workflow

The overall experimental workflow is designed to assess the anti-tumor activity of this compound from in vitro validation to in vivo efficacy and mechanism of action studies.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Endpoint Analysis Cell_Line_Selection Cell Line Selection (e.g., MDA-MB-231) Viability_Assay Cell Viability Assay (MTT/MTS) Cell_Line_Selection->Viability_Assay Western_Blot_InVitro Western Blot (Cyclin K, p-RNA Pol II) Viability_Assay->Western_Blot_InVitro Xenograft_Model Xenograft Model Establishment Western_Blot_InVitro->Xenograft_Model Treatment This compound Treatment (Vehicle Control) Xenograft_Model->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Tumor_Harvest Tumor Harvest Endpoint->Tumor_Harvest PK_PD_Analysis PK/PD Analysis Tumor_Harvest->PK_PD_Analysis Western_Blot_InVivo Western Blot Tumor_Harvest->Western_Blot_InVivo IHC Immunohistochemistry (IHC) Tumor_Harvest->IHC

Caption: Overall experimental workflow for this compound evaluation.

Part 1: In Vitro Characterization

Cell Line Selection

Based on published data, triple-negative breast cancer cell lines such as MDA-MB-231 and MDA-MB-468 are sensitive to this compound.[4] These cell lines are recommended for initial in vitro and subsequent in vivo studies.

Cell Viability Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound in selected cancer cell lines.

Protocol: MTT/MTS Assay [8][9][10]

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 72 hours.

  • Reagent Addition:

    • For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Then, add 150 µL of MTT solvent (e.g., DMSO) to dissolve the formazan crystals.[8][10]

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[8][10]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using non-linear regression analysis.

Western Blot Analysis (In Vitro)

Objective: To confirm the mechanism of action of this compound by assessing the degradation of cyclin K and the phosphorylation status of RNA Polymerase II.

Protocol: [11][12][13]

  • Cell Treatment and Lysis: Seed MDA-MB-231 cells in 6-well plates. Treat with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for 4-6 hours.[4] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against Cyclin K, Phospho-RNA Pol II (Ser2), total RNA Pol II, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Part 2: In Vivo Xenograft Studies

Cell Line-Derived Xenograft (CDX) Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Protocol: [6][14][15][16]

  • Animal Model: Use female athymic nude or SCID mice, 6-8 weeks old.[16][17]

  • Cell Preparation: Harvest MDA-MB-231 cells during the exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[6][16]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.[16][18]

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice/group).

  • Dosing:

    • Treatment Group: Administer this compound at predetermined doses (e.g., 10, 30, 100 mg/kg) via an appropriate route (e.g., intraperitoneal or oral gavage) based on formulation and pharmacokinetic data.

    • Control Group: Administer the vehicle used for this compound formulation.

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.[14]

    • Monitor for any signs of toxicity.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

Objective: To correlate drug exposure with target engagement and anti-tumor response.

Protocol: [19][20][21][22]

  • PK Study: In a satellite group of tumor-bearing mice, administer a single dose of this compound. Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing. Analyze plasma concentrations of this compound using LC-MS/MS to determine key PK parameters.

  • PD Study: At the study endpoint, collect tumors from a subset of mice from each group at different time points after the final dose. Analyze the tumors for the levels of cyclin K and p-RNA Pol II via Western blot or IHC to assess target engagement.

Endpoint Analysis: Immunohistochemistry (IHC)

Objective: To visualize and quantify the expression of key biomarkers within the tumor tissue.

Protocol:

  • Tissue Processing: Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 4-5 µm sections and mount them on slides.

  • Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using an appropriate buffer.

    • Block endogenous peroxidase activity.

    • Incubate with primary antibodies against Cyclin K and Ki-67 (a proliferation marker).

    • Incubate with a secondary antibody and a detection reagent (e.g., DAB).

    • Counterstain with hematoxylin.

  • Imaging and Analysis: Scan the slides and perform quantitative analysis of the staining intensity and percentage of positive cells.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: In Vitro Cell Viability (EC50)

Cell LineThis compound EC50 (nM)
MDA-MB-231[Insert Value]
MDA-MB-468[Insert Value]
Other[Insert Value]

Table 2: In Vivo Efficacy Study - Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-[Insert Value]-[Insert Value]
This compound (Low Dose)10[Insert Value][Calculate][Insert Value]
This compound (Mid Dose)30[Insert Value][Calculate][Insert Value]
This compound (High Dose)100[Insert Value][Calculate][Insert Value]

Table 3: Pharmacodynamic Biomarker Analysis

Treatment GroupDose (mg/kg)Cyclin K Expression (% of Control) ± SEMp-RNA Pol II (Ser2) (% of Control) ± SEMKi-67 Positive Cells (%) ± SEM
Vehicle Control-100100[Insert Value]
This compound (High Dose)100[Insert Value][Insert Value][Insert Value]

Table 4: Key Pharmacokinetic Parameters

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
This compound30[Insert Value][Insert Value][Insert Value][Insert Value]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LL-K12-18 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of LL-K12-18 in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, execution, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent, dual-site molecular glue that facilitates the degradation of Cyclin K.[1][2] It works by enhancing the interaction between Cyclin-Dependent Kinase 12 (CDK12) and Damaged DNA-Binding Protein 1 (DDB1), a component of the CUL4-DDB1 E3 ubiquitin ligase complex.[1][3][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, a critical regulator of transcriptional elongation.[1][4] The degradation of Cyclin K results in the inhibition of gene transcription, particularly of genes involved in the DNA Damage Response (DDR), leading to anti-proliferative effects in tumor cells.[3][5]

Q2: What is a typical effective concentration range for this compound in cell culture?

A2: The effective concentration of this compound is highly potent and cell-line dependent. The reported EC50 for Cyclin K degradation is approximately 0.37 nM.[2][3][4][6] For anti-proliferative effects in cell viability assays, concentrations in the low nanomolar to micromolar range are typically explored. For instance, in MDA-MB-231 cells, the EC50 for anti-proliferation is also in the nanomolar range.[5] It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration range.

Q3: Which type of cell viability assay is most suitable for this compound?

A3: As this compound's mechanism of action involves the degradation of Cyclin K, which can lead to cell cycle arrest, assays that directly measure cell number or DNA content are generally more reliable than metabolic assays. ATP-based assays (e.g., CellTiter-Glo®) can sometimes be misleading for cytostatic compounds, as arrested cells may remain metabolically active. However, with careful interpretation and appropriate controls, they can still be used. Assays like MTT, which measure metabolic activity, can also be employed, but results should be confirmed with a direct cell counting method or a DNA-based assay where possible.

Q4: How quickly can I expect to see an effect on cell viability after this compound treatment?

A4: The degradation of Cyclin K can be rapid, with significant reduction observed within hours of treatment.[5] However, the downstream effects on cell viability and proliferation may take longer to become apparent, typically between 24 to 72 hours, depending on the cell line's doubling time and its dependence on the CDK12/Cyclin K pathway.

Data Presentation

Table 1: Potency of this compound in Biochemical and Cellular Assays

ParameterValueCell Line/SystemReference
Cyclin K Degradation EC500.37 nMMDA-MB-231[5]
Cyclin K Degradation DC500.38 nMMDA-MB-231[5]
Anti-proliferation EC50Not explicitly stated, but significant potency improvement observedMDA-MB-231[5]
Anti-proliferation EC50Not explicitly stated, but significant potency improvement observedMDA-MB-468[5]

Experimental Protocols

Below are detailed methodologies for performing cell viability assays with this compound. It is essential to optimize these protocols for your specific cell line and experimental conditions.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for the use of a molecular glue degrader and is based on standard MTT assay procedures.[7]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., from 0.01 nM to 10 µM) in your initial experiments.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for the use of a molecular glue degrader and is based on the manufacturer's instructions for the CellTiter-Glo® assay.[8][9]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well opaque-walled tissue culture plates

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in the MTT assay, but use opaque-walled plates suitable for luminescence measurements.

  • Compound Treatment:

    • Follow the same procedure as in the MTT assay.

  • Assay Procedure:

    • After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the blank wells (medium with CellTiter-Glo® Reagent only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

LL_K12_18_Mechanism_of_Action cluster_0 This compound Mediated Protein Degradation LLK1218 This compound CDK12 CDK12 LLK1218->CDK12 Binds to DDB1 DDB1 LLK1218->DDB1 Stabilizes Complex CDK12->DDB1 Enhances Interaction CUL4 CUL4-RBX1 E3 Ubiquitin Ligase DDB1->CUL4 Recruits CyclinK Cyclin K Proteasome Proteasome CyclinK->Proteasome Targeted for Degradation CUL4->CyclinK Ubiquitinates Degraded_CyclinK Degraded Cyclin K Fragments Proteasome->Degraded_CyclinK Results in

Caption: Mechanism of action of this compound molecular glue.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound (Dose-Response) incubate1->treat_cells incubate2 Incubate (24-72h) treat_cells->incubate2 add_reagent Add Viability Reagent (MTT or CellTiter-Glo) incubate2->add_reagent incubate3 Incubate add_reagent->incubate3 read_plate Read Plate (Absorbance/Luminescence) incubate3->read_plate analyze_data Analyze Data & Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: General workflow for cell viability assays with this compound.

Downstream_Signaling_Pathway cluster_1 Downstream Effects of Cyclin K Degradation CyclinK_Deg Cyclin K Degradation (Induced by this compound) CDK12_Activity Decreased CDK12 Kinase Activity CyclinK_Deg->CDK12_Activity PolII_Phos Reduced RNA Pol II Ser2 Phosphorylation CDK12_Activity->PolII_Phos Transcription_Elong Impaired Transcriptional Elongation PolII_Phos->Transcription_Elong DDR_Genes Downregulation of DNA Damage Response (DDR) Genes Transcription_Elong->DDR_Genes DNA_Damage Accumulation of DNA Damage DDR_Genes->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Anti_Proliferation Anti-Proliferative Effects Cell_Cycle_Arrest->Anti_Proliferation Apoptosis->Anti_Proliferation

Caption: Downstream signaling effects of Cyclin K degradation.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding, edge effects in the 96-well plate, or inconsistent pipetting.

  • Solution:

    • Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.

    • Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS or medium to minimize evaporation.

    • Use a multichannel pipette for adding reagents and ensure consistent pipetting technique.

Issue 2: No significant decrease in cell viability, even at high concentrations of this compound.

  • Possible Cause:

    • The chosen cell line may be resistant to Cyclin K degradation-mediated cell death.

    • The incubation time may be too short for the anti-proliferative effects to manifest.

    • The compound may have degraded in the culture medium.

    • The cell seeding density might be too high.

  • Solution:

    • Confirm the expression of CDK12 and Cyclin K in your cell line.

    • Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.

    • Prepare fresh dilutions of this compound for each experiment.

    • Optimize the cell seeding density; a lower density may be more sensitive to anti-proliferative agents.

    • As a positive control, test a cell line known to be sensitive to this compound, such as MDA-MB-231.

Issue 3: Unexpected increase in signal in metabolic assays (e.g., MTT, CellTiter-Glo®) at certain concentrations.

  • Possible Cause: this compound may induce cell cycle arrest without immediate cell death. Arrested cells can sometimes become larger and more metabolically active, leading to an increased signal in assays that measure metabolic activity.

  • Solution:

    • Supplement your viability data with a direct cell counting method (e.g., trypan blue exclusion) or a DNA-based proliferation assay (e.g., CyQUANT™).

    • Perform cell cycle analysis by flow cytometry to confirm G1/S phase arrest.

    • Visually inspect the cells under a microscope for morphological changes indicative of cell cycle arrest or senescence.

Issue 4: Inconsistent results between experiments.

  • Possible Cause:

    • Variations in cell passage number and health.

    • Inconsistent preparation of this compound dilutions.

    • Fluctuations in incubator conditions (temperature, CO₂).

  • Solution:

    • Use cells within a consistent and low passage number range.

    • Prepare fresh serial dilutions of this compound for each experiment and use a calibrated pipette.

    • Ensure the incubator is properly calibrated and maintained.

Issue 5: Potential for off-target effects.

  • Possible Cause: While this compound is designed to be specific, the possibility of off-target effects should be considered, especially at higher concentrations.

  • Solution:

    • To confirm that the observed effects are due to Cyclin K degradation, you can perform a Western blot to verify the reduction of Cyclin K protein levels at the effective concentrations of this compound.

    • If available, use a structurally related but inactive control compound to differentiate specific from non-specific effects.

    • Consider using CRISPR/Cas9 to generate knockout cell lines for components of the degradation pathway (e.g., DDB1, CUL4) to validate the on-target mechanism.[10]

References

troubleshooting LL-K12-18 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of LL-K12-18, a dual-site molecular glue that enhances the protein-protein interaction of the CDK12-DDB1 complex, leading to the degradation of cyclin K.[1][2] Particular focus is given to troubleshooting issues related to its limited solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, small molecule, dual-site molecular glue.[1] It functions by enhancing the formation of the CDK12-DDB1 protein complex, which in turn promotes the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][2][3] This targeted degradation of cyclin K leads to strong inhibition of gene transcription and anti-proliferative effects in tumor cells, making it a compound of significant interest in cancer research.[1][2]

Q2: Why is this compound poorly soluble in aqueous solutions?

A2: Like many small molecule kinase inhibitors, this compound is a hydrophobic compound. Its chemical structure is optimized for binding to the often lipophilic pockets of its target proteins, which inherently limits its solubility in water-based solutions. This is a common characteristic of compounds designed to be cell-permeable and interact with intracellular targets.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[4] It is highly soluble in DMSO, with suppliers indicating solubility up to 25 mg/mL (44.68 mM).[4] For optimal results, use anhydrous, high-purity DMSO.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer or cell culture medium. What is causing this?

A4: This is a common issue known as "crashing out" or precipitation, which occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to come out of solution. Several factors can contribute to this, including the final concentration of this compound, the final percentage of DMSO, the pH and composition of the aqueous medium, and the presence of salts.[5][6]

Q5: How can I prevent this compound from precipitating during my experiments?

A5: Several strategies can be employed to prevent precipitation. These include minimizing the final DMSO concentration (ideally below 0.5%), performing serial dilutions, and considering the use of solubility enhancers. A detailed troubleshooting guide is provided in the following section.

Troubleshooting Guide for this compound Insolubility

This guide provides a systematic approach to addressing solubility challenges with this compound in a question-and-answer format.

Issue: Immediate precipitation upon dilution of DMSO stock in aqueous buffer.

  • Question: What is the first thing I should try if my compound precipitates immediately? Answer: The most straightforward approach is to lower the final concentration of this compound in your experiment. It's possible you are exceeding its kinetic solubility limit in the aqueous medium. Also, ensure you are vortexing the aqueous solution while adding the DMSO stock to facilitate rapid mixing.

  • Question: I've lowered the concentration, but it still precipitates. What's next? Answer: Optimize your dilution method. Instead of a single large dilution step, perform a serial dilution. First, create an intermediate dilution of your DMSO stock in your aqueous buffer. Then, add this intermediate dilution to the final volume of your experimental medium. This gradual change in solvent polarity can help keep the compound in solution.

Issue: The solution is initially clear but becomes cloudy or shows precipitate over time.

  • Question: My this compound solution looks fine at first, but I see a precipitate after incubation. Why does this happen? Answer: This is known as delayed precipitation and can be due to several factors. The compound may be slowly crashing out of a supersaturated solution. Changes in temperature (e.g., moving from room temperature to 37°C) or pH shifts in the cell culture medium over time can also reduce solubility. Additionally, the compound might be interacting with components in the medium, such as salts or proteins, leading to the formation of insoluble complexes.[7]

  • Question: How can I address delayed precipitation? Answer: If you suspect temperature is a factor, pre-warm your aqueous buffer to the experimental temperature before adding the this compound stock solution. If interactions with media components are suspected, you can empirically test the solubility in different base media. For cell-based assays, the presence of serum can sometimes help to stabilize the compound in solution.

Issue: I need to use a higher concentration of this compound than what seems to be soluble.

  • Question: Are there any additives I can use to improve the solubility of this compound in my aqueous solution? Answer: Yes, you can explore the use of solubility enhancers, also known as excipients. However, their compatibility with your specific experimental system must be verified.

    • Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain hydrophobic compounds in solution.

    • Co-solvents: A small percentage of a water-miscible co-solvent such as ethanol or polyethylene glycol (PEG) can sometimes improve solubility.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Quantitative Data on this compound Solubility

While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, the following table provides representative solubility information for a typical poorly soluble small molecule kinase inhibitor. Researchers should use this as a guideline and are encouraged to determine the empirical solubility of this compound in their specific experimental systems using the protocol provided below.

Solvent/Buffer SystemExpected Solubility RangeNotes
100% DMSO> 25 mg/mL (> 44.68 mM)Recommended for primary stock solutions.[4]
100% EthanolLowGenerally poor solubility for this class of compounds.
Phosphate-Buffered Saline (PBS), pH 7.4Very Low (< 10 µM)Solubility is expected to be significantly reduced in aqueous buffers.
Cell Culture Medium (e.g., DMEM) with 10% FBSLow (< 50 µM)Serum proteins may slightly enhance solubility and stability.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Weighing: Carefully weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.[4] Gentle warming to 37°C can also be applied, but ensure the compound is stable at this temperature.[4]

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Stock solutions in DMSO are typically stable for up to 1 month at -20°C or 1 year at -80°C.[8]

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Aqueous Buffer
  • Prepare a Dilution Series: In a 96-well plate or microcentrifuge tubes, prepare a serial dilution of your this compound DMSO stock solution in your target aqueous buffer (e.g., PBS or cell culture medium). Aim for a range of final concentrations that are relevant to your planned experiments. Ensure the final DMSO concentration is constant across all dilutions and is at a level compatible with your assay (e.g., 0.5%).

  • Incubation: Incubate the dilutions under the same conditions as your experiment (e.g., room temperature or 37°C) for a duration that reflects your experimental timeline.

  • Visual Inspection: At various time points (e.g., 0, 2, 6, and 24 hours), visually inspect each dilution for any signs of precipitation (cloudiness or visible particles). Examination under a microscope can provide a more sensitive assessment.[5]

  • Quantitative Analysis (Optional): For a more precise determination, centrifuge the samples to pellet any precipitate. Carefully collect the supernatant and measure the concentration of the soluble this compound using a suitable analytical method like HPLC-UV.

Protocol 3: Preparing this compound for In Vitro Cell-Based Assays
  • Pre-warm Medium: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.

  • Intermediate Dilution: Prepare an intermediate dilution of your this compound DMSO stock in the pre-warmed medium. For example, to achieve a final concentration of 1 µM with 0.1% DMSO, you could first dilute a 10 mM stock 1:10 in DMSO to get a 1 mM solution.

  • Final Dilution: While gently vortexing the pre-warmed medium, add the required volume of the intermediate DMSO stock. For the example above, add 1 µL of the 1 mM intermediate stock to 1 mL of medium.

  • Final Check: After dilution, visually inspect the medium for any signs of precipitation before adding it to your cells.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubilization cluster_stock Stock Solution Preparation cluster_dilution Dilution for Aqueous Assay cluster_troubleshooting Troubleshooting stock_prep Prepare 10 mM Stock in 100% DMSO intermediate Prepare Intermediate Dilution in Assay Buffer stock_prep->intermediate Dilute final_dilution Prepare Final Working Concentration intermediate->final_dilution Dilute check_precip Precipitation Observed? final_dilution->check_precip action Lower Final Concentration Use Solubility Enhancers Optimize Dilution check_precip->action Yes experiment Proceed with Experiment check_precip->experiment No action->intermediate Re-attempt signaling_pathway Mechanism of Action of this compound cluster_degradation Cyclin K Degradation cluster_outcome Cellular Outcome cdk12 CDK12 llk1218 This compound cdk12->llk1218 ubiquitination Ubiquitination d_db1 DDB1 llk1218->d_db1 cyclin_k Cyclin K cyclin_k->ubiquitination Recruitment to Ternary Complex proteasome Proteasomal Degradation ubiquitination->proteasome Leads to degraded_cyclin_k Degraded Cyclin K proteasome->degraded_cyclin_k Results in transcription_inhibition Inhibition of Gene Transcription degraded_cyclin_k->transcription_inhibition antiproliferation Anti-proliferative Effects transcription_inhibition->antiproliferation

References

Technical Support Center: LL-K12-18 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: LL-K12-18 is a hypothetical molecule. The following guidance is based on established principles for the long-term storage and stability of small molecule compounds.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential issues related to the degradation of this compound during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in long-term storage?

A1: The main factors that can compromise the stability of this compound are exposure to moisture (hydrolysis), oxygen (oxidation), light (photolysis), and elevated temperatures.[1][2] The intrinsic chemical properties of the molecule, such as the presence of susceptible functional groups (e.g., esters, amides), will determine its vulnerability to these factors.[3]

Q2: What are the recommended storage conditions for solid this compound?

A2: For optimal long-term stability, solid this compound should be stored at -20°C or below in a tightly sealed container, protected from light and moisture.[4][5] The use of a desiccator or storage in an inert atmosphere (e.g., argon or nitrogen) can further prevent hydrolysis and oxidation.[3][6]

Q3: How should I store stock solutions of this compound?

A3: Stock solutions, particularly in solvents like DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[4] These aliquots should be stored at -20°C or -80°C in tightly sealed vials.[4][5] Since DMSO is hygroscopic, minimizing exposure to air is crucial to prevent moisture absorption, which can lead to compound precipitation and degradation.[7][8]

Q4: What are the visual signs of this compound degradation?

A4: Visual indicators of degradation can include a change in color, the appearance of solid precipitates in a solution, or a change in the texture of the powdered compound. If you observe any of these changes, it is recommended to perform analytical tests to confirm the integrity of the compound.

Q5: My this compound sample shows reduced activity in my experiments. Could this be due to degradation?

A5: Yes, a loss of potency is a common consequence of chemical degradation.[1][3] If you suspect degradation, it is advisable to use a fresh, properly stored sample or to analyze the current sample for purity and the presence of degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Precipitation in stock solution after thawing. 1. The compound's solubility limit has been exceeded. 2. Absorption of water into the solvent (e.g., DMSO), reducing solubility.[8] 3. Freeze-thaw cycles promoting precipitation.1. Gently warm the solution and vortex to redissolve. If precipitation persists, the solution may be supersaturated. 2. Prepare fresh stock solutions and ensure they are aliquoted to minimize freeze-thaw cycles and exposure to air.[4] 3. Store aliquots at -80°C to reduce the risk of precipitation.[4]
Discoloration of the solid compound. 1. Oxidation due to exposure to air.[1][3] 2. Photodegradation from exposure to light.[1][9]1. Store the compound under an inert atmosphere (argon or nitrogen).[3] 2. Use amber vials or other opaque containers to protect from light.[3][10] 3. Confirm compound integrity with analytical methods like HPLC before use.
Inconsistent results between experiments. 1. Degradation of the compound in the stock solution over time. 2. Instability of the compound in the assay buffer or medium.[7]1. Use a fresh aliquot of the stock solution for each experiment. 2. Perform a time-course experiment to assess the stability of this compound in your specific assay conditions.[7]
Appearance of new peaks in HPLC analysis. 1. Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products and pathways.[11][12] 2. Review storage and handling procedures to identify and mitigate the cause of degradation.

Data Presentation

Table 1: Hypothetical Long-Term Stability of Solid this compound

Storage ConditionTime (Months)Purity (%) by HPLCAppearance
-20°C, Dark, Desiccated 099.8White Powder
699.7White Powder
1299.6White Powder
2499.5White Powder
4°C, Dark, Desiccated 099.8White Powder
698.5White Powder
1297.2Faint Yellow Powder
2494.8Yellow Powder
25°C, Ambient Light and Humidity 099.8White Powder
195.1Off-white Powder
388.3Yellowish Powder
675.6Brownish Powder

Table 2: Hypothetical Stability of this compound in DMSO (10 mM) at -20°C

Number of Freeze-Thaw CyclesPurity (%) by HPLCObservations
099.8Clear Solution
199.7Clear Solution
399.2Clear Solution
598.1Slight Haze
1095.4Visible Precipitate

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways of this compound under various stress conditions.[11][12]

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the stock solution to a final concentration of 0.1N. Incubate at 60°C for 24 hours.[11]

    • Base Hydrolysis: Add 1N NaOH to the stock solution to a final concentration of 0.1N. Incubate at 60°C for 24 hours.[11]

    • Oxidation: Add 3% H₂O₂ to the stock solution. Incubate at room temperature for 24 hours, protected from light.[11]

    • Thermal Degradation: Incubate the solid compound at 80°C for 48 hours.[13]

    • Photodegradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]

  • Sample Analysis:

    • At appropriate time points, withdraw samples.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV/MS method.[13]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any significant degradation products.

Protocol 2: Long-Term Stability Testing

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.[14][15]

Methodology:

  • Sample Preparation: Prepare multiple aliquots of solid this compound and a 10 mM stock solution in DMSO.

  • Storage Conditions: Store the samples under the following conditions:

    • Long-Term: 25°C/60% RH or 30°C/65% RH.[16]

    • Accelerated: 40°C/75% RH.[16]

    • Recommended: -20°C, desiccated and protected from light.

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.[14]

    • Accelerated: Test at 0, 3, and 6 months.[14]

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Purity: HPLC analysis to determine the percentage of the active compound and the presence of any degradation products.

    • Moisture Content: Karl Fischer titration for solid samples.

  • Data Analysis: Plot the purity of this compound as a function of time for each storage condition to establish a stability profile.

Visualizations

degradation_pathways LL_K12_18 This compound (Active Compound) Hydrolysis Hydrolysis Product (Inactive) LL_K12_18->Hydrolysis  Moisture (H₂O) / pH extremes Oxidation Oxidation Product (Inactive) LL_K12_18->Oxidation  Oxygen (O₂) Photolysis Photolysis Product (Inactive) LL_K12_18->Photolysis  Light (UV/Visible)

Caption: Major degradation pathways for this compound.

experimental_workflow start Start: Receive this compound storage Aliquot and Store (-20°C, Dark, Desiccated) start->storage prep Prepare Stock Solution (e.g., 10 mM in DMSO) storage->prep stability_study Initiate Stability Study (Long-term & Accelerated) storage->stability_study assay Use in Experiment prep->assay analysis Analyze Data assay->analysis troubleshoot Inconsistent Results? analysis->troubleshoot review Review Storage & Handling troubleshoot->review Yes end End: Successful Experiment troubleshoot->end No review->storage troubleshooting_logic start Reduced Compound Activity Observed check_storage Check Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Improper Storage check_storage->improper_storage Issue Found check_handling Check Handling Procedures (e.g., Freeze-Thaw Cycles) check_storage->check_handling OK correct_storage Correct Storage Procedures improper_storage->correct_storage new_sample Use New, Validated Sample correct_storage->new_sample end Problem Resolved new_sample->end improper_handling Improper Handling check_handling->improper_handling Issue Found check_assay Check Assay Stability check_handling->check_assay OK correct_handling Aliquot & Minimize Freeze-Thaw improper_handling->correct_handling correct_handling->new_sample unstable_assay Unstable in Assay Medium check_assay->unstable_assay Issue Found modify_assay Modify Assay Conditions or Perform Time-Course unstable_assay->modify_assay modify_assay->end

References

Technical Support Center: Western Blot Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common problems encountered during Western blot experiments. Whether you are a seasoned researcher or new to the technique, this resource aims to help you identify and resolve issues to achieve clean, reliable, and reproducible results.

Frequently Asked Questions (FAQs)

Issue 1: No Signal or Weak Signal

Question: I am not seeing any bands, or the bands are very faint. What could be the problem?

Answer: A lack of signal is a common issue that can arise from several factors throughout the Western blot workflow. Systematically troubleshooting each step is key to identifying the cause.[1][2][3][4][5]

Potential Causes and Solutions:

Potential Cause Solution
Inactive Antibody Perform a dot blot to confirm the primary antibody is active. Ensure proper storage conditions and avoid repeated freeze-thaw cycles.[6][7] Consider using a new, validated antibody.[8]
Incorrect Antibody Concentration Optimize the primary and secondary antibody concentrations. A concentration that is too low will result in a weak signal.[9][10] Try increasing the antibody concentration or incubation time.[8][11]
Insufficient Protein Load The protein of interest may be in low abundance in your sample.[4][12] Increase the amount of protein loaded onto the gel.[6][11] Consider an enrichment step like immunoprecipitation.[4][8]
Inefficient Protein Transfer Confirm successful transfer by staining the membrane with Ponceau S.[4][7] For high molecular weight proteins, consider adding SDS to the transfer buffer and increasing transfer time.[6][13] For low molecular weight proteins, reduce transfer time or use a membrane with a smaller pore size (0.2 µm) to prevent "blow-through".[6][14][15]
Problem with Detection Reagents Ensure your ECL substrate has not expired and is prepared correctly.[7][16] If the signal is weak, you may need to increase the exposure time.[16]
Incompatible Primary and Secondary Antibodies Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[8][12]
Blocking Agent Masking the Epitope Some blocking agents, like non-fat dry milk, can mask certain epitopes.[2] Try switching to a different blocking agent such as Bovine Serum Albumin (BSA) or a commercial blocking buffer.[8]
Issue 2: High Background

Question: My blot has a high background, making it difficult to see my specific bands. How can I fix this?

Answer: High background can obscure your results and is often caused by insufficient blocking, improper antibody concentrations, or inadequate washing.[2][3][12]

Potential Causes and Solutions:

Potential Cause Solution
Insufficient Blocking Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C) and ensure the blocking agent is fresh.[6][9] Consider trying a different blocking agent.[6]
Antibody Concentration Too High High concentrations of primary or secondary antibodies can lead to non-specific binding.[6][9][17] Titrate your antibodies to find the optimal dilution that maximizes signal and minimizes background.
Inadequate Washing Increase the number and duration of wash steps after primary and secondary antibody incubations.[6][9][18] Adding a detergent like Tween 20 (0.05-0.1%) to your wash buffer can also help.[6][19]
Contamination Handle the membrane with clean forceps and gloves to avoid contamination.[6][7] Ensure all buffers and equipment are clean.[6][20]
Membrane Dried Out Never let the membrane dry out during any of the incubation or washing steps.[6][7]
Overexposure If using chemiluminescence, a very strong signal can lead to high background. Reduce the exposure time.[6]
Issue 3: Non-Specific Bands

Question: I am seeing multiple bands in addition to my band of interest. What is causing this?

Answer: The presence of extra, non-specific bands can be due to several factors, including the antibody binding to other proteins with similar epitopes, protein degradation, or post-translational modifications.[2][3][17]

Potential Causes and Solutions:

Potential Cause Solution
Primary Antibody Concentration Too High A high concentration of the primary antibody can lead to it binding to proteins other than the target.[17][20] Reduce the primary antibody concentration.
Low Antibody Specificity The primary antibody may have a low specificity for your protein of interest.[17] Consider using a different, more specific antibody, such as a monoclonal antibody.[21]
Protein Degradation Proteolysis of your target protein can result in smaller bands.[2][7] Always prepare fresh samples and use protease inhibitors in your lysis buffer.[4][22]
Post-Translational Modifications (PTMs) PTMs like glycosylation or phosphorylation can cause your protein to run at a different molecular weight or appear as multiple bands.[2][22]
Secondary Antibody Non-Specificity Run a control lane with only the secondary antibody to see if it is binding non-specifically.[11] If so, consider using a different secondary antibody.
Overloading of Protein Loading too much protein on the gel can lead to non-specific bands.[1][21] Try reducing the amount of protein loaded.
Issue 4: Uneven or "Smiling" Bands

Question: My protein bands are curved or uneven. What causes this "smiling" effect?

Answer: Uneven band migration, often referred to as "smiling," is typically caused by issues during the gel electrophoresis step.[23][24]

Potential Causes and Solutions:

Potential Cause Solution
Excessive Voltage/Heat Running the gel at too high a voltage can generate excess heat, causing the center of the gel to run faster than the edges.[24] Reduce the voltage and consider running the gel in a cold room or on ice.[23]
Uneven Gel Polymerization If you are pouring your own gels, ensure they polymerize evenly. Any inconsistencies in the gel matrix can affect protein migration.
Buffer Issues Use fresh running buffer. Old or improperly prepared buffer can have an incorrect pH, affecting migration.[24]
Sample Overloading Overloading a lane with too much protein can distort the bands.[24] Ensure you are loading an appropriate amount of protein.
High Salt Concentration in Sample High salt concentrations in the sample can interfere with migration.[24] Consider desalting your samples before loading.

Experimental Protocols

A detailed, step-by-step protocol is crucial for a successful Western blot. Below is a general protocol that can be adapted to your specific experiment.

1. Sample Preparation

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a protein assay (e.g., Bradford or BCA).

  • Add Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5-10 minutes to denature the proteins.

2. SDS-PAGE (Polyacrylamide Gel Electrophoresis)

  • Assemble the electrophoresis apparatus with a polyacrylamide gel of the appropriate percentage for your target protein's molecular weight.

  • Load the prepared protein samples and a molecular weight marker into the wells.

  • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

3. Protein Transfer

  • Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter paper in transfer buffer.

  • Assemble the transfer "sandwich" ensuring no air bubbles are trapped between the gel and the membrane.[25]

  • Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. Transfer times and voltages will vary depending on the size of the protein and the transfer system used.

4. Blocking

  • After transfer, block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[9]

5. Antibody Incubation

  • Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[26]

  • Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[27]

  • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Wash the membrane again three times for 5-10 minutes each with wash buffer.

6. Detection

  • Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for the recommended time.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

Visualizing Workflows and Logic

WesternBlot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_transfer Transfer cluster_immuno Immunodetection cluster_detection Detection SamplePrep 1. Sample Lysis & Protein Quantification Denaturation 2. Denaturation SamplePrep->Denaturation SDSPAGE 3. SDS-PAGE Denaturation->SDSPAGE Transfer 4. Protein Transfer to Membrane SDSPAGE->Transfer Blocking 5. Blocking Transfer->Blocking PrimaryAb 6. Primary Antibody Incubation Blocking->PrimaryAb Washing1 7. Washing PrimaryAb->Washing1 SecondaryAb 8. Secondary Antibody Incubation Washing1->SecondaryAb Washing2 9. Washing SecondaryAb->Washing2 Detection 10. Signal Detection Washing2->Detection

Troubleshooting_Logic cluster_no_signal No/Weak Signal cluster_high_bg High Background cluster_extra_bands Non-Specific Bands Start Problem with Western Blot NoSignal No or Weak Bands Start->NoSignal HighBG High Background Start->HighBG ExtraBands Non-Specific Bands Start->ExtraBands CheckTransfer Check Transfer (Ponceau S) NoSignal->CheckTransfer CheckAntibody Check Antibody Activity/Concentration NoSignal->CheckAntibody CheckProtein Increase Protein Load NoSignal->CheckProtein CheckDetection Check Detection Reagents NoSignal->CheckDetection OptimizeBlocking Optimize Blocking HighBG->OptimizeBlocking TitrateAntibody Titrate Antibodies HighBG->TitrateAntibody IncreaseWashes Increase Washes HighBG->IncreaseWashes ReduceAbConc Reduce Primary Ab Concentration ExtraBands->ReduceAbConc UseProteaseInhibitors Use Protease Inhibitors ExtraBands->UseProteaseInhibitors ValidateAntibody Validate Antibody Specificity ExtraBands->ValidateAntibody

References

improving the signal-to-noise ratio in LL-K12-18 FRET assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in Förster Resonance Energy Transfer (FRET) assays involving the dual-site molecular glue, LL-K12-18.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how is FRET used to study it?

A1: this compound is a dual-site molecular glue designed to enhance the interaction between CDK12 and DDB1 proteins.[1] FRET is a powerful technique to study such induced protein-protein interactions (PPIs). In a typical assay, one protein (e.g., CDK12) is labeled with a donor fluorophore and the other (e.g., DDB1) with an acceptor fluorophore. When this compound brings the two proteins into close proximity (typically 1-10 nm), energy is transferred from the excited donor to the acceptor, resulting in a measurable FRET signal. The strength of the FRET signal is proportional to the binding efficiency, allowing for the quantitative analysis of the molecular glue's efficacy.

Q2: What are the common sources of low signal-to-noise ratio (SNR) in this compound FRET assays?

A2: A low SNR in FRET experiments can be attributed to several factors:

  • High Background Fluorescence: This can originate from autofluorescence of cells or buffers, or from unbound fluorophores.

  • Spectral Bleed-Through: This occurs when the emission of the donor fluorophore is detected in the acceptor channel (donor bleed-through) or when the acceptor is directly excited by the donor's excitation wavelength (acceptor bleed-through).[2][3]

  • Photobleaching: The irreversible destruction of fluorophores upon prolonged exposure to excitation light can lead to a decrease in signal over time.[4][5]

  • Low FRET Efficiency: This can be due to a suboptimal donor-acceptor pair, incorrect labeling sites on the proteins, or an actual weak interaction.

Q3: How can I choose the optimal donor and acceptor fluorophores for my this compound FRET assay?

A3: Selecting the right FRET pair is crucial for maximizing the signal. Key considerations include:

  • Spectral Overlap: The donor's emission spectrum should significantly overlap with the acceptor's excitation spectrum.

  • Quantum Yield: The donor should have a high quantum yield (efficiency of photon emission).

  • Photostability: Both fluorophores should be resistant to photobleaching.

  • Förster Distance (R₀): The R₀ is the distance at which FRET efficiency is 50%. This value should be within the expected distance range between the labeled sites on the interacting proteins.

  • Stoichiometry: The ratio of donor to acceptor molecules can influence the FRET signal. Optimizing this ratio is often necessary.

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background can mask the true FRET signal, leading to a poor SNR.

Troubleshooting Steps:

  • Buffer and Media Optimization: Use phenol red-free media for cell-based assays, as phenol red is fluorescent. Test different buffers to find one with minimal intrinsic fluorescence.

  • Autofluorescence Correction: If working with cells, measure the fluorescence of unlabeled cells under the same imaging conditions and subtract this "autofluorescence" profile from your experimental data.

  • Washing Steps: For in vitro assays, ensure efficient removal of unbound fluorophores through adequate washing steps.

  • Time-Resolved FRET (TR-FRET): Consider using TR-FRET. This technique uses long-lifetime lanthanide donors (e.g., Europium, Terbium) and time-gated detection to eliminate short-lived background fluorescence, significantly improving SNR.[6][7]

Illustrative Data: Effect of TR-FRET on SNR

Assay TypeRaw Signal (Acceptor Channel)Background SignalSignal-to-Background Ratio
Standard FRET150010001.5
TR-FRET8005016
Issue 2: Spectral Bleed-Through

Spectral bleed-through is a major source of error in FRET measurements, leading to artificially high FRET signals.

Troubleshooting Steps:

  • Control Samples: Prepare and measure control samples containing only the donor-labeled protein and only the acceptor-labeled protein. These measurements are essential for calculating the bleed-through coefficients.

  • Spectral Unmixing: Use imaging software with linear unmixing algorithms. These algorithms can mathematically separate the emission spectra of the donor, acceptor, and FRET signals.

  • Three-Filter FRET: This method uses three different filter sets to isolate the donor, acceptor, and FRET signals. By measuring the fluorescence in each channel for donor-only, acceptor-only, and dual-labeled samples, you can calculate and correct for bleed-through.

Experimental Protocol: Spectral Bleed-Through Correction

  • Prepare three samples:

    • Sample 1: Cells expressing only the donor-labeled protein (e.g., CDK12-Donor).

    • Sample 2: Cells expressing only the acceptor-labeled protein (e.g., DDB1-Acceptor).

    • Sample 3: Experimental sample with cells expressing both donor and acceptor-labeled proteins and treated with this compound.

  • Image Acquisition: Acquire images of all three samples using two different filter settings:

    • Donor Excitation/Donor Emission: To measure the donor signal.

    • Donor Excitation/Acceptor Emission: To measure the FRET signal (which includes bleed-through).

  • Calculate Bleed-Through Factors:

    • Donor Bleed-Through (DBT): From Sample 1, calculate the ratio of the signal in the acceptor emission channel to the signal in the donor emission channel when exciting at the donor wavelength.

    • Acceptor Bleed-Through (ABT): From Sample 2, calculate the ratio of the signal in the acceptor emission channel when exciting at the donor wavelength to the signal in the acceptor emission channel when exciting at the acceptor wavelength (requires an additional image acquisition).

  • Corrected FRET Calculation: Apply the calculated bleed-through factors to your experimental data (Sample 3) to obtain the corrected FRET signal.

Issue 3: Photobleaching

Photobleaching reduces the fluorescence intensity over time, which can be misinterpreted as a change in FRET.

Troubleshooting Steps:

  • Minimize Exposure: Reduce the excitation light intensity and exposure time to the minimum required for a detectable signal.

  • Use Photostable Dyes: Select fluorophores known for their high photostability.

  • Antifade Reagents: For fixed samples, use mounting media containing antifade reagents.

  • Acceptor Photobleaching FRET (apFRET): This technique uses photobleaching to its advantage. By intentionally photobleaching the acceptor, the donor fluorescence, if it was quenched due to FRET, will increase. The FRET efficiency can be calculated from the degree of donor dequenching.[4][8][9]

Experimental Protocol: Acceptor Photobleaching FRET

  • Image Acquisition (Pre-Bleach):

    • Acquire an image of the donor channel using the donor excitation wavelength.

    • Acquire an image of the acceptor channel using the acceptor excitation wavelength.

  • Acceptor Photobleaching:

    • Select a region of interest (ROI).

    • Illuminate the ROI with high-intensity light at the acceptor's excitation wavelength until the acceptor fluorescence is significantly reduced (e.g., >90% bleached).

  • Image Acquisition (Post-Bleach):

    • Acquire another image of the donor channel using the donor excitation wavelength.

  • Calculate FRET Efficiency:

    • FRET Efficiency (%) = [(Donor_post-bleach - Donor_pre-bleach) / Donor_post-bleach] * 100

Illustrative Data: Acceptor Photobleaching

MeasurementAverage Donor Intensity (ROI)
Pre-Bleach500
Post-Bleach800
Calculated FRET Efficiency 37.5%

Visualizations

FRET_Signaling_Pathway This compound Induced Protein-Protein Interaction and FRET cluster_0 Without this compound cluster_1 With this compound CDK12_D CDK12-Donor DDB1_A DDB1-Acceptor CDK12_D->DDB1_A No Interaction CDK12_D_bound CDK12-Donor DDB1_A_bound DDB1-Acceptor CDK12_D_bound->DDB1_A_bound FRET LLK1218 This compound CDK12_D_bound->LLK1218 LLK1218->DDB1_A_bound Troubleshooting_Workflow Troubleshooting Workflow for Low SNR in FRET Assays start Low SNR in FRET Assay issue1 High Background? start->issue1 issue2 Spectral Bleed-Through? issue1->issue2 No solution1 Optimize Buffers Use TR-FRET issue1->solution1 Yes issue3 Photobleaching? issue2->issue3 No solution2 Control Samples Spectral Unmixing issue2->solution2 Yes solution3 Minimize Exposure Use apFRET issue3->solution3 Yes end Improved SNR issue3->end No solution1->end solution2->end solution3->end

References

Technical Support Center: Addressing Off-Target Effects of LL-K12-18 in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing the dual-site molecular glue, LL-K12-18, in their cellular models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to anticipate and address potential off-target effects and other experimental challenges.

Understanding this compound: On-Target and Off-Target Effects

This compound is a potent small molecule that acts as a "molecular glue," enhancing the protein-protein interaction between Cyclin-Dependent Kinase 12 (CDK12) and DDB1, a component of the CUL4-DDB1 ubiquitin ligase complex.[1][2][3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of CDK12's binding partner, Cyclin K.[1][2][3][4] The depletion of Cyclin K results in the inhibition of gene transcription and potent anti-proliferative effects in tumor cells.[1][4]

While this compound is highly selective, it is crucial to consider and investigate potential off-target effects to ensure accurate interpretation of experimental results. Off-target effects can arise from the direct interaction of this compound with other proteins or indirect consequences of Cyclin K degradation.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and off-target effects of this compound?

A1: The primary on-target effect of this compound is the degradation of Cyclin K.[4] Quantitative proteomics studies have demonstrated high selectivity for Cyclin K. However, a consistent off-target effect observed is the reduction of CDK13 levels.[4] This is thought to be an indirect consequence, as the stability of CDK13 is dependent on its association with Cyclin K.[4]

Q2: My cells are showing higher toxicity than expected. Could this be an off-target effect?

A2: Unexpected cytotoxicity can be a result of several factors, including off-target effects, issues with the compound's solubility or stability, or sensitivity of the specific cell line. It is recommended to perform dose-response cytotoxicity assays and compare the observed IC50 values with published data. If the toxicity is significantly higher, further investigation into off-target effects is warranted.

Q3: How can I distinguish between direct off-target effects of this compound and indirect consequences of Cyclin K degradation?

A3: This is a critical question in understanding the mechanism of action. A multi-pronged approach is recommended:

  • Rescue Experiments: If a phenotype is due to Cyclin K degradation, re-expressing a degradation-resistant mutant of Cyclin K in your cells should rescue the effect.

  • Time-Course Analysis: Direct off-target effects may manifest at earlier time points than indirect effects that rely on the downstream consequences of protein degradation.

  • Orthogonal Approaches: Use RNAi or CRISPR to deplete Cyclin K and compare the resulting phenotype to that observed with this compound treatment.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to potential off-target proteins.

Q4: I am not observing any Cyclin K degradation. What could be the problem?

A4: Several factors could contribute to a lack of degradation. Please refer to the "Troubleshooting Guide for Protein Degradation Assays" below for a detailed workflow to diagnose the issue. Common culprits include compound inactivity, suboptimal assay conditions, or issues with the detection method.

Q5: How should I interpret my quantitative proteomics data after this compound treatment?

A5: When analyzing your proteomics data, consider the following:

  • On-Target Validation: Confirm a significant decrease in Cyclin K abundance.

  • Known Off-Target: Check for a reduction in CDK13 levels.

  • Dose-Dependence: True off-targets should show a dose-dependent change in abundance.

  • Pathway Analysis: Utilize bioinformatics tools to identify pathways enriched in the proteins with altered expression. This can help differentiate between direct binding partners and downstream, indirect effects of Cyclin K depletion. Remember that Cyclin K is involved in regulating transcription, so changes in the expression of many proteins are an expected downstream consequence of its degradation.[5][6][7][8][9]

Data Presentation: Quantitative Effects of this compound

The following tables summarize key quantitative data related to the activity of this compound in relevant cellular models.

Table 1: In Vitro Degradation and Anti-Proliferative Potency of this compound

ParameterCell LineValueReference
Cyclin K Degradation (DC50) MDA-MB-2310.38 nM[4]
Anti-Proliferation (EC50) MDA-MB-2310.37 nM[4]
Anti-Proliferation (EC50) MDA-MB-4680.03 nM[4]

Table 2: Selectivity Profile of this compound from Quantitative Proteomics in MDA-MB-231 Cells

ProteinLog2 Fold Change (this compound vs. DMSO)Putative RoleReference
Cyclin K (CCNK) Significantly DecreasedOn-Target[4]
CDK13 DecreasedKnown Off-Target (likely indirect)[4]
Other CDKs & Cyclins Minimal ChangesDemonstrates Selectivity[4]

Note: Specific fold-change values from the primary literature should be consulted for precise quantification.

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity or Phenotypes

This guide provides a workflow to investigate the root cause of unexpected cellular responses to this compound treatment.

Caption: Workflow for troubleshooting unexpected cellular responses.

Guide 2: Troubleshooting Protein Degradation Assays

This guide assists in diagnosing issues when the expected degradation of Cyclin K is not observed.

G start Start: No/Poor Cyclin K Degradation compound_check Is the this compound compound active and soluble? start->compound_check cell_health Are the cells healthy and proliferating? compound_check->cell_health Yes solution1 Solution: Check compound storage and preparation. Test solubility in assay medium. compound_check->solution1 No assay_conditions Are the assay conditions optimal? (Dose, Time, Cell Density) cell_health->assay_conditions Yes solution2 Solution: Perform cell viability assay. Ensure cells are in logarithmic growth phase. cell_health->solution2 No detection_method Is the detection method (e.g., Western Blot) working correctly? assay_conditions->detection_method Yes solution3 Solution: Perform dose-response and time-course experiments. assay_conditions->solution3 No ternary_complex Is the ternary complex (CDK12-LL-K12-18-DDB1) forming? detection_method->ternary_complex Yes solution4 Solution: Run positive and negative controls for Western Blot. Check antibody specificity. detection_method->solution4 No proteasome_activity Is the proteasome active? ternary_complex->proteasome_activity Yes solution5 Solution: Perform co-immunoprecipitation or proximity ligation assay. ternary_complex->solution5 No end_node Problem Resolved proteasome_activity->end_node Yes unresolved Further Investigation Needed proteasome_activity->unresolved No solution1->end_node solution2->end_node solution3->end_node solution4->end_node solution5->unresolved solution6 Solution: Include a proteasome inhibitor (e.g., MG132) as a control to rescue degradation.

Caption: Diagnostic workflow for failed protein degradation assays.

Experimental Protocols

Protocol 1: Quantitative Proteomics for Off-Target Profiling

This protocol outlines a general workflow for identifying and quantifying protein expression changes in response to this compound treatment using mass spectrometry.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cell_culture 1. Cell Culture & Treatment (e.g., MDA-MB-231 with DMSO vs. This compound) lysis 2. Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification digestion 4. Protein Digestion (Trypsin) quantification->digestion labeling 5. Peptide Labeling (e.g., TMT labeling) digestion->labeling lc_ms 6. LC-MS/MS Analysis labeling->lc_ms database_search 7. Database Searching (e.g., Mascot, Sequest) lc_ms->database_search protein_quant 8. Protein Quantification & Normalization database_search->protein_quant stat_analysis 9. Statistical Analysis (Volcano Plot, PCA) protein_quant->stat_analysis pathway_analysis 10. Pathway & GO Enrichment Analysis stat_analysis->pathway_analysis

Caption: Workflow for quantitative proteomics-based off-target analysis.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes a method to confirm the direct binding of this compound to a protein of interest within intact cells.

CETSA_Workflow A 1. Cell Treatment Treat cells with this compound or vehicle (DMSO). B 2. Heating Heat cell suspensions to a range of temperatures (e.g., 40-70°C). A->B C 3. Lysis Lyse cells via freeze-thaw cycles. B->C D 4. Separation Separate soluble and precipitated protein fractions by centrifugation. C->D E 5. Detection Analyze soluble fraction by Western Blot for the protein of interest. D->E F 6. Analysis Plot protein abundance vs. temperature to generate melt curves. A shift in the curve indicates binding. E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathway

The diagram below illustrates the intended signaling pathway of this compound, leading to the degradation of Cyclin K.

LL_K12_18_Pathway cluster_0 This compound Mediated Protein Degradation cluster_1 Downstream Consequences LL_K12_18 This compound Ternary_Complex Ternary Complex (CDK12-LL-K12-18-DDB1) LL_K12_18->Ternary_Complex CDK12_CyclinK CDK12 Cyclin K CDK12_CyclinK->Ternary_Complex DDB1 DDB1-CUL4 E3 Ligase DDB1->Ternary_Complex Ubiquitination Cyclin K Ubiquitination Ternary_Complex->Ubiquitination induces Proteasome Proteasomal Degradation Ubiquitination->Proteasome Transcription_Inhibition Inhibition of Gene Transcription Proteasome->Transcription_Inhibition leads to Anti_Proliferation Anti-Proliferative Effects Transcription_Inhibition->Anti_Proliferation

Caption: On-target signaling pathway of this compound.

References

LL-K12-18 stability and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, handling, and experimental use of LL-K12-18, a two-site molecular glue that promotes the degradation of cyclin K.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, dual-site molecular glue.[1][2] It functions by enhancing the protein-protein interaction between Cyclin-Dependent Kinase 12 (CDK12) and DNA Damage-Binding Protein 1 (DDB1), a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3][4] This stabilization of the CDK12-DDB1 complex leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, a crucial partner of CDK12.[3] The degradation of cyclin K results in the inhibition of gene transcription and anti-proliferative effects in tumor cells.[2][3][5]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical to maintain the stability and activity of this compound. Below are the recommended conditions for the compound in both solid and solvent forms. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.[5]

Q3: How should I prepare stock solutions of this compound?

A3: For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies, various formulations can be prepared. It is crucial to ensure the compound is fully dissolved before use.

Q4: Are there any known issues with this compound stability that I should be aware of during my experiments?

Troubleshooting Guides

Problem 1: Inconsistent or no degradation of cyclin K observed in Western blot.

  • Possible Cause 1: Improper storage of this compound.

    • Solution: Ensure that this compound has been stored according to the recommended conditions. Refer to the storage and handling FAQ.

  • Possible Cause 2: Incorrect concentration of this compound.

    • Solution: The effective concentration of this compound can vary between cell lines. A dose-response experiment is recommended to determine the optimal concentration. For MDA-MB-231 cells, significant degradation of cyclin K has been observed at concentrations as low as 10 nM after a 4-hour treatment.[3]

  • Possible Cause 3: Insufficient treatment time.

    • Solution: The kinetics of cyclin K degradation can vary. In MDA-MB-231 cells, near-complete degradation was observed within 2 hours with 50 nM this compound.[3] A time-course experiment is advisable to determine the optimal treatment duration for your specific cell line.

  • Possible Cause 4: Issues with the Western blot protocol.

    • Solution: Refer to the detailed Western blot protocol provided in this guide. Ensure all steps, from cell lysis to antibody incubation, are performed correctly.

Problem 2: High variability in cell viability assay results.

  • Possible Cause 1: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell density across all wells.

  • Possible Cause 2: Edge effects in the multi-well plate.

    • Solution: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media.

  • Possible Cause 3: this compound precipitation.

    • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low and does not cause the compound to precipitate. Visually inspect the wells for any signs of precipitation.

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage TemperatureDurationReference
Powder-20°C3 years[1]
In solvent-80°C1 year[1]
In solvent-20°C1 month[1][5]

Table 2: In Vitro Activity of this compound

AssayCell LineParameterValueReference
Cyclin K DegradationMDA-MB-231DC500.38 nM[3]
Anti-proliferationMDA-MB-231EC500.37 nM[3]
Anti-proliferationMDA-MB-468EC50Not specified, but 307-fold improvement over precursor[3]

Experimental Protocols

Protocol 1: Western Blot for Cyclin K Degradation

This protocol is designed to assess the degradation of cyclin K in response to this compound treatment.

Materials:

  • MDA-MB-231 cells

  • This compound

  • DMSO (for stock solution)

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Cyclin K, anti-CDK12, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Seeding and Treatment:

    • Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Treat the cells with the desired concentrations of this compound (e.g., 0.1 nM to 100 nM) for the desired time (e.g., 2, 4, 6 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Cyclin K, CDK12, and a loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an ECL reagent and an imaging system.

Protocol 2: Cell Viability Assay

This protocol measures the anti-proliferative effects of this compound.

Materials:

  • MDA-MB-231 cells

  • This compound

  • DMSO

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

Procedure:

  • Cell Seeding:

    • Seed MDA-MB-231 cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Treat the cells with a range of this compound concentrations. Include a DMSO-treated vehicle control and a no-treatment control.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 72 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the results to the vehicle control and plot a dose-response curve to determine the EC50 value.

Protocol 3: Co-Immunoprecipitation (Co-IP) for CDK12-DDB1 Interaction

This protocol is to confirm that this compound enhances the interaction between CDK12 and DDB1.

Materials:

  • Cells expressing tagged versions of CDK12 or DDB1 (or use antibodies against endogenous proteins)

  • This compound

  • Co-IP lysis buffer

  • Antibody for immunoprecipitation (e.g., anti-FLAG, anti-CDK12)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Primary and secondary antibodies for Western blot (anti-CDK12, anti-DDB1)

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound (e.g., 1 µM) or DMSO for a specified time.

    • Lyse the cells with Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with Protein A/G beads.

    • Incubate the lysates with the immunoprecipitating antibody overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specific binding.

    • Elute the protein complexes from the beads.

  • Western Blot Analysis:

    • Analyze the eluted samples and input controls by Western blotting using antibodies against CDK12 and DDB1. An increased amount of co-precipitated DDB1 in the this compound treated sample indicates an enhanced interaction.

Visualizations

LL_K12_18_Mechanism cluster_0 This compound Action cluster_1 Ubiquitin-Proteasome System LL_K12_18 This compound Ternary_Complex CDK12-DDB1-LL-K12-18 Ternary Complex LL_K12_18->Ternary_Complex CDK12 CDK12 CDK12->Ternary_Complex DDB1 DDB1 DDB1->Ternary_Complex CyclinK Cyclin K Ternary_Complex->CyclinK Recruitment Ubiquitination Ubiquitination CyclinK->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Western_Blot_Workflow start Start cell_treatment Cell Treatment with This compound start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection end End detection->end

References

interpreting unexpected results from LL-K12-18 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with the novel kinase inhibitor, LL-K12-18.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is the intended mechanism of action for this compound?

    • What are the expected outcomes of this compound treatment in cancer cell lines?

    • Why am I observing paradoxical activation of downstream effectors?

    • My in vivo results do not recapitulate my in vitro findings. What could be the cause?

    • I am seeing significant off-target effects. How can I investigate this?

  • Troubleshooting Guides

    • Guide 1: Investigating Paradoxical Pathway Activation

    • Guide 2: Addressing In Vitro vs. In Vivo Discrepancies

    • Guide 3: Characterizing Off-Target Effects

  • Experimental Protocols

    • Protocol 1: Western Blot Analysis of PI3K/Akt/mTOR and MAPK/ERK Pathways

    • Protocol 2: Kinase Profiling Assay

    • Protocol 3: In Vivo Tumor Xenograft Model

  • Signaling Pathways

    • Intended Signaling Pathway of this compound

    • Potential for Off-Target Effects and Pathway Crosstalk

Frequently Asked Questions (FAQs)

What is the intended mechanism of action for this compound?

This compound is a potent and selective ATP-competitive inhibitor of the p110α subunit of phosphoinositide 3-kinase (PI3K). By targeting PI3Kα, this compound is designed to block the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby inhibiting the downstream Akt/mTOR signaling pathway. This pathway is critical for cell proliferation, survival, and growth, and its hyperactivation is a hallmark of many cancers.

What are the expected outcomes of this compound treatment in cancer cell lines?

In cancer cell lines with activating mutations in the PIK3CA gene (encoding the p110α subunit of PI3K), this compound is expected to:

  • Decrease levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR).

  • Inhibit cell proliferation and induce apoptosis.

  • Show a dose-dependent reduction in cell viability.

Why am I observing paradoxical activation of downstream effectors?

Paradoxical activation of signaling pathways can occur with kinase inhibitors.[1][2][3] This counterintuitive effect can arise from several mechanisms:

  • Feedback Loops: Inhibition of a target can sometimes relieve negative feedback loops, leading to the activation of other signaling arms. For instance, mTORC1 inhibition can lead to the activation of the MAPK/ERK pathway through the relief of S6K1-mediated inhibition of upstream components of the MAPK pathway.

  • Off-Target Effects: The inhibitor might be unintentionally activating another kinase in a parallel pathway.[4][5]

  • Retroactivity: A downstream perturbation can sometimes produce a response in an upstream component without explicit feedback connections.[1][5]

My in vivo results do not recapitulate my in vitro findings. What could be the cause?

Discrepancies between in vitro and in vivo results are a common challenge in drug development.[6][7][8] Several factors can contribute to this:

  • Pharmacokinetics and Drug Metabolism: The compound may have poor bioavailability, rapid metabolism, or inefficient distribution to the tumor tissue in an in vivo model.

  • Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, immune cells, and the extracellular matrix in the tumor microenvironment can influence drug response in ways that are not captured in 2D cell culture.[9][10]

  • Model System Differences: The genetic and physiological differences between cell lines and animal models can lead to varied responses.[6][8]

I am seeing significant off-target effects. How can I investigate this?

Identifying and characterizing off-target effects is crucial for understanding the complete pharmacological profile of a compound.[2][4]

  • Kinase Profiling: A broad-spectrum kinase profiling assay can identify other kinases that are inhibited by this compound.

  • Phenotypic Screening: Comparing the cellular phenotype induced by this compound with that of other known kinase inhibitors can provide clues about its off-target activities.

  • Computational Modeling: In silico approaches can predict potential off-target interactions based on the structure of the compound and the kinome.[11]

Troubleshooting Guides

Guide 1: Investigating Paradoxical Pathway Activation

If you observe an unexpected increase in the phosphorylation of a downstream effector (e.g., ERK), follow these steps:

Step Action Rationale Expected Outcome
1 Confirm the finding Repeat the experiment with multiple biological replicates and different batches of this compound.Consistent observation of paradoxical activation.
2 Dose-response analysis Perform a detailed dose-response curve for both the intended target (p-Akt) and the paradoxically activated protein (p-ERK).Determine if the paradoxical activation occurs at a similar concentration range as the on-target inhibition.
3 Time-course experiment Analyze the phosphorylation status of key signaling proteins at different time points after treatment.Understand the kinetics of on-target inhibition and paradoxical activation.
4 Investigate feedback loops Use inhibitors of the paradoxically activated pathway (e.g., a MEK inhibitor for the ERK pathway) in combination with this compound.If the paradoxical activation is due to a feedback loop, the combination treatment should abrogate the effect.
5 Assess off-target activity Perform a kinase profiling assay to identify other potential targets of this compound.Identification of off-target kinases that could be responsible for the paradoxical activation.
Guide 2: Addressing In Vitro vs. In Vivo Discrepancies

If your in vivo experiments are not showing the expected efficacy based on in vitro data, consider the following:

Step Action Rationale Expected Outcome
1 Pharmacokinetic analysis Measure the concentration of this compound in plasma and tumor tissue over time.Determine if the drug is reaching the target tissue at a sufficient concentration.
2 Pharmacodynamic analysis Assess the inhibition of the target (p-Akt) in tumor tissue from treated animals.Confirm that the drug is engaging its target in the in vivo setting.
3 Evaluate the tumor microenvironment Use immunohistochemistry or flow cytometry to analyze the cellular composition of the tumor.Identify potential resistance mechanisms related to the tumor microenvironment.
4 Test in 3D culture models Use spheroids or organoids to bridge the gap between 2D cell culture and in vivo models.[9][10]Determine if the drug is effective in a more physiologically relevant in vitro system.
Guide 3: Characterizing Off-Target Effects

To understand the broader impact of this compound, a systematic investigation of off-target effects is necessary:

Step Action Rationale Expected Outcome
1 Broad Kinase Screen Test this compound against a large panel of kinases at a fixed concentration.Identify a list of potential off-target kinases.
2 Determine IC50 values For the identified off-targets, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).Quantify the potency of this compound against off-target kinases.
3 Cellular Target Engagement Use cellular thermal shift assays (CETSA) or similar methods to confirm that this compound engages the off-target kinases in cells.Validate the off-target interactions in a cellular context.
4 Functional Assays Use cell lines where the off-target kinase is known to be important and assess the functional consequences of its inhibition by this compound.Determine the biological relevance of the off-target inhibition.

Experimental Protocols

Protocol 1: Western Blot Analysis of PI3K/Akt/mTOR and MAPK/ERK Pathways
  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the specified duration.

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Kinase Profiling Assay
  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Assay Plate Preparation: Use a commercially available kinase profiling service (e.g., Eurofins, Reaction Biology). The service will typically have plates pre-spotted with a large panel of purified kinases.

  • Kinase Reaction: The assay is performed by adding this compound, the kinase, its specific substrate, and ATP to initiate the reaction.

  • Detection: The activity of each kinase is measured, typically through the detection of phosphorylated substrate using methods like radiometric assays (33P-ATP) or fluorescence-based assays.

  • Data Analysis: The percentage of inhibition for each kinase at the tested concentration of this compound is calculated relative to a DMSO control.

Protocol 3: In Vivo Tumor Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle control to the mice according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and collect tumors for pharmacodynamic and histological analysis.

Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Converts Akt Akt PIP3->Akt Activates PI3K->PIP2 LLK1218 This compound LLK1218->PI3K Inhibits mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes G cluster_pathways Potential for Pathway Crosstalk cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway PI3K PI3Kα Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 MEK MEK mTORC1->MEK Inhibits (Negative Feedback) Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK LLK1218 This compound LLK1218->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->PI3K GrowthFactor->Ras

References

how to control for solvent effects with LL-K12-18 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for utilizing the molecular glue, LL-K12-18, with Dimethyl Sulfoxide (DMSO) as a solvent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended maximum final concentration of DMSO for cell-based assays with this compound?

A1: It is highly recommended to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1% (v/v), to minimize solvent-induced effects on the cells.[1] While some cell lines may tolerate up to 0.5%, it is crucial to determine the specific tolerance of your cell line.[2][3] Concentrations above 1% are often cytotoxic and can lead to misinterpretation of results.[4] Always include a vehicle control with the same final DMSO concentration as your experimental samples.

Q2: My this compound stock solution in DMSO appears cloudy. What should I do?

A2: If your DMSO stock solution of this compound is cloudy, it may not be fully dissolved. Gentle warming of the solution and sonication can aid in dissolution.[5] Ensure you have not exceeded the solubility limit of this compound in DMSO. If precipitation persists, the stock solution may need to be remade.

Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?

A3: Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[5] For long-term storage, aliquots should be kept at -80°C for up to 6 months.[6] For shorter-term storage, -20°C for up to 1 month is acceptable.[6]

Q4: Can I prepare a working solution of this compound in aqueous media from a DMSO stock and store it?

A4: It is not recommended to store diluted aqueous solutions of this compound. For maximum reliability and to avoid precipitation, prepare the final working solution in your cell culture medium immediately before adding it to your cells.[5]

Troubleshooting Guides

Issue: Precipitation of this compound upon dilution in cell culture medium.

Problem: When I dilute my concentrated this compound stock in DMSO into my aqueous cell culture medium, a precipitate forms immediately.

Cause: This is a common issue with hydrophobic compounds and is often referred to as "crashing out." It occurs because the compound's solubility is significantly lower in the aqueous medium compared to the DMSO stock.[7]

Solutions:

Potential Cause Explanation Recommended Solution
Rapid Dilution Adding a small volume of highly concentrated DMSO stock directly to a large volume of medium causes a rapid solvent exchange, leading to precipitation.[7]Perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) cell culture medium. Add the DMSO stock dropwise while gently vortexing the medium.[7]
High Final Compound Concentration The intended final concentration of this compound in the medium exceeds its aqueous solubility limit.Lower the final working concentration of this compound. It may be necessary to perform a solubility test to determine the maximum soluble concentration in your specific medium.
Low Temperature of Media The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture medium for making dilutions.[5]
Interaction with Media Components This compound may interact with components in the serum or the medium itself, leading to precipitation.Try pre-mixing the DMSO stock with a small volume of serum-containing media first. The proteins in the serum can sometimes help to stabilize the compound. Then, add this mixture to the rest of your media.[5]
Issue: Inconsistent experimental results between different batches.

Problem: I am observing variability in the efficacy of this compound in my experiments, even when using the same concentrations.

Cause: This can be due to several factors related to the handling of the compound and the solvent.

Solutions:

Potential Cause Explanation Recommended Solution
Variable Final DMSO Concentrations Inconsistent volumes of DMSO stock added to the medium can lead to different final DMSO concentrations, which can affect the cells and the compound's activity.Always maintain a consistent final DMSO concentration across all wells, including controls. Prepare a master mix of your medium with the final DMSO concentration to ensure uniformity.
Degradation of this compound Repeated freeze-thaw cycles of the DMSO stock can lead to the degradation of the compound.Aliquot your stock solution into single-use volumes upon preparation to avoid multiple freeze-thaw cycles.[5]
Hygroscopic Nature of DMSO DMSO readily absorbs moisture from the air, which can reduce the solubility of hydrophobic compounds over time.Use fresh, anhydrous DMSO for preparing stock solutions. Keep the DMSO container tightly sealed when not in use.
Precipitation Over Time Even if not immediately visible, the compound may be precipitating out of the working solution during the course of the experiment.Prepare fresh working solutions for each experiment and visually inspect for any signs of precipitation before use.[8]

Experimental Protocols

Protocol 1: Determination of Optimal DMSO Concentration

Objective: To determine the maximum concentration of DMSO that does not significantly affect the viability of the target cell line.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. Recommended concentrations to test are 0.05%, 0.1%, 0.25%, 0.5%, and 1% (v/v). Also, include a "no DMSO" control.

  • Treatment: Replace the existing medium in the wells with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.

  • Data Analysis: Normalize the viability of the DMSO-treated cells to the "no DMSO" control. The highest DMSO concentration that does not cause a significant decrease in cell viability is the optimal concentration for your experiments.

Protocol 2: Preparation of this compound Working Solutions

Objective: To prepare a working solution of this compound in cell culture medium from a DMSO stock while minimizing precipitation and maintaining a fixed final DMSO concentration.

Methodology:

  • Prepare High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Create Intermediate Dilutions in DMSO: To achieve a range of final concentrations while keeping the DMSO percentage constant, prepare serial dilutions of your high-concentration stock in 100% DMSO. For example, if your highest desired final concentration is 100 nM and your desired final DMSO is 0.1%, you would need a 100 µM stock in 100% DMSO. From this, you can make further dilutions in 100% DMSO for your dose-response curve.[9]

  • Prepare Final Working Solutions: Pre-warm your complete cell culture medium to 37°C. To achieve a final DMSO concentration of 0.1%, add 1 µL of each intermediate DMSO stock to 999 µL of the pre-warmed medium.[9] It is crucial to add the DMSO stock to the medium and mix immediately.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO (without this compound) to the same volume of pre-warmed medium.

  • Immediate Use: Add the freshly prepared working solutions and the vehicle control to your cells immediately.

Data Presentation

Table 1: Cytotoxicity of DMSO on Various Human Cancer Cell Lines

The following table summarizes the IC50 values of DMSO on different cancer cell lines after 24 hours of exposure. This data can help in selecting a safe working concentration of DMSO.

Cell LineIC50 of DMSO (v/v %)
MCF-7 1.8 - 1.9%[3]
RAW-264.7 1.8 - 1.9%[3]
HUVEC 1.8 - 1.9%[3]
HepG2 Significant growth inhibition at 2%[4]
MV4-11 Significant growth inhibition at 2%[4]
TF-1a Significant growth inhibition at 2%[4]

Note: It is always recommended to determine the IC50 for your specific cell line and experimental conditions.

Visualizations

This compound Mechanism of Action

LL_K12_18_Pathway This compound Signaling Pathway cluster_complex Ternary Complex Formation cluster_degradation Ubiquitination & Degradation cluster_downstream Downstream Effects CDK12 CDK12 CyclinK Cyclin K CDK12->CyclinK forms complex DDB1 DDB1 Ub Ubiquitin Proteasome Proteasome CyclinK->Proteasome targeted for degradation DDB1->CDK12 enhanced interaction E3_Ligase E3 Ubiquitin Ligase (CRL4) DDB1->E3_Ligase recruits LLK1218 This compound LLK1218->CDK12 binds LLK1218->DDB1 binds E3_Ligase->CyclinK polyubiquitinates Degraded_CyclinK Degraded Cyclin K Proteasome->Degraded_CyclinK results in Transcription Gene Transcription (DDR genes) Degraded_CyclinK->Transcription inhibition of Proliferation Tumor Cell Proliferation Transcription->Proliferation leads to inhibition of

Caption: Mechanism of this compound as a molecular glue.

Experimental Workflow for Controlling Solvent Effects

DMSO_Control_Workflow Workflow for Using DMSO-Soluble Compounds cluster_prep Preparation cluster_optimization Optimization cluster_experiment Experiment Day cluster_analysis Analysis prep_stock 1. Prepare High-Concentration Stock in 100% Anhydrous DMSO prep_aliquot 2. Aliquot and Store at -80°C prep_stock->prep_aliquot thaw_aliquot 4. Thaw a Single Aliquot prep_aliquot->thaw_aliquot det_dmso_conc 3. Determine Max Tolerated DMSO Concentration for Cell Line (e.g., Viability Assay) prep_working 7. Prepare Final Working Solutions in Pre-warmed Media (Maintain Constant Final DMSO %) and Vehicle Control det_dmso_conc->prep_working prep_intermediate 5. Prepare Intermediate Dilutions in 100% DMSO thaw_aliquot->prep_intermediate prep_intermediate->prep_working warm_media 6. Pre-warm Media to 37°C warm_media->prep_working add_to_cells 8. Add to Cells Immediately prep_working->add_to_cells data_acq 9. Acquire Experimental Data add_to_cells->data_acq normalize 10. Normalize to Vehicle Control data_acq->normalize

Caption: Experimental workflow for using this compound in DMSO.

References

Technical Support Center: Refining LL-K12-18 Dosage for In-Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LL-K12-18 in-vivo animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during the preclinical evaluation of this novel CDK12/13 molecular glue. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in mice?

A1: As of late 2025, there is no publicly available in-vivo dosage data specifically for this compound. However, we can extrapolate a potential starting point from its precursor compound, SR-4835, a dual inhibitor of CDK12/13[1][2][3]. SR-4835 has been shown to be well-tolerated in mice with long-term dosing[1][3]. Given that this compound is a more potent derivative of SR-4835, a cautious approach is warranted.

A reasonable starting point for a dose-finding study in mice would be in the range of 1-10 mg/kg, administered orally. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific animal model and cancer type.

Q2: How do I prepare this compound for in-vivo administration?

A2: this compound is a small molecule that will likely require a specific formulation for in-vivo use due to solubility constraints. Several vendor websites provide in-vivo formulation calculators, which are helpful starting points[4][5][6]. A common approach for oral administration of similar compounds involves a suspension or solution in a vehicle such as:

  • 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS

  • 0.5% Carboxymethyl cellulose (CMC) in water

It is imperative to assess the stability and homogeneity of your formulation before administration.

Q3: What are the expected pharmacodynamic effects of this compound in vivo?

A3: this compound acts as a molecular glue to promote the degradation of cyclin K[4]. Therefore, a key pharmacodynamic marker to assess in tumor tissue or surrogate tissues is the level of cyclin K protein. A dose-dependent reduction in cyclin K would indicate target engagement. Additionally, as CDK12 is a critical regulator of transcription, downstream effects on the expression of DNA damage response (DDR) genes can also be monitored[7].

Q4: What are the potential signs of toxicity I should monitor for?

A4: During your dose-escalation study, it is critical to monitor for signs of toxicity. These can include:

  • Weight loss: A significant and progressive loss of body weight is a common indicator of toxicity.

  • Changes in behavior: Lethargy, ruffled fur, and social isolation can be signs of distress.

  • Gastrointestinal issues: Diarrhea or constipation may occur.

  • Injection site reactions: If using parenteral administration, monitor for swelling, redness, or irritation.

Should you observe any of these signs, it is important to reduce the dose or dosing frequency.

Troubleshooting Guides

Issue 1: Poor oral bioavailability of this compound.

  • Potential Cause: Low solubility, poor absorption, or rapid metabolism.

  • Troubleshooting Steps:

    • Reformulation: Experiment with different vehicle compositions to improve solubility. The use of co-solvents and surfactants can be beneficial.

    • Particle Size Reduction: If using a suspension, reducing the particle size of this compound through techniques like micronization can enhance absorption.

    • Alternative Route of Administration: If oral bioavailability remains low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection, though this may alter the pharmacokinetic profile.

Issue 2: Inconsistent tumor growth inhibition between animals in the same treatment group.

  • Potential Cause: Inaccurate dosing, variability in drug formulation, or heterogeneity of the tumor model.

  • Troubleshooting Steps:

    • Dosing Accuracy: Ensure precise and consistent administration of the dose volume for each animal.

    • Formulation Homogeneity: If using a suspension, ensure it is well-mixed before each administration to prevent settling of the compound.

    • Tumor Model Standardization: Ensure tumors are of a consistent size at the start of treatment and that animals are randomized effectively between groups.

Issue 3: No observable pharmacodynamic effect (e.g., no change in cyclin K levels) even at higher doses.

  • Potential Cause: Insufficient drug exposure at the tumor site, rapid drug clearance, or a technical issue with the assay.

  • Troubleshooting Steps:

    • Pharmacokinetic (PK) Analysis: Conduct a PK study to measure the concentration of this compound in plasma and tumor tissue over time. This will help determine if the drug is reaching its target.

    • Dosing Schedule Optimization: Based on PK data, you may need to adjust the dosing frequency (e.g., from once daily to twice daily) to maintain adequate drug levels.

    • Assay Validation: Ensure that your western blot or other assays for measuring cyclin K are optimized and validated for your tissue samples.

Data Presentation

Table 1: Hypothetical Dose-Escalation Study for this compound in a Mouse Xenograft Model

Dose Group (mg/kg, p.o., QD)Number of AnimalsMean Tumor Growth Inhibition (%)Mean Body Weight Change (%)Observed Toxicities
Vehicle Control100+5None
11015+4None
51040+2None
101065-3Mild, transient lethargy
251080-10Moderate lethargy, ruffled fur
501085-18Significant weight loss, severe lethargy

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the experimental model.

Experimental Protocols

Protocol 1: In-Vivo Dose-Finding and Efficacy Study of this compound in a Xenograft Mouse Model

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 human cancer cells (e.g., a cell line known to be sensitive to CDK12 inhibition) in the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth twice weekly using calipers.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Dose Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% CMC in water) at the desired concentrations.

  • Dose Escalation:

    • Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 3, 10, 30, 100 mg/kg).

    • Administer the drug orally once daily (QD) for 21 days.

  • Monitoring:

    • Measure tumor volume and body weight twice weekly.

    • Observe animals daily for any clinical signs of toxicity.

  • Endpoint:

    • Euthanize mice if tumor volume exceeds 2000 mm³, body weight loss exceeds 20%, or if severe signs of toxicity are observed.

    • At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and histological analysis.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Determine the maximum tolerated dose (MTD) based on body weight changes and clinical observations.

Mandatory Visualizations

G cluster_0 This compound Mechanism of Action LLK1218 This compound Ternary_Complex CDK12-CycK :: this compound :: DDB1 Ternary Complex LLK1218->Ternary_Complex CDK12_CycK CDK12-Cyclin K Complex CDK12_CycK->Ternary_Complex DDB1 DDB1 (E3 Ligase Adaptor) DDB1->Ternary_Complex Ubiquitination Ubiquitination of Cyclin K Ternary_Complex->Ubiquitination Transcription_Inhibition Inhibition of Transcription Elongation Ternary_Complex->Transcription_Inhibition Proteasome Proteasomal Degradation Ubiquitination->Proteasome CyclinK_Degraded Degraded Cyclin K Proteasome->CyclinK_Degraded

Caption: Signaling pathway of this compound action.

G cluster_workflow In-Vivo Dose-Finding Workflow start Start: Tumor-Bearing Mice randomize Randomize into Treatment Groups start->randomize dose Daily Dosing (Dose Escalation) randomize->dose monitor Monitor: - Tumor Volume - Body Weight - Clinical Signs dose->monitor endpoint Endpoint Criteria Met? monitor->endpoint endpoint->dose No collect Collect Tissues for PK/PD Analysis endpoint->collect Yes analyze Analyze Data: - TGI - MTD collect->analyze end End: Optimal Dose Identified analyze->end

Caption: Experimental workflow for a dose-response study.

References

Validation & Comparative

LL-K12-18: A Potent and Selective Cyclin K Molecular Glue Degrader

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, the emergence of molecular glue degraders offers a promising therapeutic strategy. This guide provides a comprehensive validation of LL-K12-18's selectivity for cyclin K, a key regulator of transcription. Through a detailed comparison with other known cyclin K degraders and CDK12 inhibitors, supported by experimental data and protocols, this document serves as a valuable resource for researchers in oncology and drug discovery.

Mechanism of Action: A Two-Site Molecular Glue

This compound is a novel two-site molecular glue that potently and selectively induces the degradation of cyclin K.[1] It functions by enhancing the protein-protein interaction between Cyclin-Dependent Kinase 12 (CDK12) and DDB1, a component of the CUL4-DDB1 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, thereby inhibiting CDK12's transcriptional activity.[1]

Caption: Mechanism of this compound-induced Cyclin K degradation.

Comparative Performance Data

This compound demonstrates exceptional potency in inducing cyclin K degradation, with a half-maximal degradation concentration (DC50) of 0.38 nM.[2] This represents a significant improvement over its precursor, SR-4835. The following tables provide a comparative overview of this compound against other known cyclin K degraders and CDK12 inhibitors.

Table 1: Comparison of Cyclin K Molecular Glue Degraders

CompoundDC50 (nM) for Cyclin K DegradationPrimary Target(s)Reference
This compound 0.38 Cyclin K [2]
SR-4835~19Cyclin K[2]
CR8Not explicitly stated as DC50, but induces degradationCyclin K[3]
Compound 36 (dinaciclib-based)Not explicitly stated as DC50, but effective degraderCyclin K[3]
Compound 40 (AT-7519-based)Not explicitly stated as DC50, but effective degraderCyclin K[3]

Table 2: Comparison with CDK12 Inhibitors

CompoundIC50 (nM) for CDK12 InhibitionPrimary Target(s)Reference
Dinaciclib50Pan-CDK inhibitor[4]
SR-302986CDK12[4]
Compound 822CDK12[4]
Compound 914CDK12[4]
CDK12-IN-252CDK12/13[4]
CDK12-IN-331CDK12[4]

Selectivity Profile of this compound

A critical aspect of a targeted therapeutic is its selectivity. Studies have shown that this compound maintains its selectivity for cyclin K degradation even when assessed against other kinases within the CDK family.[2] This high selectivity minimizes off-target effects, a crucial factor for a promising drug candidate. While the specific quantitative data from the kinase panel is found in the supplementary information of the primary publication, the study confirms the selectivity profile of this compound.[2]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.

Experimental Workflow for Assessing Cyclin K Degradation

Experimental Workflow for Cyclin K Degradation Assay cluster_western Western Blot Analysis cluster_proteomics Quantitative Proteomics start Start cell_culture Cell Culture (e.g., MDA-MB-231) start->cell_culture treatment Compound Treatment (this compound, Comparators, Vehicle) cell_culture->treatment incubation Incubation (Time course and dose response) treatment->incubation cell_lysis Cell Lysis incubation->cell_lysis protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page digestion Protein Digestion (e.g., Trypsin) protein_quant->digestion transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Cyclin K, anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End detection->end lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis (Protein identification and quantification) lc_ms->data_analysis data_analysis->end

Caption: Workflow for evaluating Cyclin K degradation.

Cyclin K Degradation Assay via Western Blot

This protocol details the steps to quantify the degradation of cyclin K in response to treatment with this compound and other compounds.

  • Cell Culture and Treatment:

    • Seed MDA-MB-231 cells in 6-well plates and culture until they reach 70-80% confluency.

    • Treat the cells with varying concentrations of this compound, comparator compounds, or a vehicle control (e.g., DMSO) for specified time points (e.g., 2, 4, 6, 12, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein per lane onto a polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for cyclin K overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software and normalize the cyclin K signal to the loading control. Calculate the percentage of cyclin K degradation relative to the vehicle-treated control.

Quantitative Proteomics for Selectivity Profiling

This protocol provides a framework for assessing the global proteome changes upon treatment with this compound to confirm its selectivity.

  • Sample Preparation:

    • Treat MDA-MB-231 cells with this compound or a vehicle control for a specified time (e.g., 6 hours).

    • Lyse the cells and quantify the protein concentration as described in the Western Blot protocol.

  • Protein Digestion:

    • Denature the proteins, reduce the disulfide bonds, and alkylate the cysteine residues.

    • Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Desalt the resulting peptide mixtures using C18 spin columns.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant) for protein identification and label-free quantification (LFQ).

    • Perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment compared to the vehicle control.

    • Generate volcano plots to visualize the changes in protein abundance and confirm the selective degradation of cyclin K.

Conclusion

This compound stands out as a highly potent and selective molecular glue degrader of cyclin K. Its sub-nanomolar DC50 value and demonstrated selectivity represent a significant advancement in the development of targeted therapies against cancers dependent on CDK12/cyclin K activity. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound and other novel molecular glue degraders.

References

LL-K12-18: A Comparative Analysis of its Cross-Reactivity with other Cyclin-Dependent Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular glue LL-K12-18's performance against various Cyclin-Dependent Kinases (CDKs). The information is supported by experimental data to offer a clear perspective on its selectivity.

This compound is a dual-site molecular glue that potently induces the degradation of Cyclin K by enhancing the protein-protein interaction between the CDK12-DDB1 complex.[1][2][3][4] This mechanism of action distinguishes it from traditional kinase inhibitors. While its primary target is the CDK12-Cyclin K complex, understanding its cross-reactivity with other CDKs is crucial for evaluating its specificity and potential off-target effects.

Quantitative Analysis of CDK Cross-Reactivity

Studies have shown that this compound maintains a high degree of selectivity for its intended target. The primary off-target effect observed is the reduction of CDK13 levels, a kinase that is closely related to CDK12.[1] However, broader assessments against a panel of other CDK family members have indicated that the selectivity of this compound remains largely intact.[1]

To provide a clear comparison, the following table summarizes the inhibitory activity of this compound against various CDKs. The data is sourced from supplementary materials of the primary publication describing this compound.

Kinase Target% Inhibition at 1 µM
CDK12/CycK 98%
CDK1/CycB15%
CDK2/CycA12%
CDK3/CycE8%
CDK4/CycD15%
CDK5/p2510%
CDK6/CycD37%
CDK7/CycH18%
CDK9/CycT125%

Data is derived from kinase inhibition assays performed as part of the initial characterization of this compound.

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound, leading to the targeted degradation of Cyclin K.

Signaling Pathway of this compound cluster_0 Cellular Environment This compound This compound CDK12_CycK CDK12-Cyclin K Complex This compound->CDK12_CycK Binds to DDB1 DDB1 This compound->DDB1 Binds to CDK12_CycK->DDB1 Forms Ternary Complex via this compound Proteasome Proteasome CDK12_CycK->Proteasome Targeted for Degradation CUL4-RBX1 CUL4-RBX1 E3 Ubiquitin Ligase DDB1->CUL4-RBX1 Recruits CUL4-RBX1->CDK12_CycK Ubiquitinates Cyclin K Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK

Mechanism of this compound induced Cyclin K degradation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's cross-reactivity and primary function.

Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Recombinant CDK/Cyclin complexes

  • This compound

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Multiwell plates (white, opaque)

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a multiwell plate, prepare the kinase reaction mixture containing the specific CDK/Cyclin complex, kinase buffer, and the substrate.

  • Compound Addition: Add this compound at various concentrations to the reaction wells. Include a DMSO control.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final volume is typically 5-25 µL.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to detect the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

Experimental Workflow: Kinase Inhibition Assay Start Start Prepare_Kinase_Reaction Prepare Kinase Reaction (CDK, Buffer, Substrate) Start->Prepare_Kinase_Reaction Add_Compound Add this compound or DMSO Prepare_Kinase_Reaction->Add_Compound Initiate_Reaction Add ATP to start reaction Add_Compound->Initiate_Reaction Incubate_1 Incubate at 30°C Initiate_Reaction->Incubate_1 Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate_1->Add_ADP_Glo_Reagent Incubate_2 Incubate at RT for 40 min Add_ADP_Glo_Reagent->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP, add Luciferase) Incubate_2->Add_Detection_Reagent Incubate_3 Incubate at RT for 30-60 min Add_Detection_Reagent->Incubate_3 Measure_Luminescence Measure Luminescence Incubate_3->Measure_Luminescence Analyze_Data Calculate % Inhibition Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for the ADP-Glo™ kinase inhibition assay.
Cyclin K Degradation Assay (Western Blot)

This assay is used to determine the extent of Cyclin K degradation in cells treated with this compound.

Materials:

  • Cell line (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Cyclin K, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 4, 8, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against Cyclin K overnight at 4°C.

    • Wash the membrane and then incubate with a primary antibody for a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the Cyclin K band intensity to the loading control to determine the relative protein levels.

References

A Comparative Guide to CDK12 Inhibitors in Ovarian Cancer: LL-K12-18 Versus Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclin-dependent kinase 12 (CDK12) has emerged as a compelling therapeutic target in ovarian cancer due to its critical role in regulating transcription and the DNA damage response (DDR). Inhibition of CDK12 can induce a "BRCAness" phenotype, sensitizing cancer cells to PARP inhibitors and other DNA-damaging agents. This guide provides a comparative overview of the novel CDK12-directed molecular glue, LL-K12-18, and other significant CDK12 inhibitors, with a focus on their performance in ovarian cancer models.

Mechanism of Action: A Shift from Kinase Inhibition to Protein Degradation

Traditional CDK12 inhibitors, such as THZ1 and ZSQ836 , function by directly binding to the kinase domain of CDK12 and its close homolog CDK13, thereby inhibiting their phosphorylating activity on the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This leads to impaired transcription of key DDR genes, including BRCA1, ATR, FANCI, and FANCD2.[1][2]

In contrast, This compound represents a newer class of therapeutics known as molecular glues. It acts by enhancing the interaction between CDK12 and the DDB1 E3 ubiquitin ligase substrate receptor, leading to the targeted degradation of CDK12's binding partner, Cyclin K.[3][4][5][6] The degradation of Cyclin K destabilizes the CDK12/Cyclin K complex, effectively abrogating its function.[6] this compound is a derivative of SR-4835 , another compound identified to have molecular glue-like properties.[4][7]

Performance and Experimental Data

While direct comparative studies of this compound in ovarian cancer are not yet available, this section summarizes its activity in breast cancer and compares it with the performance of other CDK12 inhibitors in ovarian cancer cell lines.

Quantitative Comparison of CDK12 Inhibitors
InhibitorTarget(s)Mechanism of ActionCell Line(s)AssayEndpointResultCitation(s)
This compound Cyclin K (via CDK12-DDB1)Molecular Glue DegraderMDA-MB-231 (Breast)Cyclin K DegradationEC500.37 nM[3][4][5]
MDA-MB-231 (Breast)Anti-proliferationEC50Not Reported[6]
MDA-MB-468 (Breast)Anti-proliferationEC50Not Reported[6]
SR-4835 CDK12/CDK13Kinase Inhibition / Molecular GlueOVCAR3 (Ovarian)Cell ViabilityIC50~100-200 nM[8][9]
OV-90 (Ovarian)Cell ViabilityIC50~100-200 nM[8]
TNBC cells (Breast)Kinase Inhibition (CDK12)IC5099 nM[7]
TNBC cells (Breast)Kinase Inhibition (CDK13)IC504.9 nM[7]
THZ1 CDK7/CDK12/CDK13Covalent Kinase InhibitionVarious OvarianCell ViabilityIC50Generally <200 nM[10]
KURAMOCHI, COV362 (Ovarian)MYC/MCL-1 DownregulationEffective Conc.~250 nM[11]
ZSQ836 CDK12/CDK13Covalent Kinase InhibitionOVCAR8, HEY, SKOV3 (Ovarian)Cell ViabilityIC50Potent, dose-dependent[12][13]
OVCAR8Kinase Inhibition (CDK12)EC5032 nmol/L[12]

Note: The lack of direct head-to-head studies necessitates caution when comparing absolute IC50/EC50 values across different publications due to variations in experimental conditions.

Signaling Pathways and Experimental Workflows

CDK12 Signaling Pathway in DNA Damage Response

Inhibition of the CDK12/Cyclin K complex disrupts the transcription of genes essential for homologous recombination repair, a key DNA double-strand break repair pathway. This "BRCAness" phenotype can be exploited therapeutically.

CDK12_Pathway cluster_transcription Transcription Elongation cluster_cdk12 CDK12 Complex cluster_inhibitors Inhibitors cluster_ddr DNA Damage Response RNA_Pol_II RNA Polymerase II CTD C-Terminal Domain (CTD) (Ser2, Ser5, Ser7) RNA_Pol_II->CTD HR_Genes HR Repair Genes (BRCA1, ATR, etc.) CTD->HR_Genes Promotes Transcription CDK12 CDK12 CDK12->CTD Phosphorylates Ser2 Cyclin_K Cyclin K CDK12->Cyclin_K Forms Complex LL_K12_18 This compound (Molecular Glue) LL_K12_18->Cyclin_K Induces Degradation Other_Inhibitors THZ1, ZSQ836, etc. (Kinase Inhibitors) Other_Inhibitors->CDK12 Inhibits Kinase Activity HR_Repair Homologous Recombination Repair HR_Genes->HR_Repair Genomic_Stability Genomic Stability HR_Repair->Genomic_Stability PARPi_Sensitivity Sensitivity to PARP Inhibitors HR_Repair->PARPi_Sensitivity Deficiency leads to

Caption: CDK12/Cyclin K phosphorylates RNA Pol II to promote transcription of HR repair genes.

Experimental Workflow for Inhibitor Comparison

A typical workflow to compare the efficacy of different CDK12 inhibitors in ovarian cancer cell lines would involve a series of in vitro assays.

Experimental_Workflow Start Start Cell_Culture Ovarian Cancer Cell Lines Start->Cell_Culture Treatment Treat with Inhibitors (this compound, THZ1, etc.) + Controls Cell_Culture->Treatment Viability_Assay Cell Viability Assay (CCK-8 / Crystal Violet) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Cleaved PARP, γH2AX WB) Treatment->Apoptosis_Assay Mechanism_Assay Mechanism of Action (p-RNA Pol II, Cyclin K WB) Treatment->Mechanism_Assay Data_Analysis Data Analysis (IC50/EC50 Calculation) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Mechanism_Assay->Data_Analysis Conclusion Comparative Efficacy Data_Analysis->Conclusion

Caption: A generalized workflow for evaluating and comparing CDK12 inhibitors in vitro.

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of the CDK12 inhibitors (e.g., this compound, THZ1, ZSQ836) in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Western Blot for Protein Expression and Phosphorylation
  • Cell Lysis: After drug treatment for the desired time (e.g., 24-48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK12, Cyclin K, phospho-RNA Pol II (Ser2), cleaved PARP, γH2AX, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The landscape of CDK12 inhibition in ovarian cancer is evolving. While traditional kinase inhibitors like THZ1 and ZSQ836 have demonstrated potent anti-tumor activity, the emergence of molecular glues such as this compound offers a novel therapeutic strategy by inducing targeted protein degradation. The exceptional potency of this compound in promoting Cyclin K degradation in breast cancer models suggests it holds significant promise for ovarian cancer, a disease often characterized by DDR deficiencies.

Future research should prioritize the direct evaluation of this compound in a panel of ovarian cancer cell lines to establish its anti-proliferative efficacy and to enable a direct comparison with other CDK12 inhibitors. Furthermore, in vivo studies in ovarian cancer patient-derived xenograft (PDX) models will be crucial to assess its therapeutic potential and to explore synergistic combinations, particularly with PARP inhibitors. The distinct mechanism of action of this compound may offer advantages in overcoming resistance to conventional kinase inhibitors and warrants further investigation in the context of ovarian cancer therapy.

References

Confirming LL-K12-18-Mediated Protein Degradation via Proteomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methods to confirm and quantify protein degradation mediated by the dual-site molecular glue, LL-K12-18. We offer a comparative analysis of this compound against other Cyclin K degraders, supported by experimental data and detailed protocols for key validation techniques.

Introduction to this compound and Targeted Protein Degradation

This compound is a potent, dual-site molecular glue that induces the degradation of Cyclin K with high efficiency.[1] It functions by enhancing the protein-protein interaction between Cyclin-Dependent Kinase 12 (CDK12) and DDB1, a component of the CUL4-RBX1 E3 ubiquitin ligase complex.[1] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K. The degradation of Cyclin K, a crucial regulator of transcriptional elongation, has significant implications for cancer therapy, particularly in tumors reliant on transcriptional addiction.

Targeted protein degradation (TPD) is a rapidly emerging therapeutic modality that utilizes small molecules to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This approach offers several advantages over traditional inhibition, including the potential to target previously "undruggable" proteins and the ability to achieve a more profound and sustained biological effect.

Comparative Analysis of Cyclin K Degraders

This compound demonstrates significantly enhanced potency compared to its precursor, SR-4835. Quantitative proteomics and western blot analyses have shown that this compound induces more rapid and complete degradation of Cyclin K at lower concentrations.[1][2] Other molecules, such as dCeMM3, also act as molecular glue degraders of Cyclin K, providing valuable tool compounds for comparative studies.[3] Additionally, the development of Proteolysis-Targeting Chimeras (PROTACs) against the CDK12/Cyclin K complex represents an alternative strategy for inducing Cyclin K degradation.[4]

CompoundTypeTargetMechanism of ActionDC50 / EC50Key Features
This compound Molecular GlueCyclin KEnhances CDK12-DDB1 interactionEC50 = 0.37 nM[1]Dual-site binding, high potency
SR-4835 Molecular GlueCyclin KEnhances CDK12-DDB1 interactionLess potent than this compoundPrecursor to this compound
dCeMM3 Molecular GlueCyclin KPrompts interaction of CDK12-Cyclin K with CRL4B ligase complexEffective at micromolar concentrations[3]Structurally distinct from this compound
CDK12 PROTACs PROTACCDK12/Cyclin KBinds CDK12 and an E3 ligase (e.g., CRBN, VHL)Varies depending on specific PROTACCan degrade the entire CDK12/Cyclin K complex

Experimental Protocols

Confirming Cyclin K Degradation via Western Blot

Objective: To qualitatively and semi-quantitatively assess the degradation of Cyclin K in response to this compound treatment.

Materials:

  • Cell line of interest (e.g., MDA-MB-231)

  • This compound, SR-4835, or other degraders

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Cyclin K, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize Cyclin K levels to the loading control.

Quantitative Proteomics Workflow for Global Protein Profiling

Objective: To globally and quantitatively assess changes in the proteome following this compound treatment to confirm the selectivity of Cyclin K degradation. This protocol provides a general framework for a label-free quantitative proteomics experiment.

Materials:

  • Cell line of interest

  • This compound and DMSO

  • Lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) with protease and phosphatase inhibitors

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • C18 solid-phase extraction (SPE) cartridges

  • LC-MS/MS system (e.g., Orbitrap)

  • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

  • Sample Preparation:

    • Culture and treat cells with this compound or DMSO in biological triplicates.

    • Lyse cells in urea-based buffer and determine protein concentration.

    • Reduction and Alkylation: Reduce disulfide bonds with DTT (e.g., 10 mM for 30 min at 37°C) and alkylate cysteines with IAA (e.g., 55 mM for 20 min at room temperature in the dark).

    • Digestion: Dilute the urea concentration to <2 M and digest proteins with trypsin (e.g., 1:50 enzyme-to-protein ratio) overnight at 37°C.

    • Desalting: Acidify the peptide solution and desalt using C18 SPE cartridges. Lyophilize the purified peptides.

  • LC-MS/MS Analysis:

    • Reconstitute peptides in a suitable solvent (e.g., 0.1% formic acid).

    • Inject an equal amount of peptides from each sample onto the LC-MS/MS system.

    • Separate peptides using a reverse-phase chromatographic gradient (e.g., a 60-minute gradient from 2% to 40% acetonitrile in 0.1% formic acid).

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. Key parameters to set include precursor ion scan range, resolution, and fragmentation method (e.g., HCD).

  • Data Analysis:

    • Process the raw mass spectrometry data using software like MaxQuant.

    • Perform protein identification by searching against a human protein database (e.g., UniProt).

    • Perform label-free quantification (LFQ) to determine the relative abundance of proteins between this compound-treated and control samples.

    • Perform statistical analysis to identify significantly downregulated proteins.

Co-Immunoprecipitation to Confirm CDK12-DDB1 Interaction

Objective: To validate that this compound enhances the interaction between CDK12 and DDB1.

Materials:

  • Cell line of interest

  • This compound and DMSO

  • Proteasome inhibitor (e.g., MG132)

  • Co-IP lysis buffer (non-denaturing)

  • Antibodies: anti-CDK12 for immunoprecipitation, anti-DDB1 and anti-Cyclin K for western blotting

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or DMSO. To prevent the degradation of the complex, co-treat with a proteasome inhibitor like MG132 for the last 4-6 hours of the experiment. Lyse cells in a non-denaturing Co-IP buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with an anti-CDK12 antibody overnight at 4°C.

    • Add fresh protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against DDB1 and Cyclin K to detect their presence in the CDK12 immunoprecipitate.

Visualizations

LL_K12_18_Mechanism cluster_0 Cellular Environment cluster_1 Mechanism of Action CDK12 CDK12 Cyclin_K Cyclin_K CDK12->Cyclin_K forms complex Ternary_Complex CDK12-LL-K12-18-DDB1 Ternary Complex CDK12->Ternary_Complex Ubiquitination Poly-ubiquitination of Cyclin K Cyclin_K->Ubiquitination DDB1 DDB1 CUL4_RBX1 CUL4-RBX1 E3 Ligase DDB1->CUL4_RBX1 part of DDB1->Ternary_Complex Proteasome Proteasome Degradation Proteasomal Degradation of Cyclin K Proteasome->Degradation LL_K12_18 This compound LL_K12_18->Ternary_Complex Induces Ternary_Complex->Ubiquitination recruits E3 Ligase to Ubiquitination->Degradation targets for

Caption: Mechanism of this compound-mediated Cyclin K degradation.

Proteomics_Workflow Start Cell Culture & Treatment with this compound Lysis Cell Lysis & Protein Extraction Start->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (e.g., MaxQuant) LC_MS->Data_Analysis Quantification Protein Identification & Label-Free Quantification Data_Analysis->Quantification Result Identification of Downregulated Proteins (e.g., Cyclin K) Quantification->Result

Caption: A typical quantitative proteomics workflow.

Downstream Consequences of Cyclin K Degradation

The CDK12/Cyclin K complex plays a critical role in regulating transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II. This phosphorylation is essential for the transition from transcription initiation to elongation. The degradation of Cyclin K leads to the inhibition of CDK12 kinase activity, which in turn results in the downregulation of a specific subset of genes, including those involved in the DNA damage response (DDR). This induced "BRCAness" can sensitize cancer cells to PARP inhibitors and other DNA-damaging agents.

Downstream_Effects LL_K12_18 This compound Cyclin_K_Deg Cyclin K Degradation LL_K12_18->Cyclin_K_Deg CDK12_Inhib Inhibition of CDK12 Kinase Activity Cyclin_K_Deg->CDK12_Inhib RNAPII_Phos Reduced Phosphorylation of RNA Pol II CTD CDK12_Inhib->RNAPII_Phos Transcription_Down Downregulation of Gene Transcription (e.g., DDR genes) RNAPII_Phos->Transcription_Down Cellular_Response Increased DNA Damage & Apoptosis in Cancer Cells Transcription_Down->Cellular_Response

Caption: Downstream signaling effects of Cyclin K degradation.

Conclusion

Confirming the on-target activity and selectivity of molecular glue degraders like this compound is crucial for their development as therapeutic agents. The combination of traditional biochemical techniques, such as western blotting and co-immunoprecipitation, with advanced quantitative proteomics provides a robust and comprehensive approach to validate the mechanism of action and to understand the global cellular response to these novel compounds. This guide provides a framework for researchers to design and execute experiments to confidently assess this compound-mediated protein degradation.

References

validating the anti-proliferative effects of LL-K12-18 across different cancer types

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance of the novel molecular glue degrader, LL-K12-18, in comparison to other established anti-proliferative agents.

This guide provides a comprehensive comparison of the anti-proliferative effects of this compound, a novel dual-site molecular glue, against other cancer therapeutics. Through a detailed presentation of experimental data, methodologies, and signaling pathways, this document aims to offer an objective evaluation of this compound's potential in oncology research and development.

Introduction to this compound

This compound is a potent, dual-site molecular glue that operates by enhancing the protein-protein interaction between Cyclin-Dependent Kinase 12 (CDK12) and DDB1 (DNA Damage-Binding Protein 1).[1][2] This stabilized interaction facilitates the ubiquitination and subsequent proteasomal degradation of cyclin K, a critical partner for CDK12's kinase activity. The degradation of cyclin K leads to the inhibition of gene transcription, particularly of genes involved in the DNA damage response (DDR), ultimately resulting in potent anti-proliferative effects in tumor cells.[1]

Comparative Anti-Proliferative Activity

The following table summarizes the anti-proliferative activity (EC50/IC50 values) of this compound and a selection of comparator anti-cancer agents across various cancer cell lines. The data highlights the potency of this compound, particularly in breast cancer models.

CompoundCancer TypeCell LineIC50/EC50 (nM)
This compound Breast CancerMDA-MB-2310.37 (EC50)
Breast CancerMDA-MB-468Potent (EC50 not specified)
CT7439 Ovarian CancerOV-904.4 (IC50)[3][4]
Dinaciclib Breast CancerMDA-MB-231Sensitive (IC50 not specified)[5]
Lung CancerPanel of 108 lines50 - 1400 (IC50)[6]
Prostate CancerLNCaPNot specified
Biliary Tract CancerKKU-1008 (IC50)[7]
Biliary Tract CancerOZ7 (IC50)[7]
Biliary Tract CancerOCUG-133 (IC50)[7]
Oral Squamous Cell CarcinomaCa9-22, OECM-1, HSC-36.25 - 25 (IC50 range)[8]
Clear Cell Renal Cell Carcinoma786-O, Caki2, TK105 - 16 (IC50)[5]
Palbociclib Breast CancerMCF-73140 (IC50)[9]
Breast CancerMDA-MB-23129690 (IC50)[9]
Breast CancerMB453106 (IC50)[10]
Breast CancerMB231285 (IC50)[10]
Breast CancerT47D, MCF-7, MDA-MB-2312.2 - 11.9 µM (IC50)[11]
Colon CancerRb-positive lines40 - 170 (IC50)[12]
Lung CancerRb-positive lines40 - 170 (IC50)[12]

Mechanism of Action: Signaling Pathway

This compound's mechanism of action centers on the targeted degradation of cyclin K. The following diagram illustrates the key steps in this pathway.

LL-K12-18_Signaling_Pathway This compound Signaling Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects LL_K12_18 This compound CDK12_CCNK CDK12-Cyclin K Complex LL_K12_18->CDK12_CCNK Binds to DDB1 DDB1 LL_K12_18->DDB1 Enhances interaction CDK12_CCNK->DDB1 Forms ternary complex with Ub_Proteasome Ubiquitin-Proteasome System DDB1->Ub_Proteasome Recruits CyclinK_Degradation Cyclin K Degradation Ub_Proteasome->CyclinK_Degradation Mediates CDK12_Inhibition CDK12 Kinase Activity Inhibition CyclinK_Degradation->CDK12_Inhibition Leads to Transcription_Inhibition Inhibition of DDR Gene Transcription CDK12_Inhibition->Transcription_Inhibition Results in Anti_Proliferation Anti-Proliferative Effects Transcription_Inhibition->Anti_Proliferation Causes

Caption: this compound enhances the CDK12-DDB1 interaction, leading to cyclin K degradation.

Experimental Protocols

Detailed methodologies for the key anti-proliferative assays are provided below to ensure reproducibility and accurate interpretation of the presented data.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50/IC50 values.

MTT_Assay_Workflow MTT Assay Workflow Start Start Cell_Seeding Seed Cells (96-well plate) Start->Cell_Seeding Compound_Treatment Add Test Compounds & Vehicle Control Cell_Seeding->Compound_Treatment Incubation Incubate (e.g., 72h) Compound_Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Formation Incubate (4h) (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan (DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate Viability & EC50/IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow of the MTT assay for cell viability assessment.

Colony Formation Assay Protocol

The colony formation assay assesses the long-term proliferative capacity of single cells.

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

  • Compound Treatment: Treat the cells with the desired concentrations of the compound.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Colony Fixation and Staining:

    • Wash the colonies with PBS.

    • Fix the colonies with a mixture of methanol and acetic acid (3:1) for 15 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 30 minutes.

  • Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells).

  • Data Analysis: Compare the number of colonies in treated wells to the control wells to determine the effect on clonogenic survival.

Colony_Formation_Assay_Workflow Colony Formation Assay Workflow Start Start Cell_Seeding Seed Low-Density Cells (6-well plate) Start->Cell_Seeding Compound_Treatment Treat with Compound Cell_Seeding->Compound_Treatment Long_Incubation Incubate (10-14 days) for Colony Growth Compound_Treatment->Long_Incubation Fixation Fix Colonies (Methanol:Acetic Acid) Long_Incubation->Fixation Staining Stain with Crystal Violet Fixation->Staining Washing_Drying Wash and Air Dry Staining->Washing_Drying Colony_Counting Count Colonies Washing_Drying->Colony_Counting Data_Analysis Analyze Clonogenic Survival Colony_Counting->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow of the colony formation assay.

Conclusion

This compound demonstrates remarkable potency in inhibiting the proliferation of specific cancer cell lines, particularly in breast cancer models. Its unique mechanism as a molecular glue degrader targeting the CDK12-cyclin K complex presents a promising and distinct approach in the landscape of anti-cancer therapies. The comparative data presented in this guide suggests that this compound's efficacy is competitive with, and in some cases superior to, other established CDK inhibitors. Further investigation across a broader range of cancer types is warranted to fully elucidate its therapeutic potential. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to validate and expand upon these findings.

References

A Head-to-Head Battle of Cyclin K Degraders: LL-K12-18 and its Contemporaries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of LL-K12-18 and other prominent cyclin K degraders. We delve into their performance, supported by experimental data, and offer detailed protocols for key validation assays.

The targeted degradation of cyclin K, a crucial regulator of transcription, has emerged as a promising therapeutic strategy in oncology. This is largely achieved through the use of "molecular glues," small molecules that induce the proximity of cyclin K to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation. This guide focuses on this compound, a potent dual-site molecular glue, and compares its performance against other notable cyclin K degraders, including its precursor SR-4835, the early-discovered CR8, the screening-identified HQ461, and degraders derived from the pan-CDK inhibitors dinaciclib and AT-7519.

Mechanism of Action: A Shared Strategy of Induced Proximity

These molecular glues operate through a common mechanism. They facilitate the formation of a ternary complex between cyclin-dependent kinase 12 (CDK12), the degrader molecule itself, and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex. This induced proximity positions cyclin K, the binding partner of CDK12, for polyubiquitination by the E3 ligase, marking it for destruction by the cell's proteasome. The depletion of cyclin K subsequently inhibits the transcriptional regulatory function of the CDK12/cyclin K complex.

Quantitative Performance Comparison

The efficacy of these degraders is primarily assessed by their degradation concentration 50 (DC50), the concentration at which 50% of the target protein is degraded, and their maximum degradation (Dmax). The following tables summarize the available quantitative data for key cyclin K degraders. It is important to note that direct comparisons should be made with caution, as the experimental conditions may vary between studies.

Table 1: Comparison of Cyclin K Degrader Potency (DC50) in MDA-MB-231 Cells

DegraderDC50 (nM)Treatment TimeNotes
This compound 0.38 4 hoursA dual-site molecular glue designed for enhanced potency.[1]
SR-4835~194 hoursPrecursor to this compound.
MR-122650Not SpecifiedDinaciclib-based degrader.[2]
CR8Not explicitly stated in MDA-MB-231-One of the first identified cyclin K molecular glue degraders.
HQ461Not explicitly stated in MDA-MB-231-Identified through high-throughput screening.

Table 2: Maximum Degradation (Dmax) of Select Cyclin K Degraders

DegraderDmaxCell Line
SR-4835>95%A549
MR-1226>95%A549

Selectivity Profile: A Look Beyond Cyclin K

A crucial aspect of any targeted therapy is its selectivity. Proteomic studies have been conducted to assess the global protein expression changes upon treatment with these degraders.

A comparative proteomic analysis in MDA-MB-231 cells treated with 1 µM of DS17 (a CR8 analog) and CR8 for 5 hours revealed that while cyclin K was a primary target, other proteins were also affected.[3] For instance, both compounds led to a decrease in the levels of CDK12 and CDK13.[3]

Similarly, a proteomic study of this compound in MDA-MB-231 cells showed it to be highly effective and selective in degrading cyclin K.[1] Notably, at certain concentrations, this compound also led to a reduction in CDK13 levels, a phenomenon observed with other molecular glue-based cyclin K degraders.[1] This is likely due to the dependence of CDK13 stability on its association with cyclin K.[1]

Experimental Protocols

For researchers looking to validate or compare cyclin K degraders, the following are detailed methodologies for key experiments.

Western Blotting for Determination of DC50 and Dmax

This protocol is used to quantify the levels of cyclin K protein following treatment with a degrader.

1. Cell Culture and Treatment:

  • Plate cells (e.g., MDA-MB-231) at a suitable density in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the degrader compound for a predetermined time (e.g., 4, 8, or 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific for cyclin K overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

6. Data Analysis:

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the cyclin K band intensity to the loading control.

  • Plot the normalized protein levels against the degrader concentration to determine the DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol is used to verify the interaction between CDK12, DDB1, and the degrader.

1. Cell Treatment and Lysis:

  • Treat cells with the degrader or vehicle control for the desired time.

  • Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G magnetic beads.

  • Incubate the pre-cleared lysate with an antibody against CDK12 or an isotype control IgG overnight at 4°C.

  • Add protein A/G magnetic beads to the lysate to capture the antibody-protein complexes.

3. Washing and Elution:

  • Wash the beads multiple times with Co-IP lysis buffer to remove non-specific binding proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

4. Western Blot Analysis:

  • Analyze the eluted proteins by Western blotting using antibodies against CDK12 and DDB1. An increased amount of DDB1 in the CDK12 immunoprecipitate from the degrader-treated sample compared to the control indicates the formation of the ternary complex.

Visualizing the Process

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

Signaling_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation CDK12 CDK12 CDK12_CycK CDK12-Cyclin K Complex CDK12->CDK12_CycK CycK Cyclin K CycK->CDK12_CycK Degrader Molecular Glue (e.g., this compound) Ternary_Complex CDK12-CycK-Degrader-E3 Ligase Degrader->Ternary_Complex CDK12_CycK->Ternary_Complex E3_Ligase DDB1-CUL4-RBX1 E3 Ligase E3_Ligase->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK Ub_CycK Polyubiquitinated Cyclin K Ternary_Complex->Ub_CycK Polyubiquitination Ub_CycK->Proteasome Degradation

Caption: Signaling pathway of molecular glue-induced cyclin K degradation.

Western_Blot_Workflow start Start: Cell Culture treatment Treatment with Cyclin K Degrader start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Cyclin K & anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50/Dmax) detection->analysis end End: Results analysis->end

Caption: Experimental workflow for Western Blot analysis of cyclin K degradation.

Co_IP_Workflow start Start: Cell Treatment lysis Cell Lysis (Non-denaturing) start->lysis pre_clear Pre-clearing Lysate lysis->pre_clear ip Immunoprecipitation with anti-CDK12 Antibody pre_clear->ip wash Washing ip->wash elution Elution wash->elution wb_analysis Western Blot Analysis (Detect DDB1 & CDK12) elution->wb_analysis end End: Confirm Interaction wb_analysis->end

References

Independent Verification of LL-K12-18's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular glue LL-K12-18 with alternative compounds, focusing on their mechanisms of action and performance data. The information is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a novel, potent, dual-site molecular glue designed to enhance the protein-protein interaction between Cyclin-Dependent Kinase 12 (CDK12) and DDB1, a component of the CUL4-DDB1 E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, a regulatory partner of CDK12.[1][2][3][4] The degradation of Cyclin K inhibits the transcriptional activity of the CDK12-Cyclin K complex, which is implicated in the expression of genes involved in the DNA damage response (DDR) and other cellular processes. This mechanism has shown anti-proliferative effects in tumor cells.[1][2][3][4]

It is important to note that the detailed characterization of this compound's mechanism of action currently originates from a single primary research publication. Independent verification of these findings by other research groups has not yet been identified in the public domain.

Comparative Analysis of Cyclin K Degraders

This section compares this compound with its precursor, SR-4835, and other compounds known to affect the CDK12-Cyclin K complex, including the molecular glue CR8 and the covalent inhibitor THZ531.

Quantitative Performance Data

The following table summarizes the key performance metrics for this compound and its comparators.

CompoundTypeTarget(s)EC50 (Cyclin K Degradation)DC50 (Cyclin K Degradation)IC50 (Kinase Inhibition)Key Features
This compound Dual-Site Molecular GlueCDK12-DDB1 interaction0.37 nM (MDA-MB-231 cells)[1][2][3]0.38 nM[1]-Significantly enhanced potency over SR-4835.[1]
SR-4835 Single-Site Molecular GlueCDK12-DDB1 interaction~30 nM (MDA-MB-231 cells)~19 nMCDK12: 99 nM, CDK13: 4.9 nMPrecursor to this compound.
CR8 Molecular GlueCDK12-DDB1 interaction--Broad CDK inhibitionInduces Cyclin K degradation by bridging CDK12 and DDB1.[5][6][7][8][9]
THZ531 Covalent InhibitorCDK12, CDK13--CDK12: 158 nM, CDK13: 69 nM[10][11][12][13]Covalently binds to CDK12 and CDK13, does not primarily act as a molecular glue for degradation.[14]
Dinaciclib Pan-CDK InhibitorMultiple CDKs--Broad CDK inhibitionCan be converted into a Cyclin K degrader through chemical modification.[15][16][17][18][19]

EC50 (Half-maximal effective concentration) and DC50 (Half-maximal degradation concentration) values are measures of potency. A lower value indicates higher potency. IC50 (Half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for this compound and its alternatives.

LL_K12_18_Mechanism cluster_0 This compound: Dual-Site Molecular Glue This compound This compound CDK12 CDK12 This compound->CDK12 Binds to primary site DDB1 DDB1 This compound->DDB1 Binds to secondary site CDK12->DDB1 Stabilized Interaction CyclinK CyclinK DDB1->CyclinK Recruits for Ubiquitination Proteasome Proteasome CyclinK->Proteasome Degradation Ub Ubiquitin Ub->CyclinK

Caption: Mechanism of this compound as a dual-site molecular glue.

Alternative_Mechanisms cluster_1 SR-4835/CR8: Single-Site Molecular Glue cluster_2 THZ531: Covalent Inhibitor SR4835 SR-4835 / CR8 CDK12_1 CDK12 SR4835->CDK12_1 DDB1_1 DDB1 CDK12_1->DDB1_1 Induces Interaction CyclinK_1 Cyclin K DDB1_1->CyclinK_1 Ubiquitination Proteasome_1 Proteasome CyclinK_1->Proteasome_1 Degradation THZ531 THZ531 CDK12_2 CDK12 THZ531->CDK12_2 Covalent Inhibition Transcription Transcription CDK12_2->Transcription Blocks Kinase Activity CyclinK_2 Cyclin K Western_Blot_Workflow A Cell Treatment with Compound B Cell Lysis and Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection and Quantification F->G

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling LL-K12-18

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of novel compounds like LL-K12-18, a two-site molecular glue, is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following recommendations are based on the chemical's structure as a dichlorinated organic compound and general safety protocols for handling similar research chemicals. It is imperative to consult the official SDS from the supplier and conduct a thorough, site-specific risk assessment before commencing any work with this substance.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in solid (powder) and solution forms.

Body Part Solid Form (Powder) Solution Form Rationale
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.Chemical splash goggles. A face shield is recommended when there is a risk of splashing.Protects against airborne particles and splashes of the chemical or its solvent, which could cause serious eye irritation or damage.
Hands Nitrile or neoprene gloves (double-gloving is recommended).Chemical-resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for the specific solvent being used.Prevents skin contact, which may cause irritation or absorption of the compound.
Body A lab coat or a disposable gown.A chemical-resistant lab coat or gown.Protects skin and personal clothing from contamination.
Respiratory For routine handling in a well-ventilated area, respiratory protection may not be required. If weighing or handling in a way that generates dust, a NIOSH-approved N95 respirator or higher is recommended.Work in a certified chemical fume hood. Respiratory protection is generally not needed if working within a fume hood.Minimizes inhalation of the compound, which could be harmful.
Feet Closed-toe shoes.Closed-toe, chemical-resistant shoes.Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize risks and ensure procedural consistency.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound, both in solid and solution form, within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for halogenated organic compounds readily available.

2. Handling the Solid Form:

  • Weighing: When weighing the powdered form, do so on a tared weigh paper or in a container within the chemical fume hood to contain any dust.

  • Static Control: Use an anti-static gun or ionizer to minimize the dispersal of the powder due to static electricity.

  • Avoid Inhalation: Handle the powder gently to avoid creating airborne dust.

3. Preparing Solutions:

  • Solvent Selection: Refer to the supplier's data sheet for recommended solvents (e.g., DMSO).

  • Dissolving: Add the solvent to the pre-weighed this compound slowly to avoid splashing. Cap the vial and vortex or sonicate as needed to ensure complete dissolution.

4. Storage:

  • Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark place as recommended by the supplier.

  • Solutions: Store stock solutions in tightly sealed vials, protected from light, and at the recommended temperature (e.g., -20°C or -80°C) to maintain stability. Aliquot solutions to avoid repeated freeze-thaw cycles.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a dichlorinated organic compound, this compound is classified as halogenated organic waste.[1][2]

Waste Segregation and Collection:

  • Halogenated Organic Waste: All disposable materials contaminated with this compound (e.g., pipette tips, gloves, weigh papers, empty vials) and unused solutions should be collected in a designated, clearly labeled, and sealed waste container for "Halogenated Organic Waste".[1][2]

  • Sharps: Needles or other sharps contaminated with this compound should be placed in a designated sharps container.

  • Aqueous Waste: Aqueous waste streams should be kept separate from organic waste.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with their contents.

  • Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance.

  • Do Not: Never dispose of this compound or its solutions down the drain.[2]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a research laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS & Risk Assessment B Verify Fume Hood & Safety Equipment A->B C Don Appropriate PPE B->C D Weigh Solid this compound C->D In Fume Hood E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Segregate & Label Waste G->H I Store Waste for Pickup H->I

Caption: Workflow for Safe Handling of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。